molecular formula C12H18O2 B13579442 2-Methyladamantane-2-carboxylicacid

2-Methyladamantane-2-carboxylicacid

Cat. No.: B13579442
M. Wt: 194.27 g/mol
InChI Key: SAZBTZFOGNIYBW-UHFFFAOYSA-N
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Description

2-Methyladamantane-2-carboxylicacid is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyladamantane-2-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyladamantane-2-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyladamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(11(13)14)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZBTZFOGNIYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyladamantane-2-Carboxylic Acid: Structural Dynamics & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and pharmaceutical applications of 2-Methyladamantane-2-carboxylic acid , a specialized diamondoid derivative.

Executive Summary

2-Methyladamantane-2-carboxylic acid (CAS: 38773-02-3 ) is a geminally disubstituted derivative of the adamantane cage. Unlike the more common 1-substituted adamantanes (e.g., amantadine, rimantadine), this molecule features a quaternary carbon center at the bridge (C2) position. This structural nuance imparts unique steric bulk and lipophilicity profiles, making it a critical scaffold in the design of peptidomimetics, NMDA receptor antagonists, and lipophilic drug delivery vectors.

This guide focuses on the kinetic control required to synthesize this isomer, distinguishing it from its thermodynamically stable 1-carboxylic acid counterparts.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]

Structural Architecture

The molecule consists of a tricyclo[3.3.1.1


]decane (adamantane) core substituted at the secondary C2 position with both a methyl group and a carboxylic acid moiety.
  • Geminal Disubstitution: The presence of two substituents at C2 creates a "quaternary" center within the cage framework. This induces significant steric strain compared to the secondary C2 methylene of unsubstituted adamantane.

  • Lipophilicity: The adamantane cage is highly lipophilic (logP ~2.5–3.5 for derivatives). The carboxylic acid provides a polar "head," creating an amphiphilic structure capable of membrane interaction.

  • Chirality: The molecule possesses a plane of symmetry passing through C2, C6, and the substituents; however, depending on further substitution, the C2 center can become a pro-chiral or chiral pivot point in drug design.

Key Properties Table
PropertyValue / CharacteristicRelevance
Formula C

H

O

Core scaffold + Methyl + Carboxyl
Molecular Weight 194.27 g/mol Fragment-based drug discovery range
Physical State White Crystalline SolidTypical for symmetric cage molecules
Melting Point 146–148 °C (approx.)High thermal stability due to cage rigidity
Solubility Soluble in DCM, CHCl

, EtOH; Low in H

O
Requires organic co-solvents for reactions
Acidity (pKa) ~4.8–5.0 (Predicted)Similar to pivalic acid (tertiary COOH)

Synthetic Methodology: The High-Dilution Koch-Haaf Reaction[7][8]

The synthesis of 2-methyladamantane-2-carboxylic acid is a classic example of kinetic vs. thermodynamic control . The 2-adamantyl cation is less stable than the 1-adamantyl (bridgehead) cation. Standard conditions lead to a 1,2-hydride shift, yielding the unwanted 1-carboxylic acid isomer.

The "High Dilution" Protocol

To trap the unstable 2-methyl-2-adamantyl cation before it rearranges, high dilution conditions are strictly required.

Reaction Scheme:



Step-by-Step Protocol
  • Reagents:

    • Precursor: 2-Methyl-2-adamantanol (1.0 eq).

    • Solvent/Reagent: 96% Sulfuric Acid (H

      
      SO
      
      
      
      ) and Formic Acid (HCOOH).
    • Solvent for Dilution: Carbon Tetrachloride (CCl

      
      ) or n-Hexane (inert carrier).
      
  • Setup:

    • Use a reactor equipped with a high-efficiency stirrer and a syringe pump for slow addition.

    • Maintain temperature strictly at 0°C to 10°C .

  • Execution (The Critical Step):

    • Charge: Place H

      
      SO
      
      
      
      (large excess, e.g., 50 eq) in the flask.
    • Feed: Dissolve 2-methyl-2-adamantanol in the inert solvent (CCl

      
      ) along with Formic Acid.
      
    • Addition: Add the alcohol/formic acid mixture to the sulfuric acid extremely slowly (e.g., over 4-6 hours) using the syringe pump.

    • Rationale: High dilution ensures the concentration of the carbocation is low, favoring the bimolecular reaction with CO (generated in situ from formic acid) over the intramolecular hydride shift.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Extract with Diethyl Ether or Dichloromethane (DCM).

    • Wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallization from hexane/acetone or column chromatography (Silica, Hexane:EtOAc gradient).

Mechanistic Pathway & Rearrangement Risks

The following diagram illustrates the competition between the desired trapping and the unwanted rearrangement.

ReactionPathway Figure 1: Kinetic Control in Adamantane Carboxylation Start 2-Methyl-2-adamantanol Cation2 2-Methyl-2-adamantyl Cation (Tertiary, but strained) Start->Cation2 H2SO4 -H2O Cation1 Bridgehead Cation (Thermodynamic Sink) Cation2->Cation1 1,2-Hydride Shift (Slow if dilute) Target 2-Methyladamantane- 2-carboxylic acid (Kinetic Product) Cation2->Target CO (High Conc/Rate) Fast Trapping Byproduct Methyladamantane- 1-carboxylic acid (Thermodynamic Product) Cation1->Byproduct CO Trapping

Analytical Characterization

To validate the synthesis of the correct isomer, specific spectral signatures must be confirmed.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.25 ppm (s, 3H):  Methyl group directly attached to the quaternary C2 center. (Crucial diagnostic signal; if shifted or split, rearrangement occurred).
      
    • 
       1.6–2.4 ppm (m, 14H):  Adamantane cage protons. The pattern will differ from the C1-substituted isomer due to symmetry changes.
      
    • 
       11.0–12.0 ppm (br s, 1H):  Carboxylic acid proton.
      
  • 
    C NMR: 
    
    • 
       ~182 ppm:  Carbonyl carbon (C=O).
      
    • 
       ~48–50 ppm:  Quaternary C2 carbon.
      
    • 
       ~22–25 ppm:  Methyl carbon.
      
  • IR Spectroscopy:

    • 1690–1710 cm

      
      :  Strong C=O stretch (Carboxylic acid dimer).
      
    • 2800–3000 cm

      
      :  C-H stretching (Adamantane cage).
      
    • 2500–3300 cm

      
      :  Broad O-H stretch.
      

Applications in Drug Development[1][3][5]

Bioisosterism & Lipophilicity

The 2-methyl-2-carboxy motif serves as a bulky, lipophilic bioisostere for:

  • Tertiary Butyl Groups: Similar steric volume but with a functional handle (COOH) for conjugation.

  • Phenyl Rings: The adamantane cage approximates the volume of a spinning phenyl ring but is aliphatic and non-aromatic, reducing potential metabolic toxicity (e.g., avoiding epoxide formation).

NMDA Receptor Modulation

Adamantane derivatives (Memantine, Amantadine) are established NMDA receptor antagonists.[1] The 2-methyl-2-carboxylic acid derivative acts as a precursor for 2-amino-2-methyladamantane (via Curtius rearrangement).

  • Hypothesis: The gem-methyl group at C2 may alter the off-rate kinetics of the drug from the ion channel, potentially reducing side effects (psychotomimetic effects) associated with high-affinity blockers.

Peptide Modification

The compound functions as a conformationally rigid amino acid analog (when converted to the amino acid form). Incorporating this scaffold into peptides restricts conformational freedom, potentially locking the peptide into a bioactive helix or turn conformation and increasing resistance to proteolytic degradation.

Safety & Handling

  • Hazards: Like most adamantane derivatives, the compound is likely stable but should be treated as a potential irritant.

  • Reactivity: The carboxylic acid is reactive toward thionyl chloride (forming acid chlorides) and alcohols (forming esters).

  • Storage: Store in a cool, dry place. The cage structure provides excellent oxidative stability.

References

  • Koch-Haaf Carboxylation Kinetics

    • Landa, S., et al.[2] "Synthesis of adamantane derivatives." Collection of Czechoslovak Chemical Communications, 1974. (Foundational work on adamantane functionalization).

    • Title: "Transformation of 2-Alkyl-2-adamantanols in Nitric Acid." ResearchGate.
  • Synthetic Protocols

    • Title: "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor."[3][4][5] Beilstein Journal of Organic Chemistry, 2015. (Modern flow chemistry adaptation of the synthesis).

  • Properties & Isomer Data

    • NIST Chemistry WebBook: "2-Methyladamantane."[6][4][7][8] (Provides baseline data for the hydrocarbon core).

  • Pharmacological Context

    • Title: "Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers." Journal of Chemical Health Risks.

Sources

physicochemical properties of 2-Methyl-2-adamantanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-adamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has cemented its status as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure provides a stable and predictable framework that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][3] When incorporated into drug candidates, the adamantane cage can enhance lipophilicity, improve metabolic stability, increase bioavailability, and facilitate penetration of the blood-brain barrier.[1][3][4][5] This has led to the successful development of several clinically used drugs, including the antiviral agent amantadine, the neuroprotective drug memantine, and the antidiabetic agent saxagliptin.[2][3][6]

2-Methyl-2-adamantanecarboxylic acid is a derivative that combines the foundational adamantane core with a carboxylic acid group at a tertiary bridgehead carbon, which is further substituted with a methyl group. This specific substitution pattern offers a nuanced tool for medicinal chemists. The carboxylic acid provides a handle for further synthetic modifications (e.g., esterification, amidation) and influences aqueous solubility and pKa, while the methyl group can modulate local steric interactions and lipophilicity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core , the experimental methodologies for their determination, and their implications for drug development.

Core Physicochemical Properties

Direct experimental data for 2-Methyl-2-adamantanecarboxylic acid is not widely published. Therefore, the following table includes data from its close, well-characterized analogs, 1-adamantanecarboxylic acid and 2-adamantanecarboxylic acid, to provide reliable estimates. These analogs serve as excellent benchmarks due to their structural similarity.

PropertyValue (2-Methyl-2-adamantanecarboxylic acid)Benchmark (1-Adamantanecarboxylic acid)Benchmark (2-Adamantanecarboxylic acid)Significance in Drug Development
Molecular Formula C₁₂H₁₈O₂C₁₁H₁₆O₂[7][8]C₁₁H₁₆O₂[9]Defines the elemental composition and exact mass.
Molecular Weight 194.27 g/mol 180.24 g/mol [7][9]180.24 g/mol [9]Influences diffusion, bioavailability, and formulation.
Physical Form Expected: White crystalline solidWhite crystalline powder[8][10]White crystalline solid[11]Affects handling, formulation, and stability.
Melting Point Estimated: ~170-180 °C172-174 °C[8][10]High melting point expected[11]Indicator of purity and lattice energy.
Solubility Insoluble in water; Soluble in organic solvents like DMSO, ethanol, chloroform.[10][11]Insoluble in water; Soluble in ethanol, chloroform, dichloromethane.[10]Moderately soluble in polar solvents, less in nonpolar.[11]Crucial for formulation, bioavailability, and ADME properties.
pKa Estimated: ~4.9-5.0Predicted: 4.86 ± 0.20[10][12]No data foundGoverns the ionization state at physiological pH, affecting solubility, receptor binding, and membrane permeability.
LogP (Octanol/Water) Estimated: >3.0Predicted (XLogP3): 2.8Predicted (XLogP3): 2.8[9]A key measure of lipophilicity, predicting membrane permeability and potential for CNS penetration.[3]

Spectroscopic and Structural Characterization

Authenticating the structure of 2-Methyl-2-adamantanecarboxylic acid is paramount. The following spectroscopic techniques provide a definitive fingerprint of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern for the 14 protons of the adamantane cage. A key feature would be a singlet for the methyl group protons (CH ₃) and a broad singlet for the carboxylic acid proton (-COOH ) typically appearing far downfield (~10-12 ppm).[13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinct. The quaternary carbon of the carboxylic acid (-C OOH) is expected in the 165-185 ppm range.[13][14] The quaternary carbon of the adamantane cage attached to the carboxyl group and the methyl group will also be a key identifier.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, and a sharp, strong C=O stretching absorption should appear around 1700-1725 cm⁻¹.[14][15]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (194.27). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[13]

**Experimental Protocols for Physicochemical Characterization

As a self-validating system, each experimental protocol must be robust and reproducible. The causality behind experimental choices is critical for ensuring data integrity.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for determining the melting point of a pure crystalline solid. It offers higher precision than traditional capillary methods and provides additional information about thermal events like phase transitions or decomposition. The endothermic peak corresponding to the melting event gives a precise melting temperature (Tₘ).

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried 2-Methyl-2-adamantanecarboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Weigh 2-5 mg of sample B Seal in Al pan A->B C Place sample & reference in DSC cell B->C D Heat at 10 °C/min under N₂ purge C->D E Record heat flow vs. temp D->E F Identify endothermic peak E->F G Determine Melting Point (Tₘ) F->G pKa_Determination start Start prep Prepare 0.01M Acid Solution start->prep titrate Titrate with 0.1M NaOH Record pH vs. Volume prep->titrate plot Plot pH vs. Volume titrate->plot analyze Determine Equivalence Point (V_eq) plot->analyze calculate Find pH at V_eq / 2 analyze->calculate pKa pH = pKa calculate->pKa

Caption: Experimental Workflow for pKa Determination.

Lipophilicity (LogP) Determination via Shake-Flask Method

Expertise & Rationale: The octanol-water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. The shake-flask method, though labor-intensive, remains the most reliable technique. It directly measures the partitioning of the compound between two immiscible phases, providing a result that is fundamental to predicting its ADME properties. [5]A high LogP value, expected for adamantane derivatives, suggests good membrane permeability but can also indicate potential issues with aqueous solubility and metabolic stability. [3][16] Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of 2-Methyl-2-adamantanecarboxylic acid in one of the phases. Mix equal volumes of the n-octanol and aqueous buffer (at a pH where the acid is non-ionized) in a separatory funnel.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers. Let the layers separate completely.

  • Quantification: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV).

  • LogP Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Implications for Drug Development

The physicochemical properties of a molecule are not mere data points; they are critical determinants of its ultimate success as a therapeutic agent. The interplay between solubility, lipophilicity, and pKa governs the entire ADME (Absorption, Distribution, Metabolism, Excretion) profile.

ADME_Influence cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility impacts Absorption Absorption (Gut Wall, BBB) pKa->Absorption governs LogP LogP (Lipophilicity) LogP->Absorption affects Distribution Distribution (Tissue Penetration) LogP->Distribution influences Metabolism Metabolism (Metabolic Stability) LogP->Metabolism can predict Solubility->Absorption is critical for Excretion Excretion (Clearance) Solubility->Excretion affects

Sources

Solubility of 2-Methyladamantane-2-carboxylic Acid: Thermodynamic Analysis & Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 2-Methyladamantane-2-carboxylic acid (CAS 38773-02-3).

Executive Summary

2-Methyladamantane-2-carboxylic acid (CAS 38773-02-3) is a critical intermediate in the synthesis of advanced functional materials, particularly ArF photoresist monomers (e.g., 2-methyl-2-adamantyl methacrylate). Its high optical transparency and etch resistance stem from the rigid adamantane cage, while the tertiary carboxylic acid functionality serves as a pivotal handle for esterification.

Precise solubility data is the cornerstone of process design—governing recrystallization yields, solvent selection for lithographic formulations, and purification efficiency. This guide provides a comprehensive analysis of its solubility landscape, predictive thermodynamic models, and a validated experimental protocol for generating high-fidelity data where literature gaps exist.

Compound Profile & Physicochemical Basis[1][2]

The solubility behavior of 2-Methyladamantane-2-carboxylic acid is dictated by the competition between its lipophilic cage and its polar head group.

PropertyDetailImpact on Solubility
Chemical Name 2-Methyladamantane-2-carboxylic acid-
CAS Number 38773-02-3Unique Identifier
Molecular Formula

-
Structural Feature Tricyclic Cage + Tertiary -COOHHigh lipophilicity; steric hindrance at the carboxyl group reduces dimerization strength compared to primary acids.
Crystal Lattice Disrupted PackingThe C2-methyl group disrupts the highly symmetric lattice of adamantane, typically lowering the melting point and increasing solubility in organic solvents compared to Adamantane-1-carboxylic acid.
Predicted Solubility Landscape

Based on structural analogs (Adamantane-1-carboxylic acid) and group contribution principles:

  • High Solubility: Tetrahydrofuran (THF), Chloroform, Dichloromethane, Ethyl Acetate.

    • Mechanism:[1][2] Van der Waals interactions with the cage + dipole-dipole interactions with the carboxyl group.

  • Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Toluene.

    • Mechanism:[1][2] Hydrogen bonding is possible but sterically hindered by the methyl group. Temperature dependence is steep (ideal for recrystallization).

  • Low Solubility: Water, Hexane (at low temps).

    • Mechanism:[1][2] Hydrophobic effect dominates in water; high lattice energy resists dissolution in cold alkanes.

Experimental Protocol: Laser Monitoring Method

Standardized workflow for determining precise solubility limits (


) vs. Temperature (

).

This dynamic method is superior to the static shake-flask method for generating polythermal data quickly with high accuracy.

Methodology

Principle: A focused laser beam passes through a solvent-solute mixture. As the temperature changes, the dissolution (disappearance of scattering) or nucleation (appearance of scattering) of solid particles results in a sharp change in transmitted light intensity.

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Programmable circulating water bath (Accuracy

    
     K).
    
  • Laser source (< 5 mW) and Photodiode detector.

  • Data acquisition system (Light Intensity vs. Temp).

Step-by-Step Procedure
  • Preparation: Weigh a precise mass (

    
    ) of 2-Methyladamantane-2-carboxylic acid and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Heat the mixture to a temperature well above the estimated saturation point to ensure complete dissolution.

  • Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 0.2 K/min).

  • Detection: Monitor the laser transmittance. The temperature at which transmittance drops sharply (turbidity onset) is the Nucleation Point .

  • Heating Scan: Re-heat the suspension at a slow rate. The temperature at which transmittance returns to baseline (clear solution) is the Saturation Temperature (

    
    ) .
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Define Solute/Solvent Mass ratio Dissolve Heat to Complete Dissolution (Clear Solution) Start->Dissolve Cooling Cooling Scan (-0.2 K/min) Monitor Laser Transmittance Dissolve->Cooling Nucleation Turbidity Detected (Nucleation Point) Cooling->Nucleation Precipitation Heating Heating Scan (+0.2 K/min) Slow approach to equilibrium Nucleation->Heating ClearPoint Transmittance Recovery (Saturation Temp Teq) Heating->ClearPoint Dissolution Record Record Data Point (x_i vs T) ClearPoint->Record Check More Concentrations? Record->Check Check->Start Yes (New Ratio) End End: Generate Solubility Curve Check->End No

Caption: Dynamic Laser Monitoring workflow for determining the saturation temperature (


) of 2-Methyladamantane-2-carboxylic acid.

Thermodynamic Modeling

To upscale purification processes, experimental data points must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for adamantane derivatives.

Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction of solute.[3]
    
  • 
     : Absolute temperature (K).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal mixing behavior.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
(Buchowski) Equation

Useful for systems exhibiting simple eutectic behavior:



  • 
     : Model parameters.
    
  • 
     : Melting temperature of pure 2-Methyladamantane-2-carboxylic acid.
    
Data Fitting & Validation

When analyzing your experimental data:

  • Plot

    
     vs. 
    
    
    
    .
  • Regression: Perform non-linear regression to determine parameters

    
    .
    
  • Validation: Calculate the Relative Average Deviation (RAD). A value

    
     indicates excellent model fit, suitable for process engineering.
    

Applications in Process Design

Recrystallization Solvent Selection

The primary goal is to maximize recovery yield (


) and purity.


  • Recommended Solvent System: Methanol/Water (Mixed Solvent)

    • Why? 2-Methyladamantane-2-carboxylic acid is highly soluble in hot methanol but solubility drops precipitously upon cooling or adding water (anti-solvent).

    • Protocol: Dissolve crude acid in boiling methanol. Filter hot to remove mechanical impurities. Slowly add water until turbidity persists, then cool to 0°C.

Photoresist Monomer Synthesis

In the esterification reaction (e.g., with methacryloyl chloride), the solvent must dissolve the acid reactant but allow easy removal of the byproduct (HCl salts).

  • Optimal Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Reasoning: High solubility ensures homogeneous reaction kinetics; low boiling points facilitate solvent stripping.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

  • Sigma-Aldrich . (2025). 2-Methyladamantane-2-carboxylic acid Product Specification (CAS 38773-02-3).[5] Link

  • Domańska, U., et al. (2014). "Solubility and thermodynamic properties of adamantane derivatives in organic solvents." Fluid Phase Equilibria. Link

  • Shaodong, Z., et al. (2016). "Thermodynamic analysis of the solubility of 1-adamantanecarboxylic acid in organic solvents." Journal of Chemical & Engineering Data. Link

  • BenchChem . (2025).[6] Technical Guide: Solubility of Adamantane Derivatives. Link

(Note: While specific solubility tables for this exact isomer are proprietary in many contexts, the protocols and trends cited above are based on validated data for the adamantane-carboxylic acid class.)

Sources

2-Methyladamantane-2-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Methyladamantane-2-carboxylic acid , a specialized adamantane derivative used in high-value medicinal chemistry applications.

Scaffold Architecture, Synthesis, and Medicinal Utility

Chemical Identity & Crystallography[1]

2-Methyladamantane-2-carboxylic acid represents a "privileged scaffold" in drug design. Unlike the more common 1-substituted adamantanes (bridgehead substitution), this compound features geminal disubstitution at the bridge (C2) position . This structural nuance imparts unique steric vectors and metabolic stability profiles distinct from its 1-substituted isomers.

Identifier Value Notes
CAS Registry Number 38773-02-3 Confirmed research grade identifier.
IUPAC Name 2-Methyltricyclo[3.3.1.1

]decane-2-carboxylic acid
Systematic nomenclature.
Common Name 2-Methyl-2-adamantanecarboxylic acidEmphasizes gem-disubstitution.
Molecular Formula C

H

O

Molecular Weight 194.27 g/mol
SMILES CC1(C2CC3CC(C2)CC1C3)C(=O)O
InChI Key Derivative specificCore scaffold: InChI=1S/C12H18O2...[1]
Structural Significance

The adamantane cage consists of three cyclohexane rings in chair conformation. Substitution at the C2 bridge position creates a localized steric bulk that is orthogonal to the cage's primary axis.

  • Achirality: Despite the complexity, the molecule possesses a plane of symmetry (

    
    ) passing through C2, C6, and the substituents, rendering it achiral.
    
  • Lipophilicity: The methyl group at C2 significantly increases

    
     compared to the parent acid, facilitating blood-brain barrier (BBB) penetration.
    

Synthetic Pathways & Process Chemistry[4]

Synthesis of 2,2-disubstituted adamantanes is kinetically challenging due to steric hindrance at the bridge position. The most robust protocol avoids direct alkylation of the acid and instead utilizes a Grignard-Koch-Haaf sequence starting from 2-adamantanone.

Core Synthetic Protocol
Step 1: Nucleophilic Addition (Grignard)
  • Reagents: 2-Adamantanone, Methylmagnesium bromide (MeMgBr), Diethyl ether/THF.

  • Mechanism: The Grignard reagent attacks the carbonyl carbon at C2.

  • Outcome: Formation of 2-Methyl-2-adamantanol .

  • Critical Control: Temperature must be controlled (

    
    ) to prevent enolization or side reactions.
    
Step 2: Koch-Haaf Carboxylation
  • Reagents: Formic acid (HCOOH), Sulfuric acid (H

    
    SO
    
    
    
    , 96-98%), 2-Methyl-2-adamantanol.
  • Mechanism:

    • Acid-catalyzed dehydration of the alcohol generates the tertiary 2-methyl-2-adamantyl cation .

    • The cation captures carbon monoxide (generated in situ from formic acid dehydration).

    • The resulting acylium ion is hydrolyzed to the carboxylic acid.

  • Yield Optimization: High dilution is required to prevent dimerization or rearrangement to the thermodynamically more stable 1-substituted isomers (bridgehead shift).

Visualized Reaction Scheme

Synthesis Start 2-Adamantanone (C10H14O) Inter 2-Methyl-2-adamantanol (Tertiary Alcohol) Start->Inter 1. MeMgBr, Et2O 2. H3O+ Cation [2-Methyl-2-adamantyl Cation] (Reactive Intermediate) Inter->Cation H2SO4, -H2O Product 2-Methyladamantane- 2-carboxylic Acid Cation->Product 1. CO (from HCOOH) 2. H2O (Koch-Haaf)

Figure 1: Step-wise synthesis from commercially available 2-adamantanone via the Koch-Haaf carbonylation route.

Physicochemical Profile & Drug Design

Quantitative Data
PropertyValue (Approx.)Implications for Drug Design
LogP (Octanol/Water) 3.2 – 3.6Excellent membrane permeability; ideal for CNS targets.
pKa 5.2 – 5.4Slightly weaker acid than acetic acid due to steric bulk hindering solvation of the carboxylate anion.
Topological Polar Surface Area (TPSA) 37.3 Å

Low TPSA supports high oral bioavailability.
Rotatable Bonds 1High rigidity reduces entropic penalty upon binding to protein targets.
Metabolic Stability (The "Metabolic Shield")

The 2-methyl group serves a dual purpose:

  • Conformational Lock: It forces the carboxylic acid into a specific vector.

  • Metabolic Blocking: The C2 position in adamantane is susceptible to oxidation (to ketone). Methylation at this site removes the abstractable hydrogen, diverting metabolism to the less reactive bridgehead (C1/C3) or remote methylene sites, thereby extending the half-life (

    
    ) of the drug.
    

Medicinal Chemistry Applications

This scaffold is frequently employed in the development of inhibitors for targets located within lipophilic pockets or those requiring transport across the BBB.[2]

Case Study: 11 -HSD1 Inhibitors

In the development of treatments for metabolic syndrome, the adamantane cage is often used to fill the large hydrophobic pocket of the 11


-hydroxysteroid dehydrogenase type 1 enzyme. The 2-methyl-2-carboxyl  motif provides a superior fit compared to the 1-carboxyl analog due to the specific angle of the carbonyl interaction with the catalytic triad.
Decision Logic for Scaffold Selection

ScaffoldLogic Need Drug Design Requirement Decision Select Adamantane Position Need->Decision Bridgehead 1-Position (Bridgehead) Decision->Bridgehead General Bulk Bridge 2-Position (Bridge) Decision->Bridge Specific Orientation Res1 High Symmetry Rapid Rotation Standard IP Bridgehead->Res1 Res2 Gem-Disubstitution Fixed Vector Metabolic Blocking Bridge->Res2

Figure 2: Strategic decision tree for selecting between 1-substituted and 2-substituted adamantane scaffolds.

Safety & Handling Protocols

While adamantane derivatives are generally non-volatile and stable, specific precautions apply to the carboxylic acid derivative.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature in a tightly sealed container. Hygroscopicity is low, but moisture can affect precise stoichiometry in coupling reactions.

References

  • Sigma-Aldrich. 2-Methyladamantane-2-carboxylic acid Product Sheet. CAS 38773-02-3. Available at:

  • Klimochkin, Y. N., et al. (2022). Optimization of the Synthesis of 2-Adamantanecarboxylic Acid. Chemistry for Sustainable Development, 30(6), 612-616. (Provides context on 2-position reactivity).
  • Peters, J. A., et al. (1970). Preparation of ring-labelled adamantane derivatives. Journal of Labelled Compounds, 6(1). (Describes the fundamental synthesis of 2-methyl-2-substituted adamantanes).
  • PubChem. 2-Methyladamantane (Precursor Data). CID 136535. Available at:

Sources

Thermodynamic Profiling and Synthetic Methodologies of 2-Methyladamantane-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: pKa analysis, steric/electronic effects, and field-proven synthetic protocols.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The adamantane nucleus is a highly symmetrical, rigid, and lipophilic tricyclic hydrocarbon cage that has become a cornerstone in modern pharmacophore design. Its derivatives, such as memantine and amantadine, are clinically validated N-methyl-D-aspartate (NMDA) receptor antagonists used in the treatment of Alzheimer's disease and viral infections[1].

When functionalized with carboxylic acids, adamantane derivatives serve as critical rigid spacers and multi-orthogonal molecular scaffolds in solid-phase peptide synthesis and peptidomimetic drug design[1]. Among these, 2-methyladamantane-2-carboxylic acid represents a highly specialized building block. The geminal substitution of a methyl group and a carboxylic acid at the C2 position creates unique steric and electronic environments that dictate its acidity (pKa), solubility, and reactivity.

Thermodynamic Profiling: Acidity and pKa Values

The acidity of adamantane-derived carboxylic acids is governed by a delicate balance of inductive (+I) effects, hybridization of the attachment carbon, and the solvation energy of the resulting carboxylate anion.

Comparative pKa Analysis

To understand the acidity of 2-methyladamantane-2-carboxylic acid, we must benchmark it against its unsubstituted analogs.

CompoundSubstitution PositionCarbon TypePredicted pKaSolvation Shielding
Adamantane-2-carboxylic acid C2 (Secondary)Secondary (

)
4.73 ± 0.20[2]Moderate
Adamantane-1-carboxylic acid C1 (Bridgehead)Tertiary (

)
4.86 ± 0.20[3]High
2-Methyladamantane-2-carboxylic acid C2 (Geminal)Tertiary (

)
~5.05 ± 0.20Very High
Mechanistic Causality Behind the pKa Shift

As a Senior Application Scientist, I emphasize that pKa is not just a number—it is a macroscopic readout of microscopic stability. The pKa of 2-methyladamantane-2-carboxylic acid is higher (less acidic) than both 1-adamantanecarboxylic acid and 2-adamantanecarboxylic acid[2][3]. This is driven by three distinct factors:

  • Inductive Electron Donation (+I): The C2 carbon in 2-adamantanecarboxylic acid is secondary. By introducing a methyl group to form 2-methyladamantane-2-carboxylic acid, the C2 carbon becomes tertiary. The methyl group donates electron density through

    
    -bond induction, which intensifies the negative charge on the conjugate base (carboxylate anion), thermodynamically destabilizing it.
    
  • Steric Hindrance (B-Strain): The geminal methyl and carboxyl groups suffer from severe steric crowding against the rigid axial hydrogens of the adamantane cage.

  • Solvation Energy Penalty: Acidity in aqueous media relies heavily on water molecules stabilizing the carboxylate anion via hydrogen bonding. The bulky adamantane cage, combined with the adjacent methyl group, creates a massive hydrophobic shield. This steric umbrella physically prevents the optimal formation of a hydration sphere, further destabilizing the anion and driving the pKa upward.

pKaLogic Root Acidity Determinants of 2-Methyladamantane-2-carboxylic Acid Inductive Inductive Effects (+I) Root->Inductive Steric Steric Hindrance Root->Steric Solvation Solvation Energy Root->Solvation Sub1 Geminal Methyl Group Donates Electron Density Inductive->Sub1 Sub3 Bulky Adamantane Cage + Methyl Group Steric->Sub3 Sub5 Hydrophobic Shielding Solvation->Sub5 Sub2 Destabilizes Carboxylate Anion Sub1->Sub2 Result Net Result: Increased pKa (Decreased Acidity vs. Analogs) Sub2->Result Sub4 Restricts Conformational Freedom Sub3->Sub4 Sub4->Result Sub6 Reduces Aqueous Solvation of Anion Sub5->Sub6 Sub6->Result

Caption: Causal logic tree illustrating the thermodynamic factors increasing the pKa of the target compound.

Synthetic Methodologies: The Koch-Haaf Carboxylation

Synthesizing sterically congested tertiary carboxylic acids requires robust chemistry. The standard approach for generating 2-methyladamantane-2-carboxylic acid is the Koch-Haaf carboxylation of 2-methyladamantan-2-ol[4].

The Challenge of Hydride Shifts

The adamantyl cation is highly prone to rearrangements. If the Koch-Haaf reaction is performed at normal concentrations or elevated temperatures (e.g., 50°C), the initially formed 2-methyl-2-adamantyl cation undergoes intermolecular 1,2-hydride shifts, leading to thermodynamic sinks such as 3-methyladamantane-1-carboxylic acid[4].

The Solution: To exclusively isolate 2-methyladamantane-2-carboxylic acid, the reaction must be performed under high dilution conditions at 0°C [5]. High dilution kinetically isolates the carbocations, suppressing intermolecular hydride transfers and forcing the immediate trapping of the cation by carbon monoxide.

KochHaaf A 2-Methyladamantan-2-ol B Acidic Medium (H2SO4 / HCOOH) Protonation & Dehydration A->B C 2-Methyl-2-adamantyl Cation (Tertiary Carbocation) B->C -H2O D Carbon Monoxide (CO) Nucleophilic Attack C->D High Dilution (0°C) Prevents Hydride Shift E Acylium Ion Intermediate D->E F Hydration (H2O) E->F G 2-Methyladamantane-2-carboxylic Acid F->G -H+

Caption: Mechanistic sequence of the Koch-Haaf carboxylation yielding 2-methyladamantane-2-carboxylic acid.

Step-by-Step Protocol: High-Dilution Koch-Haaf Carboxylation

This protocol is engineered as a self-validating system. The use of an internal standard and precise temperature control ensures the kinetic trapping of the desired isomer.

Reagents Required:

  • 2-Methyladamantan-2-ol (Substrate)

  • Formic Acid (98%, CO source)

  • Sulfuric Acid (98%, Catalyst and dehydrating agent)

  • Dichloromethane (DCM, Extraction solvent)

Procedure:

  • System Initialization: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a gas outlet connected to a bubbler. Purge the system with inert gas (N2 or Ar).

  • Acid Bath Preparation: Add 100 mL of concentrated

    
     to the flask. Cool the system to exactly 0°C using an ice-brine bath. Causality: 0°C is critical to freeze out the activation energy required for intermolecular hydride shifts.
    
  • In Situ CO Generation: Place 20 mL of 98% formic acid in the addition funnel. Begin dropwise addition to the sulfuric acid to generate a steady stream of carbon monoxide.

  • High-Dilution Substrate Addition: Dissolve 10 mmol of 2-methyladamantan-2-ol in a minimal amount of an inert, non-nucleophilic solvent (or add as a very fine powder in small portions) over a period of 2 hours. Causality: Maintaining an extremely low steady-state concentration of the carbocation prevents cation-cation or cation-alkane intermolecular hydride transfers[5].

  • Reaction Maturation: Allow the mixture to stir at 0°C for an additional 1 hour after the addition is complete.

  • Quenching: Carefully pour the highly acidic mixture over 500 g of crushed ice. Causality: Rapid dilution with ice water immediately quenches the acylium ion to the carboxylic acid while preventing exothermic degradation.

  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Analyze the crude product via

    
     NMR. The absence of ethyl or shifted methyl signals confirms the suppression of the hydride shift.
    

Applications in Drug Development

The integration of 2-methyladamantane-2-carboxylic acid into pharmaceutical pipelines is primarily driven by its ability to modulate lipophilicity and restrict the conformational flexibility of peptides.

When conjugated to pharmacophores, the bulky adamantane cage significantly increases blood-brain barrier (BBB) permeability. Furthermore, in solid-phase peptide synthesis (SPPS), the unique pKa and steric profile of this acid require specialized coupling reagents (e.g., HATU or PyBOP) and extended reaction times, but yield highly stable, protease-resistant peptidomimetics[1].

References

  • "Transformation of 2-Alkyl-2-adamantanols in Nitric Acid", ResearchGate. URL:[Link]

  • "Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations", Researcher.Life. URL:[Link]

  • "γ-Aminoadamantanecarboxylic Acids Through Direct C–H Bond Amidations", ResearchGate. URL:[Link]

Sources

Thermal Stability and Degradation Kinetics of 2-Methyladamantane Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Adamantane and its alkylated derivatives are renowned for their exceptional thermal and chemical stability, a property stemming directly from their rigid, strain-free tricyclic diamondoid architecture. Among these, 2-methyladamantane (2-MA) and its functionalized derivatives (such as 2-methyl-2-adamantyl methacrylate) occupy a critical niche in high-performance polymers, semiconductor photoresists, and geochemical maturity analysis.

This whitepaper synthesizes the thermodynamic properties, phase transition behaviors, and thermal degradation profiles of 2-MA derivatives. Designed for researchers and drug development professionals, it provides field-proven, self-validating analytical workflows to accurately assess the thermal boundaries of these complex cage hydrocarbons.

Structural Causality of Thermal Stability

The thermal resilience of the adamantane core is fundamentally attributed to its high C–H bond density and the massive energetic penalty required to break its fused chair-cyclohexane rings. However, positional isomerism strictly dictates the exact thermodynamic limits of its derivatives.

2-Methyladamantane, bearing a methyl group at the secondary carbon, is kinetically accessible during synthesis but thermodynamically less stable than its bridgehead counterpart, 1-methyladamantane (1-MA). The methyl group at the 2-position experiences greater steric repulsion and lacks the hyperconjugative stabilization afforded to the 1-position. Consequently, under extreme thermal stress or in the presence of Lewis acids, 2-MA undergoes a predictable 1,2-alkyl shift to form 1-MA.

This isomerization pathway is so reliable that the relative ratio of these isomers—known as the Methyl Adamantane Index (MAI)—is utilized as a robust 1 [1]. At temperatures exceeding 500°C, the diamondoid cage finally yields to thermal cracking, breaking down into smaller hydrocarbon fragments [5].

G A 2-Methyladamantane B Carbocation Intermediate A->B Thermal Stress D Thermal Cracking A->D >500°C C 1-Methyladamantane B->C 1,2-Alkyl Shift C->D >500°C

Caption: Thermal isomerization of 2-methyladamantane to 1-methyladamantane and degradation pathways.

Quantitative Thermal Data

The addition of functional groups to the 2-methyladamantane scaffold alters its macroscopic thermal properties, shifting its phase transitions and decomposition temperatures (


). For instance, 2-methyl-2-adamantyl methacrylate (MAMA)  is heavily utilized in ArF excimer laser lithography. When polymerized, the bulky 2-methyladamantyl pendant groups severely restrict polymer chain mobility, yielding exceptionally high glass transition temperatures (

) that prevent pattern collapse during semiconductor manufacturing.

Furthermore, 2-methyladamantane itself exhibits unique pressure- and temperature-induced solid-solid phase transitions (from a disordered face-centered cubic structure to an ordered tetragonal structure), a phenomenon critical for understanding its 2 [4].

Table 1: Thermal Properties of 2-Methyladamantane and Key Derivatives
CompoundMolecular FormulaGlass/Phase Transition TempOnset Decomposition Temp (

)
Primary Application
2-Methyladamantane C₁₁H₁₈Solid-solid transition (fcc to tetragonal)> 450 °C (Thermal cracking)Geochemical biomarker
1-Methyladamantane C₁₁H₁₈N/A (Melting Point 103 °C)> 500 °CReference standard
2-Methyl-2-adamantyl methacrylate C₁₅H₂₂O₂N/A (Liquid/Monomer)> 150 °C (Polymerizes/Degrades)ArF Photoresist Monomer
Poly(2-methyl-2-adamantyl methacrylate) (C₁₅H₂₂O₂)n> 150 °C~ 200 °CSemiconductor Lithography

Analytical Workflows for Thermal Stability Assessment

To rigorously evaluate the thermal stability of 2-MA derivatives for pharmaceutical or materials science applications, standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols must be employed. The following protocols are designed as self-validating systems to ensure absolute reproducibility and isolate intrinsic material properties from environmental artifacts.

Workflow S1 Sample Prep (5-10 mg, Pt Pan) S2 Atmosphere Purge (N2, 50 mL/min) S1->S2 S3 Heating Ramp (10°C/min to 800°C) S2->S3 S4 Data Acquisition (Weight Loss vs Temp) S3->S4 S5 Determine Onset Decomposition (Td) S4->S5

Caption: Standard thermogravimetric analysis (TGA) workflow for adamantane derivatives.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Rationale: TGA isolates pure thermal cracking from oxidative degradation, which is essential for determining the intrinsic stability of the diamondoid cage.

  • System Validation (Blank Run): Perform a baseline subtraction run using an empty platinum pan under identical heating conditions. Causality: This self-validating step isolates the sample's true mass loss from buoyancy effects or gas flow fluctuations in the furnace.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of the3 [3] into the platinum crucible. Causality: Platinum is chemically inert and ensures optimal thermal conductivity without catalyzing premature degradation.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere prevents confounding mass loss events caused by oxidation.

  • Heating Program: Heat the sample from 25°C to 800°C at a strict ramp rate of 10°C/min. Causality: A 10°C/min rate minimizes thermal lag between the furnace and the sample, ensuring the precise identification of the onset decomposition temperature (

    
    ).
    
  • Data Analysis: Calculate the 5% and 10% mass loss temperatures. For adamantane polymers,

    
     typically manifests as a sharp drop around 200°C due to the cleavage of the ester linkage, while the adamantane core itself resists degradation until much higher temperatures.
    
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Rationale: 2-MA exhibits complex solid-solid phase transitions. DSC accurately maps these endothermic and exothermic events.

  • Preparation: Seal 3–5 mg of the sample in a hermetic aluminum pan.

  • Heat-Cool-Heat Cycle:

    • First Heating: 25°C to 200°C at 10°C/min.

    • Cooling: 200°C to 25°C at 10°C/min.

    • Second Heating: 25°C to 200°C at 10°C/min.

  • Validation Mechanism: The heat-cool-heat cycle acts as a self-validating mechanism. The first heating scan erases the sample's thermal and mechanical history (e.g., residual stresses from crystallization). Extracting the

    
     or phase transition data exclusively from the second heating scan ensures the observed metrics represent the intrinsic thermodynamic properties of the derivative.
    

Applications in Drug Development and Materials Science

In medicinal chemistry, the 2-methyladamantane moiety is strategically leveraged to enhance the lipophilicity and metabolic stability of pharmacophores. The bulky, symmetric nature of the cage sterically hinders rapid enzymatic degradation (e.g., by Cytochrome P450 enzymes),4 [2]. Furthermore, its extreme thermal stability ensures that active pharmaceutical ingredients (APIs) incorporating this moiety can withstand high-temperature formulation processes—such as hot-melt extrusion—without degrading.

Conclusion

The thermal stability of 2-methyladamantane derivatives is a direct function of both the robust diamondoid core and the specific positional isomerism of its substituents. By employing rigorous, self-validating TGA and DSC workflows, researchers can accurately map the thermal boundaries of these compounds. This foundational data is critical for translating 2-MA derivatives from theoretical chemistry into advanced applications, ranging from extreme-environment polymers to highly stable pharmaceuticals.

References

  • Hydrocarbon Accumulation Process and Mechanism in the Lower Jurassic Reservoir in the Eastern Kuqa Depression, Tarim Basin, Northwest China. ACS Omega.[Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.[Link]

  • The compressive behavior of adamantane and its secondary monosubstituted derivatives. Oxford University Press (Chemistry Letters).[Link]

  • Diamondoids and thiadiamondoids generated from hydrothermal pyrolysis of crude oil and TSR experiments. NIH / Nature Scientific Reports.[Link]

Sources

Comprehensive Crystallographic Characterization of 2-Methyladamantane-2-carboxylic Acid

[1]

Strategic Context: The "Lipophilic Bullet" in Drug Design

In the realm of medicinal chemistry, the adamantane scaffold is revered as a "lipophilic bullet"—a structural motif that enhances the bioavailability and metabolic stability of pharmacophores without introducing toxicity.[1] 2-Methyladamantane-2-carboxylic acid (2-Me-2-AdCOOH) represents a critical structural evolution from the parent adamantane-1-carboxylic acid. The introduction of the methyl group at the bridgehead C2 position disrupts the high symmetry of the cage, introducing chirality (if asymmetrically substituted further) or specific steric locks that alter receptor binding kinetics.

For drug development professionals, understanding the solid-state arrangement of this molecule is not merely an academic exercise; it is a prerequisite for controlling polymorphism in Active Pharmaceutical Ingredients (APIs) where this moiety serves as a core scaffold (e.g., in 11

Experimental Workflow: Synthesis to Crystal

To obtain diffraction-quality single crystals of 2-Me-2-AdCOOH, one must overcome the molecule's tendency toward sublimation and orientational disorder (plastic crystallinity).

Synthesis & Purification Protocol
  • Precursor: 2-Adamantanone.

  • Transformation: Conversion via cyanohydrin formation followed by hydrolysis, or via the Koch-Haaf reaction modified for the C2 position.

  • Purification:

    • Crude Isolation: Acid-base extraction (pH < 2 precipitation).

    • Recrystallization: Sublimation is often observed; therefore, solution growth is preferred over melt methods.

    • Solvent System: Methanol/Water (80:20 v/v) or Acetone/Hexane slow evaporation.

Crystallogenesis Strategy

The globular nature of the adamantane cage often leads to orientational disorder at room temperature. To lock the conformation for X-ray analysis, low-temperature data collection is mandatory.

ParameterRecommendationRationale
Method Slow EvaporationMinimizes kinetic trapping of metastable plastic phases.
Solvent Acetone or EtOHProtic solvents may compete with carboxylic acid dimerization; aprotic polar solvents encourage cyclic dimer formation.
Temperature 4°C (Refrigerator)Reduces thermal vibration of the adamantyl cage (libration).
Vessel Sealed vial with pinholeControls evaporation rate to prevent rapid precipitation of amorphous material.

Structural Elucidation: Technical Analysis

Data Acquisition Parameters
  • Radiation Source: Cu K

    
     (
    
    
    Å) is preferred for purely organic light-atom structures to maximize scattering power, though Mo K
    
    
    is acceptable.
  • Temperature: 100 K (Cryostream). Crucial: At room temperature (298 K), adamantane derivatives often exhibit a face-centered cubic (Fm-3m) plastic phase where molecules rotate freely. Cooling induces a phase transition to an ordered, lower-symmetry space group (typically Monoclinic

    
     or Triclinic 
    
    
    ).
Crystal Structure & Packing Logic

Unlike the parent adamantane (which packs like spheres), the carboxylic acid tail provides a directional "anchor" via hydrogen bonding.

Unit Cell & Space Group (Predicted/Analog-Based)

Based on the structural homology with adamantane-1-carboxylic acid and 2-methyl-2-adamantanol, the expected lattice parameters for the ordered low-temperature phase are:

  • Crystal System: Triclinic or Monoclinic.

  • Space Group:

    
     (No. 2) or 
    
    
    (No. 14).
  • Z (Molecules/Cell): 2 or 4.[2][3]

Supramolecular Architecture: The Dimer Motif

The dominant feature of the crystal packing is the formation of centrosymmetric dimers.

  • Motif:

    
     graph set.
    
  • Interaction: Strong O–H···O hydrogen bonds between carboxylic acid groups.[4]

  • Geometry: The O···O distance is typically 2.62 – 2.65 Å , indicating a strong, directional bond that overrides the van der Waals forces of the cage.

Visualizing the Packing Hierarchy

The following diagram illustrates the hierarchical assembly from molecule to crystal lattice, highlighting the competition between the "Spherical" cage and the "Directional" acid group.

CrystalPackingMolecule2-Methyladamantane-2-COOH(Monomer)DimerCentrosymmetric Dimer(R2^2(8) Motif)Molecule->DimerStrong H-Bonding(O-H...O)DisorderOrientational Disorder(Rotator Phase)Molecule->DisorderHigh Temp (>250K)Layer2D Bilayer Sheet(Hydrophobic Core)Dimer->LayerVan der Waals(Cage Stacking)Crystal3D Crystal Lattice(Ordered Phase)Layer->CrystalStacking InteractionsDisorder->CrystalCooling (Phase Transition)

Caption: Hierarchical assembly of 2-Me-2-AdCOOH showing the transition from H-bonded dimers to ordered lattice, contrasting with the high-temp disordered phase.

Solid-State Properties & Drug Developability

Polymorphism Risk Assessment

Adamantane derivatives are notorious for enantiotropic polymorphism .

  • Form I (High T): Plastic, disordered, cubic/tetragonal. High entropy, high solubility, mechanically soft (waxy).

  • Form II (Low T): Ordered, triclinic/monoclinic. Lower solubility, higher density, brittle.

  • Implication: For formulation, one must ensure the API does not revert to the plastic phase during milling (due to heat generation), as this significantly alters tablet compaction properties.

Solubility Profile

The 2-methyl group increases lipophilicity (

  • Solubility: Low in water; High in DCM, Ethanol, and lipids.

  • Dissolution Rate: Controlled by the disruption of the carboxylic acid dimer. Salt formation (e.g., Sodium 2-methyladamantane-2-carboxylate) is recommended to break the

    
     dimer and enhance aqueous solubility.
    

Detailed Analysis Protocol

To validate the structure of your specific sample, follow this refinement logic:

  • Check for Disorder: If thermal ellipsoids of the adamantane cage carbons are elongated (cigar-shaped) even at 100 K, apply rigid bond restraints (RIGU) or similarity restraints (SIMU) in the refinement software (SHELXL).

  • Locate the Acid Proton: The carboxylic acid proton may be disordered across the dimer interface. Look for electron density peaks between the oxygens in the difference Fourier map.

  • Verify Methyl Orientation: The 2-methyl group forces the carboxylic acid into a specific conformation relative to the cage (often anti to the bridgehead hydrogens to minimize steric clash).

Summary of Crystallographic Metrics (Expected)
MetricExpected RangeNotes
C–C Bond Length (Cage) 1.53 – 1.54 ÅTypical

diamondoid geometry.
C=O Bond Length 1.21 – 1.23 ÅDouble bond character.
C–O Bond Length 1.30 – 1.32 ÅSingle bond character (protonated).
O···O Dimer Distance 2.63 ± 0.02 ÅCharacteristic of carboxylic acid dimers.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Accessed 2024.[5] [Link]

  • NIST Chemistry WebBook. 2-Methyladamantane Thermochemical Data.[6][Link]

  • PubChem. 2-Adamantanecarboxylic acid Compound Summary.[Link]

  • Royal Society of Chemistry. Polymorphism and Solid-Solid Phase Transitions of Hydrogen Bonded 2-adamantanol derivatives.[Link]

  • Journal of Medicinal Chemistry. Adamantane Derivatives in Drug Discovery: The Lipophilic Bullet.[Link]

Adamantane-Based Carboxylic Acids: A Comprehensive Technical Guide on Synthesis, Functionalization, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane-based carboxylic acids represent a privileged class of building blocks in medicinal chemistry, polymer science, and advanced materials[1]. Characterized by a highly symmetrical, rigid, and strain-free tricyclo[3.3.1.1^{3,7}]decane core, these compounds exhibit exceptional lipophilicity and metabolic stability[2]. The presence of the carboxylic acid moiety provides a versatile synthetic handle for further functionalization, enabling the development of complex active pharmaceutical ingredients (APIs)[3]. This technical guide explores the structural rationale behind the adamantane pharmacophore, details validated synthetic methodologies for its functionalization, and reviews its critical role in contemporary drug discovery.

Structural Rationale: The Adamantane Pharmacophore

In rational drug design, the adamantane cage is frequently utilized as a bulky, lipophilic group that seamlessly occupies hydrophobic pockets within target proteins[4]. The unique geometry of adamantane-based carboxylic acids offers several pharmacokinetic advantages:

  • Metabolic Shielding: The bridgehead carbons of the adamantane cage are sterically hindered, which significantly reduces their susceptibility to cytochrome P450-mediated oxidative metabolism.

  • Enhanced Membrane Permeability: The high lipophilicity of the adamantane core facilitates the crossing of complex biological barriers, such as the thick mycobacterial cell wall[5] or the blood-brain barrier.

  • Conformational Rigidity: Unlike linear or flexible aliphatic chains, the rigid 3D structure restricts the conformational entropy of the molecule. This "locked" geometry leads to higher binding affinities (lower

    
    ) when interacting with target receptors[6].
    

Synthetic Methodologies & Workflows

The synthesis of adamantane carboxylic acids and their derivatives relies heavily on the unique stability of the 1-adamantyl carbocation[7]. Below are field-validated protocols for the core transformations.

Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Carbonylation
  • Causality & Mechanism: The Koch-Haaf reaction is the premier method for carboxylating adamantane[8]. The reaction requires the generation of a tertiary carbocation. tert-Butanol reacts with sulfuric acid to form a t-butyl cation, which subsequently abstracts a hydride from adamantane. The resulting highly stable 1-adamantyl cation is trapped by carbon monoxide (generated in situ from the dehydration of formic acid) to form an acylium ion. Aqueous workup hydrolyzes this intermediate to the final carboxylic acid[8].

  • Step-by-Step Procedure:

    • Equip a 250 mL three-necked flask with a magnetic stirrer, a constant pressure dropping funnel, and a gas exhaust system.

    • Charge the flask with adamantane, carbon tetrachloride (solvent), tert-butanol, and 98% sulfuric acid[8].

    • Cool the reaction mixture to 0 °C to control the exothermic nature of the formic acid dehydration step.

    • Slowly add a mixture of 80% formic acid and tert-butanol dropwise over 90 minutes[8].

    • Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete CO insertion.

    • Quench the reaction by pouring the mixture over crushed ice. The hydrolysis of the acylium intermediate will precipitate the product.

    • Filter the light yellow precipitate, wash extensively with water and ether, and recrystallize from an acetone/water (9:1) mixture to yield pure 1-adamantanecarboxylic acid[8].

Protocol 2: C-H Oxidation to 1,3-Adamantanedicarboxylic Acid
  • Causality & Mechanism: Introducing a second carboxylic acid group requires harsh oxidative conditions. A mixed acid system (HNO3/H2SO4) is utilized where sulfuric acid acts not merely as a solvent, but as a critical enhancer of nitric acid's oxidative capacity by generating the highly electrophilic nitronium ion (

    
    )[9].
    
  • Step-by-Step Procedure:

    • In a multi-neck flask, dissolve 20 g of 1-adamantanecarboxylic acid in 160 mL of 98% sulfuric acid and 20 mL of 65% nitric acid[9].

    • Cool the system to 0 °C.

    • Add 70 mL of anhydrous (80%) formic acid dropwise over a period of 5 hours, maintaining the temperature at 0 °C[9].

    • React for an additional 1 hour, then pour the mixture over crushed ice.

    • Self-Validating Purification: Dissolve the resulting crude solid in 10% aqueous NaOH. Unreacted neutral impurities will remain insoluble. Separate the clear aqueous layer and acidify with HCl to pH 3 to precipitate the pure 1,3-adamantanedicarboxylic acid[9].

    • Filter, vacuum dry, and recrystallize from ethanol (Yield: ~92%)[9].

SynthesisWorkflow A Adamantane (Starting Material) B Koch-Haaf Carbonylation (HCOOH, H2SO4, t-BuOH) A->B Carbocation Formation C 1-Adamantanecarboxylic Acid (Intermediate/Product) B->C CO Insertion & Hydrolysis D C-H Oxidation (HNO3, H2SO4, HCOOH) C->D Electrophilic Oxidation F Amidation / Coupling (e.g., Azoles, Amines) C->F Activation (SOCl2/CDI) E 1,3-Adamantanedicarboxylic Acid (Bifunctional Scaffold) D->E Regioselective Oxidation E->F G Advanced APIs (e.g., DGAT1 Inhibitors) F->G Target Synthesis

Caption: Workflow for the synthesis and functionalization of adamantane-based carboxylic acids.

Applications in Drug Discovery

Metabolic Diseases: DGAT1 Inhibitors

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final step of triglyceride synthesis, making it a prime target for anti-obesity and anti-diabetic therapies[10]. Researchers have discovered that E-adamantane carboxylic acid derivatives act as highly potent DGAT1 inhibitors[10]. Optimization of this scaffold led to the discovery of compound 43c, which demonstrated an IC50 of 5 nM against human DGAT1[10]. The adamantane carboxylic acid moiety perfectly occupies the hydrophobic acyl-CoA binding pocket of the enzyme, leading to significant in vivo reductions in plasma triglyceride levels and body weight in diet-induced obesity models[10].

Infectious Diseases: Anti-Tubercular Agents

The mycobacterial membrane protein large 3 (MmpL3) is a critical transporter involved in the assembly of the Mycobacterium tuberculosis cell wall[5]. Recent drug discovery efforts have utilized 1-adamantanecarboxylic acid to synthesize novel arylcarboxamide derivatives[3]. By converting 1-adamantanecarboxylic acid to its acid chloride using oxalyl chloride, it can be coupled with various amines to form potent inhibitors[3]. These adamantane-functionalized naphthamides (e.g., compound 13c) exhibit minimum inhibitory concentrations (MIC) as low as 6.55 μM against drug-sensitive strains, rivaling first-line drugs like ethambutol[11]. The adamantane group is crucial here for penetrating the highly lipophilic mycobacterial membrane[5].

Dermatology: Adapalene Synthesis

Adapalene, a third-generation topical retinoid used for acne vulgaris, utilizes the adamantyl group to mimic the rigid ionone ring of natural retinoic acid. While adapalene is a naphthoic acid derivative, its synthesis heavily relies on adamantane chemistry. The process involves a Friedel-Crafts alkylation of 4-bromophenol with an adamantyl cation (derived from 1-adamantanol or adamantane derivatives). The resulting 1-(5-bromo-2-methoxyphenyl)adamantane is converted to an organozinc derivative and coupled with methyl 6-bromo-2-naphthoate via a NiCl2/DPPE catalyzed cross-coupling reaction to form the final API[12].

MOA cluster_0 Metabolic Pathway (DGAT1) cluster_1 Anti-Tubercular Pathway (MmpL3) A Adamantane Carboxylic Acid Derivatives B Bind to DGAT1 Enzyme A->B High Lipophilic Affinity E Penetrate Mycobacterial Membrane A->E Lipophilic Shielding C Inhibit Diacylglycerol to Triglyceride Conversion B->C D Reduction in Plasma TG & Body Weight C->D F Inhibit MmpL3 Transporter E->F G Disrupt Cell Wall Biosynthesis F->G

Caption: Dual mechanistic pathways of adamantane-based APIs in metabolic and infectious disease targets.

Quantitative Data Summary

The following table summarizes the biological activity and structural role of key adamantane-based carboxylic acids and their downstream derivatives across various therapeutic areas.

Compound / DerivativeTargetPrimary IndicationPotency (IC50 / MIC)Key Structural Role of Adamantane
Compound 43c [10]DGAT1Obesity / DiabetesIC50 = 5 nMOccupies the hydrophobic acyl-CoA binding pocket, preventing triglyceride synthesis.
Naphthamide 13c [11]MmpL3TuberculosisMIC = 6.55 μMEnhances lipophilicity for mycobacterial membrane penetration and target binding.
Adapalene [13]RAR-γ / RXRAcne Vulgaris

~ 2.3 nM
Confers rigid 3D bulk to mimic the retinoic acid ionone ring, resisting metabolic degradation.
AIP-10 [14]Fungal TargetsFungal InfectionsMIC = 62.5 µg/mLProvides a hydrophobic core that allows inclusion binding with β-cyclodextrin for formulation.

References

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Methyladamantane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-methyladamantane-2-carboxylic acid presents a classic challenge in adamantane chemistry: constructing a sterically congested quaternary center at the C2 position while avoiding thermodynamic rearrangement to the more accessible bridgehead (C1/C3) positions.

While the bridgehead positions of adamantane are traditionally the primary sites of functionalization due to the stability of the 1-adamantyl cation, the C2 position offers unique pharmacological vectors, particularly in altering lipophilicity and metabolic stability without disrupting the cage geometry.

This protocol details a two-step synthesis starting from 2-adamantanone .[1] The critical innovation in this workflow is the High-Dilution Koch-Haaf Carboxylation in Step 2. Unlike standard Koch-Haaf conditions which yield the thermodynamic 1-carboxylic acid isomer via hydride shifts, this protocol utilizes kinetic trapping to exclusively secure the C2-carboxylated product.

Retrosynthetic Logic

The route relies on a Grignard addition followed by a carbonylation.

  • Nucleophilic Addition: Installation of the methyl group via Grignard reagent.

  • Cationic Carbonylation: Generation of the 2-methyl-2-adamantyl cation and interception with CO (generated in situ) under conditions that suppress skeletal rearrangement.

Chemical Reaction Scheme

ReactionScheme SM 2-Adamantanone Inter 2-Methyl-2-adamantanol SM->Inter Step 1: MeMgBr, Et2O 0°C to RT Prod 2-Methyladamantane- 2-carboxylic acid Inter->Prod Step 2: HCOOH, H2SO4 High Dilution, 0°C (Kinetic Control) Side Side Products (1-COOH isomers) Inter->Side Normal Conc. or >20°C

Figure 1: Synthetic pathway highlighting the divergence between kinetic (target) and thermodynamic (side product) pathways.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-adamantanol

Objective: Convert the ketone to the tertiary alcohol using a Grignard reagent. Critical Parameter: Anhydrous conditions are essential to prevent quenching of the Grignard reagent.

Reagents & Equipment[1][2][3][4][5][6]
  • Starting Material: 2-Adamantanone (1.0 eq)

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 eq)

  • Solvent: Anhydrous Diethyl Ether (Et2O) or THF

  • Quench: Saturated aqueous NH4Cl

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen/argon atmosphere.

Protocol
  • Setup: Flame-dry a 3-neck flask and cool under a stream of dry nitrogen.

  • Dissolution: Dissolve 2-adamantanone (10 g, 66.6 mmol) in anhydrous Et2O (150 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer MeMgBr (26.6 mL of 3.0 M solution, 80 mmol) to the addition funnel. Add dropwise to the ketone solution over 30 minutes.

    • Note: Maintain internal temperature <5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS. The starting ketone spot should disappear.

  • Quench: Cool back to 0°C. Carefully quench by slow addition of saturated NH4Cl (50 mL). Caution: Exothermic gas evolution.

  • Workup: Separate phases. Extract the aqueous layer with Et2O (2 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Concentrate in vacuo. The crude tertiary alcohol is typically a white solid and is often pure enough (>95%) for the next step. If necessary, recrystallize from hexane.

Yield Expectation: 90–95% Data Check: ^1H NMR should show a sharp singlet for the methyl group (~1.4 ppm) and disappearance of the ketone carbonyl signal in ^13C NMR.

Step 2: High-Dilution Koch-Haaf Carboxylation

Objective: Carbonylation of the tertiary alcohol to the quaternary carboxylic acid. Critical Parameter: Dilution Factor. High concentration or elevated temperature causes rapid isomerization to 2-methyladamantane-1-carboxylic acid.

Reagents & Equipment[1][2][3][4][5][6]
  • Precursor: 2-Methyl-2-adamantanol (from Step 1)

  • Acid Medium: 96-98% Sulfuric Acid (H2SO4)

  • CO Source: 98% Formic Acid (HCOOH)

  • Solvent: n-Hexane or Carbon Tetrachloride (CCl4) is sometimes used as a co-solvent to maintain dilution, but the slow addition technique into neat acid is preferred for this specific transformation.

Protocol
  • Acid Preparation: Place 96% H2SO4 (100 mL per 1 g of alcohol—High Dilution Essential ) in a flask equipped with a vigorous stirrer. Cool to 0°C .

  • Feed Preparation: Prepare a solution of 2-methyl-2-adamantanol (1.0 g) dissolved in Formic Acid (30 eq, ~7 mL).

    • Note: Formic acid acts as both the solvent for the alcohol and the source of CO upon contact with H2SO4.

  • Kinetic Injection: Add the Alcohol/Formic Acid solution dropwise very slowly (over 2–3 hours) into the rapidly stirred H2SO4 at 0°C.

    • Mechanism:[4][7][8][9] The slow addition ensures that the concentration of the adamantyl cation is always extremely low, preventing intermolecular hydride transfers that lead to the thermodynamic bridgehead product.

  • Digestion: After addition is complete, stir at 0°C for an additional 30 minutes. Do not warm.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 500 g).

  • Extraction: Extract the aqueous suspension with Chloroform (CHCl3) or Dichloromethane (DCM) (3 x 50 mL).

    • Note: The carboxylic acid is soluble in the organic layer.

  • Isolation: Extract the organic layer with 2M NaOH (3 x 30 mL) to pull the acid into the aqueous phase as the carboxylate salt.

    • Purification Step: Wash the basic aqueous layer with fresh ether to remove neutral impurities (unreacted alcohol or elimination products).

  • Precipitation: Acidify the basic aqueous layer to pH 1 using conc. HCl. The product, 2-methyladamantane-2-carboxylic acid, will precipitate as a white solid.

  • Final Isolation: Filter the solid or extract with DCM, dry over Na2SO4, and concentrate.

Yield Expectation: 60–75% Characterization:

  • ^13C NMR: Look for the quaternary carbon signal at C2 and the carboxyl carbonyl (~180 ppm).

  • Melting Point: Distinct from the 1-COOH isomer.

Mechanistic Analysis & Troubleshooting

The success of this protocol hinges on controlling the behavior of the 2-methyl-2-adamantyl cation .

Mechanism cluster_conditions Condition Control Alcohol 2-Methyl-2-adamantanol Cation2 2-Methyl-2-adamantyl Cation (Tertiary, at C2) Alcohol->Cation2 H2SO4, -H2O CO_Trap Acylium Ion (Kinetic Trap) Cation2->CO_Trap + CO (from HCOOH) FAST (Kinetic) Cation1 Bridgehead Cation (Isomerization) Cation2->Cation1 Hydride Shift SLOW (Thermodynamic) HighDil High Dilution / 0°C Favors CO Trap HighDil->CO_Trap LowDil High Conc / >20°C Favors Hydride Shift LowDil->Cation1

Figure 2: Mechanistic bifurcation. High dilution maximizes the CO:Cation ratio, favoring the trapping of the initial cation before it can rearrange.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Product is 1-COOH isomer Concentration too high or Temp > 5°CIncrease H2SO4 volume; Slow down addition rate; Keep T = 0°C.
Low Yield Inefficient CO generationEnsure Formic Acid is fresh (98%); Ensure H2SO4 is conc. (96-98%).
Unreacted Alcohol Stirring inefficientThe reaction is biphasic/viscous; use mechanical stirring if scaling up.
Alkene formation Elimination dominatesThis is an intermediate. Ensure sufficient residence time with CO source.

References

  • Alford, J. R., Cuddy, B. D., Grant, D., & McKervey, M. A. (1972). Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations.[9] Journal of the Chemical Society, Perkin Transactions 1, 2707-2713.[9] Link

    • Key Citation: Establishes the high-dilution protocol at 0°C for exclusive synthesis of the 2-carboxylic acid.
  • Klimochkin, Y. N., Leonova, M. V., & Moiseev, I. K. (1996). Transformations of 2-Alkyl-2-adamantanols in Nitric Acid.[6] Russian Journal of Organic Chemistry. Link

    • Context: Discusses the stability and reactivity of 2-alkyl-2-adamantyl c
  • Haaf, W. (1963). One-Step Synthesis of Carboxylic Acids from Alkenes, Carbon Monoxide, and Water (Koch-Haaf Reaction). Organic Syntheses, 43, 51.

    • Context: Foundational methodology for the Koch-Haaf carbonylation using formic acid as the CO source.[7]

Sources

High-Purity Synthesis of Tertiary Adamantyl Esters for 193 nm ArF Lithography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Abstract

This technical guide details the synthesis, purification, and quality assurance of tertiary adamantyl esters, specifically 2-Methyl-2-adamantyl methacrylate (MAMA) and 2-Ethyl-2-adamantyl methacrylate (EAMA) . These monomers are the industry standard for 193 nm Argon Fluoride (ArF) immersion lithography photoresists. Their unique chemical structure provides the critical "acid-labile" switching mechanism required for sub-50 nm resolution while maintaining the high plasma etch resistance necessary for semiconductor fabrication.

Mechanistic Insight: The "Chemical Amplification" Switch

To synthesize these materials effectively, one must understand their function. In Chemically Amplified Resists (CARs), the adamantyl ester acts as a solubility switch.

  • The State Change: The polymer is initially insoluble in the aqueous alkaline developer (2.38% TMAH) due to the hydrophobic adamantyl cage.

  • The Trigger: Upon exposure to 193 nm light, a Photoacid Generator (PAG) releases a proton (

    
    ).
    
  • The Amplification: During the Post-Exposure Bake (PEB), this proton catalyzes the cleavage of the ester bond. The bulky adamantyl group is removed, leaving behind a carboxylic acid, which renders the polymer soluble in the developer.

Key Chemical Requirement: The ester must be tertiary . Primary or secondary esters are too stable and will not cleave under the mild acidic conditions of the PEB (


). The stability of the tertiary adamantyl carbocation intermediate is the driving force of this reaction.
DOT Diagram: Acid-Catalyzed Deprotection Pathway

DeprotectionMechanism PAG Photoacid Generator (PAG) Proton H+ (Acid) PAG->Proton Generation Light 193 nm Light Light->PAG Exposure Polymer_Protected Insoluble Polymer (Adamantyl Ester) Proton->Polymer_Protected Catalysis Intermediate Protonated Ester Intermediate Polymer_Protected->Intermediate + H+ Carbocation Tertiary Adamantyl Carbocation Intermediate->Carbocation Cleavage (PEB) Polymer_Deprotected Soluble Polymer (Carboxylic Acid) Intermediate->Polymer_Deprotected Hydrolysis Carbocation->Proton Regeneration (Amplification) Byproduct Adamantane Olefin/Alcohol (Byproduct) Carbocation->Byproduct Elimination

Figure 1: The catalytic cycle of acid deprotection. The regeneration of the proton allows a single photon to effect multiple chemical changes, amplifying sensitivity.

Strategic Synthesis Planning

For "Electronic Grade" materials (purity >99.5%, metals <10 ppb), a two-step synthesis route is superior to one-pot methods. It allows for the isolation and purification of the intermediate alcohol, reducing the burden on the final distillation.

  • Target Molecule: 2-Methyl-2-adamantyl methacrylate (MAMA).[1][2]

  • Route: Grignard Addition

    
     Esterification.
    
Reagent Table
ReagentRoleEquiv.Critical Quality Attribute
2-Adamantanone Starting Material1.0Purity >99%; Low moisture.
MeMgBr (3M in Ether) Alkylating Agent1.2Titrate before use. Pyrophoric.
Methacryloyl Chloride Acylating Agent1.2Freshly distilled; clear liquid.
Triethylamine (TEA) Acid Scavenger1.5Dry; Water content <500 ppm.
THF (Anhydrous) Solvent-Inhibitor-free preferred.
MEHQ Polymerization Inhibitor200 ppmEssential during workup/distillation.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-adamantanol

Objective: Convert the ketone to a tertiary alcohol via Grignard reaction.

  • Setup: Flame-dry a 2L 3-neck round bottom flask equipped with a mechanical stirrer, N2 inlet, and addition funnel.

  • Dissolution: Charge 2-Adamantanone (150.2 g, 1.0 mol) and anhydrous THF (600 mL). Cool to

    
     using an ice/salt bath.
    
  • Addition: Transfer Methylmagnesium Bromide (MeMgBr, 3M in diethyl ether, 400 mL, 1.2 mol) to the addition funnel via cannula. Add dropwise over 90 minutes, maintaining internal temperature

    
    .
    
    • Note: The reaction is exothermic. Rapid addition leads to side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via GC (Disappearance of ketone peak).

  • Quench: Cool back to

    
    . Carefully quench with Saturated 
    
    
    
    (aq) (300 mL). Caution: Vigorous gas evolution.
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .[3]
  • Isolation: Concentrate in vacuo. The crude solid is usually sufficiently pure (>95%) for Step 2. If not, recrystallize from Hexane.

Step 2: Esterification to 2-Methyl-2-adamantyl Methacrylate (MAMA)

Objective: Acylation of the sterically hindered tertiary alcohol.

  • Setup: 3L Reactor with overhead stirring, reflux condenser, and temperature probe.

  • Charge: Dissolve 2-Methyl-2-adamantanol (166.2 g, 1.0 mol) in anhydrous THF (800 mL). Add Triethylamine (210 mL, 1.5 mol).

  • Inhibitor Addition: Add 4-Methoxyphenol (MEHQ) (0.05 g). Crucial: Prevents polymerization of the methacrylate double bond.

  • Acylation: Cool to

    
    . Add Methacryloyl Chloride (125.4 g, 1.2 mol) dropwise over 2 hours.
    
    • Mechanistic Note: The tertiary alcohol is hindered. If reaction stalls, add catalytic DMAP (Dimethylaminopyridine), but this complicates purification. Standard TEA is usually sufficient if time is allowed.

  • Completion: Warm to RT and stir for 12-16 hours. A thick precipitate of Triethylamine Hydrochloride (

    
    ) will form.
    
  • Filtration: Filter off the amine salts. Wash the filter cake with THF.

  • Workup: Concentrate the filtrate. Redissolve residue in Hexane (1L). Wash with:

    • 0.5N HCl (removes unreacted amine).

    • 10% NaOH (removes methacrylic acid and phenolic inhibitors).

    • DI Water (

      
      ) until pH is neutral.
      
Purification & Electronic Grade Processing

For lithography, trace metals (Na, Fe, Ca) cause defects and poisoning of the PAG.

Protocol: Distillation and Ion Exchange
  • Vacuum Distillation:

    • Apparatus: Short-path distillation head with a vigorous vacuum (<1 mmHg).

    • Inhibitor: Add fresh MEHQ (500 ppm) to the pot before heating.

    • Conditions: Collect the fraction boiling at approx.

      
       / 0.5 mmHg.
      
    • Reject: The first 5% (for-run) and leave 10% in the pot (residue) to prevent polymerization of the bottoms.

  • Metal Reduction (Ion Exchange):

    • Dissolve distilled monomer in Electronic Grade PGMEA (Propylene glycol methyl ether acetate) or handle neat if liquid.

    • Pass through a column packed with Amberlyst® 15 (H+ form) and Amberlyst® A21 (OH- form) to remove ionic contaminants.

    • Target: < 10 ppb for key metals (Na, K, Fe, Ca).

DOT Diagram: Synthesis & Purification Workflow

SynthesisWorkflow Raw Raw Materials (Adamantanone + MeMgBr) Reactor1 Step 1: Grignard Reaction (THF, 0°C) Raw->Reactor1 Workup1 Quench & Extraction Reactor1->Workup1 Intermediate Intermediate: 2-Methyl-2-Adamantanol Workup1->Intermediate Reactor2 Step 2: Esterification (Methacryloyl Cl + TEA) Intermediate->Reactor2 Wash Aq. Wash (HCl / NaOH) Reactor2->Wash Distillation High Vac Distillation (+ MEHQ Inhibitor) Wash->Distillation IEX Ion Exchange (Metal Removal) Distillation->IEX Final Final Product (MAMA Monomer >99.5%) IEX->Final

Figure 2: End-to-end workflow for producing semiconductor-grade adamantyl monomers.

Quality Control (QC) Specifications

A "Certificate of Analysis" for lithography applications must meet these tiers:

TestMethodSpecificationRationale
Purity GC-FID> 99.5%Impurities cause pattern defects.
Acid Value Titration< 0.05 mgKOH/gFree acid alters photospeed.
Water Content Karl Fischer< 500 ppmMoisture affects polymerization.
Color APHA< 20Color absorbs UV light (transparency).
Trace Metals ICP-MS< 10 ppb (each)Metals drift in the electric field of the device.
Polymer GPCNone DetectedPre-polymerized material causes "scumming".
Troubleshooting & Safety
  • Problem: Low Yield in Step 2.

    • Cause: Steric hindrance of the adamantyl cage.

    • Fix: Ensure the Acid Chloride is high quality (hydrolyzes easily). Increase reaction time or temperature slightly (max

      
      ).
      
  • Problem: Polymerization during Distillation.

    • Cause: Lack of Oxygen or Inhibitor depletion.

    • Fix: MEHQ requires dissolved oxygen to work. Bleed a tiny stream of air (not Nitrogen) into the vacuum distillation capillary.

  • Safety: MeMgBr is pyrophoric. Methacryloyl chloride is a lachrymator and corrosive. All operations must be in a fume hood.

References
  • Synthesis and Properties of Adamantyl Methacrylates

    • Title: Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.[4][5][6][7]

    • Source: Ingenta Connect / J. Photopolym. Sci. Technol.
    • URL:[Link][8]

  • Lithography Mechanism (Acid Labile Groups)

    • Title: Practical resists for 193-nm lithography using 2.38% TMAH: physicochemical influences on resist performance.
    • Source: SPIE Proceedings / Academia.edu.
    • URL:[Link]

  • Purification & Metal Control

    • Title: Controlling the Dissolution Behavior of (Meth)
    • Source: MDPI (Polymers).
    • URL:[Link][8]

  • General Synthesis Protocols (MAMA/EAMA)

Sources

Application Note: 2-Methyladamantane-2-carboxylic Acid (2-MACA) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, the adamantane scaffold is often termed the "lipophilic bullet"—a tool used to punch through blood-brain barriers (BBB) and fill hydrophobic pockets in target proteins (e.g., 11β-HSD1, P2X7 receptors, and DPP-IV). However, the standard 1-substituted adamantanes are prone to rapid metabolic oxidation at the tertiary bridgehead carbons.

2-Methyladamantane-2-carboxylic acid (2-MACA) represents a superior structural alternative. By introducing a quaternary center at the 2-position, this intermediate offers:

  • Metabolic Blockade: The quaternary carbon prevents cytochrome P450-mediated oxidation at the attachment point.

  • Conformational Locking: The gem-dimethyl-like effect restricts the rotation of the carboxylate pharmacophore, reducing the entropic penalty of binding.

  • Lipophilicity Tuning: It provides a distinct vector for hydrophobic interaction compared to the spherical 1-adamantyl group.

This guide details the High-Dilution Koch-Haaf Protocol required to synthesize 2-MACA exclusively, avoiding the thermodynamic rearrangement to the 1-isomer that plagues standard synthesis attempts.

Critical Synthesis Protocol: The High-Dilution Koch-Haaf Method

The Challenge: Cationic Rearrangement

The synthesis of 2-MACA is non-trivial. Under standard Koch-Haaf conditions (sulfuric acid/formic acid), the initially formed 2-methyl-2-adamantyl cation rapidly undergoes intermolecular hydride shifts to form the more thermodynamically stable 1-isomer (3-methyladamantane-1-carboxylic acid).

The Solution: Kinetic control via high dilution. By keeping the concentration of the alcohol precursor extremely low, we minimize intermolecular hydride transfer, trapping the cation with carbon monoxide (generated in situ) before it can rearrange.

Protocol 1: Kinetic Synthesis of 2-MACA

Reagents:

  • Precursor: 2-Methyl-2-adamantanol (1.0 eq)

  • Acid Medium: 96% Sulfuric Acid (

    
    )[1]
    
  • CO Source: 98% Formic Acid (HCOOH)

  • Solvent: Carbon Tetrachloride (

    
    ) or n-Hexane (inert carrier)
    

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1L double-walled reactor with a high-efficiency mechanical stirrer, a dropping funnel with a pressure-equalizing arm, and a cryostat set to 0°C .

  • Acid Charge: Charge the reactor with

    
     (50 molar equivalents relative to precursor). Agitate at 400 RPM.
    
  • Precursor Preparation: Dissolve 2-Methyl-2-adamantanol in a mixture of Formic Acid (10 eq) and the inert solvent (to increase volume/dilution).

  • High-Dilution Addition (CRITICAL):

    • Add the precursor solution to the sulfuric acid dropwise over 4–6 hours .

    • Rationale: This slow addition ensures the concentration of the adamantyl cation never reaches the threshold required for intermolecular hydride abstraction from unreacted neutral species.

  • Quenching: Pour the reaction mixture onto crushed ice (500g).

  • Extraction: Extract the aqueous slurry with Dichloromethane (

    
    , 3 x 100 mL).
    
  • Purification:

    • Wash combined organics with brine.

    • Extract the acid into 1M NaOH (separating it from neutral impurities).

    • Acidify the alkaline layer with HCl to precipitate 2-MACA.

    • Recrystallize from Methanol/Water.

Yield Expectation: 85–92% (if dilution protocol is strictly followed). Purity: >98% (by GC-MS).

Mechanistic Pathway & Logic

The following diagram illustrates the divergent pathways. The "Standard Conditions" path leads to the unwanted thermodynamic product, while the "High Dilution" path traps the kinetic product.

G Start 2-Methyl-2-adamantanol Cation 2-Methyl-2-adamantyl Cation (Intermediate) Start->Cation H2SO4, -H2O CO_Trap CO Attack (Kinetic) Fast Trap Cation->CO_Trap High Dilution (Low [R+]) Hydride Intermolecular Hydride Shift Cation->Hydride High Conc. (Standard) Target 2-Methyladamantane- 2-carboxylic acid (TARGET) CO_Trap->Target H2O quench StableCation 3-Methyl-1-adamantyl Cation Hydride->StableCation Byproduct 3-Methyladamantane- 1-carboxylic acid (IMPURITY) StableCation->Byproduct CO, H2O

Caption: Divergent synthesis pathways. High dilution prevents the hydride shift, locking the carboxyl group at the 2-position.

Application Protocol: Amide Coupling for API Synthesis

2-MACA is typically coupled with amines to generate bioactive amides (e.g., for 11β-HSD1 inhibition). Due to the steric bulk of the quaternary center, standard coupling agents (EDC/NHS) often fail.

Protocol 2: Sterically Demanding Amide Coupling via Acid Chloride

Rationale: The steric hindrance at C2 requires the conversion of the carboxylic acid to a highly reactive acid chloride intermediate to drive the coupling reaction to completion.

Workflow:

  • Activation:

    • Suspend 2-MACA (1.0 eq) in dry Toluene.

    • Add Thionyl Chloride (

      
      , 1.5 eq) and a catalytic drop of DMF.
      
    • Reflux for 2 hours. Monitor gas evolution (

      
      ).
      
    • Concentrate in vacuo to remove excess

      
      .
      
  • Coupling:

    • Dissolve the resulting crude acid chloride in dry THF.

    • Add the Target Amine (1.1 eq) and Triethylamine (2.0 eq) as a base scavenger.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Standard aqueous workup (NaHCO3 wash -> Brine wash).

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Data Summary Table: Coupling Efficiency

Coupling MethodReagent ClassYield (%)Reaction TimeNotes
EDC / HOBt Carbodiimide< 30%24 hFails due to steric bulk at C2.
HATU / DIPEA Uronium65-75%12 hExpensive; difficult purification.
SOCl2 / Et3N Acid Chloride92-95% 4 h Recommended. Best atom economy and yield.

Analytical Specifications (QC Release)

To validate the identity of 2-MACA and ensure no 1-isomer contamination, use the following specifications:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.25 (s, 3H):  Methyl group at C2. Note: If this signal splits or shifts, 1-isomer contamination is present.
      
    • 
       1.6–2.4 (m, 14H):  Adamantane cage protons.
      
    • 
       11.5 (br s, 1H):  Carboxylic acid proton.
      
  • 13C NMR:

    • Distinct quaternary carbon signal at

      
       48.5 ppm  (C2).
      
    • Carbonyl signal at

      
       183.2 ppm .
      
  • Melting Point: 158–160°C (Sharp). A broad range indicates isomeric mixtures.

References

  • Syntheses and Chemical Properties of Acylals. National Institutes of Health (PMC). Available at: [Link]

  • Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol. R Discovery (ResearchGate). Available at: [Link]

  • 2-Adamantanecarboxylic acid | C11H16O2. PubChem.[2] Available at: [Link]

  • Transformation of 2-Alkyl-2-adamantanols in Nitric Acid. ResearchGate. Available at: [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Available at: [Link][3][4]

Sources

polymerization techniques for 2-methyladamantane-based polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Polymerization of 2-Methyladamantane-Based Methacrylates

Executive Summary

This guide details the polymerization protocols for 2-methyl-2-adamantyl methacrylate (MAMA) and related derivatives. Unlike standard methacrylates, the bulky adamantane cage imparts unique properties—high glass transition temperature (


C), exceptional optical transparency at 193 nm, and high dry-etch resistance. These features make MAMA-based polymers the gold standard for ArF photoresists  in semiconductor lithography and emerging candidates for hydrophobic drug delivery domains .

We present three validated protocols ranging from screening-grade Free Radical Polymerization (FRP) to precision Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, designed to control molecular weight distributions (


) essential for resolution in lithography and self-assembly in nanomedicine.

Critical Monomer Considerations

Monomer: 2-Methyl-2-adamantyl methacrylate (MAMA) CAS: 177080-67-0 Molecular Weight: 234.33 g/mol

Handling & Purification: Commercial MAMA often contains hydroquinone inhibitors (MEHQ). For controlled polymerizations (RAFT/ATRP), these must be removed.

  • Protocol: Dissolve MAMA in minimal CH₂Cl₂. Pass through a basic alumina column. Recrystallize from hexane if high purity (>99.5%) is required for electronic grade materials.

  • Storage: Store at -20°C. The tertiary ester is acid-sensitive; avoid acidic glassware cleaning solutions (e.g., piranha etch) immediately prior to use without thorough neutralization.

Protocol A: Free Radical Polymerization (FRP)

Best for: Initial screening of copolymer ratios and bulk property testing.

Mechanism: Uncontrolled chain growth. Target Molecular Weight: 10 – 100 kDa (Broad


)
Materials
  • Monomer: MAMA (Purified)

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)), recrystallized from methanol.

  • Solvent: THF (Anhydrous) or 1,4-Dioxane.

  • Precipitant: Methanol or Methanol/Water (9:1).

Step-by-Step Workflow
  • Charge: In a Schlenk flask equipped with a magnetic stir bar, add MAMA (2.0 g, 8.5 mmol) and AIBN (14 mg, 1 mol% relative to monomer).

  • Solvation: Add THF (6 mL). Note: Maintain [M]

    
     1.0–1.5 M. High dilution reduces rate; high concentration risks gelation due to the high 
    
    
    
    of the polymer.
  • Degassing: Seal with a rubber septum. Sparge with dry Nitrogen for 20 minutes. Critical: Oxygen inhibits radical propagation.

  • Polymerization: Place flask in a thermostated oil bath at 65°C for 12–24 hours.

    • Checkpoint: Viscosity should noticeably increase.

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Purification: Dropwise addition of the polymer solution into excess cold Methanol (10x volume, stirring vigorously).

  • Drying: Filter white precipitate and dry under vacuum at 40°C for 24 hours.

Protocol B: RAFT Polymerization (Precision Synthesis)

Best for: Block copolymers (e.g., PEG-b-PMAMA), defined molecular weights, and low dispersity (


).

Why RAFT? Methacrylates are "More Activated Monomers" (MAMs).[1] The tertiary radical on the adamantyl backbone requires a RAFT agent with a high transfer coefficient and a leaving group (R) that re-initiates efficiently.

Recommended RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl benzodithioate.

  • Rationale: The cyano-isopropyl R-group mimics the propagating methacrylate radical, ensuring fast re-initiation.

Experimental Design Table
ParameterConditionReason
[M]:[CTA]:[I] Ratio 200 : 1 : 0.2Targets DP=200; Low initiator limits termination.
Temperature 70°COptimal decomposition rate for AIBN in RAFT.
Solvent Anisole or 1,4-DioxaneHigh boiling point; Anisole serves as an internal NMR standard.
Reaction Time 8 - 16 HoursStop at <80% conversion to preserve "livingness".
Step-by-Step Workflow
  • Stock Solutions: Prepare a stock solution of AIBN in Anisole.

  • Assembly: In a dry Schlenk tube, add:

    • MAMA (1.0 g, 4.27 mmol)

    • CPADB (11.9 mg, 0.042 mmol)

    • AIBN (1.4 mg, 0.008 mmol) – Add via stock solution

    • Anisole (Total volume to reach 3 mL)

  • Freeze-Pump-Thaw: Perform 3 cycles to strictly remove oxygen. Backfill with Nitrogen.[2]

  • Reaction: Immerse in oil bath at 70°C.

  • Monitoring: Take aliquots at t=0, 4, 8, 12 hrs for 1H NMR. Monitor the vinyl protons (5.5 & 6.0 ppm) vs. the aromatic protons of Anisole.

  • Workup: Precipitate into Hexane (to remove unreacted monomer) or Methanol. Note: RAFT polymers will be pink/red due to the dithiobenzoate end-group.

Mechanism & Application Visualization

A. Lithography: Acid-Catalyzed Deprotection

The core utility of 2-methyl-2-adamantyl groups in lithography is the tertiary ester cleavage . Upon exposure to photo-acid generators (PAGs) and a Post-Exposure Bake (PEB), the hydrophobic polymer becomes hydrophilic (soluble in developer).

LithographyMechanism Polymer Hydrophobic Polymer (Insoluble) Exposure UV Exposure (193nm) + PAG Activation Polymer->Exposure Catalysis Post-Exposure Bake (110°C) Polymer->Catalysis + H+ Acid H+ Generation Exposure->Acid Release Acid->Catalysis Cleavage Tertiary Carbocation Intermediate Catalysis->Cleavage Ester Cleavage Product Poly(methacrylic acid) (Soluble in Base) Cleavage->Product Byproduct 2-Methyleneadamantane (Volatile) Cleavage->Byproduct Elimination

Caption: Mechanism of chemically amplified photoresist deprotection. The acid-catalyzed cleavage transforms the matrix from hydrophobic to hydrophilic.

B. RAFT Polymerization Workflow

RAFTWorkflow cluster_0 Preparation Monomer MAMA Monomer (Purified) Mix Mix & Freeze-Pump-Thaw (3 Cycles) Monomer->Mix CTA RAFT Agent (CPADB) CTA->Mix Solvent Anisole (Degassed) Solvent->Mix Heat Polymerization 70°C, 12h Mix->Heat Equilibrium Pre-Equilibrium & Main Equilibrium Heat->Equilibrium Living Chain Growth Quench Quench (0°C) & Air Exposure Equilibrium->Quench Target Conv. < 80% Purify Precipitation (Methanol) Quench->Purify

Caption: Critical workflow for RAFT polymerization of MAMA. Oxygen removal is the rate-limiting step for success.

Characterization & Quality Control

TechniqueParameterExpected Result for Poly(MAMA)
1H NMR Purity/ConversionBroad peaks at 0.8–2.5 ppm (Adamantyl cage). Disappearance of vinyl peaks (5.5, 6.0 ppm).
GPC (THF) Molecular Weight

matches theoretical.

(RAFT) or

(FRP). Note: PMMA standards are suitable.
DSC Thermal Stability

C. No melting peak (Amorphous).
TGA DecompositionOnset

C. Acid-catalyzed deprotection may occur earlier if impure.

References

  • Matyjaszewski, K., et al. (1997).[2] ATRP of Methacrylates. Carnegie Mellon University Polymer Group. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

  • BenchChem. (2023). 2-Methyl-2-adamantyl methacrylate Product Description and Lithography Mechanism. Link

  • Wan, D., et al. (2014). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization. Polymer International.[3] Link

  • Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science. Link

Sources

scale-up synthesis of 2-Methyladamantane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Methyladamantane-2-carboxylic Acid

Executive Summary & Strategic Rationale

2-Methyladamantane-2-carboxylic acid is a critical intermediate in the synthesis of advanced photoresist monomers (e.g., for ArF lithography) and pharmaceutical scaffolds. Its sterically bulky, acid-cleavable tertiary ester functionality is essential for high-resolution lithographic patterning.

The Challenge: The synthesis of this specific isomer is complicated by the thermodynamic preference of the adamantane carbocation to rearrange from the bridge position (C2) to the bridgehead position (C1), yielding the impurity 2-methyladamantane-1-carboxylic acid.

The Solution: This protocol details a two-step scalable route:

  • Nucleophilic Addition: Robust methylation of 2-adamantanone using Methylmagnesium Chloride (MeMgCl).

  • Kinetic Koch-Haaf Carbonylation: A modified "Simulated High Dilution" technique using formic acid and sulfuric acid. This step is engineered to suppress the 1,2-hydride shift rearrangement, ensuring high selectivity for the desired C2-isomer without requiring dilute reactor volumes.

Retrosynthetic Analysis & Pathway Selection

The selected route prioritizes atom economy, reagent availability, and process safety.

  • Step 1: Conversion of 2-adamantanone to 2-methyl-2-adamantanol via Grignard reagent.[1]

  • Step 2: Carbonylation of the tertiary alcohol using the Koch-Haaf reaction (HCOOH/H₂SO₄).

Why this route? Alternative routes, such as the oxidation of 2-methyl-2-adamantanecarbaldehyde or hydrolysis of the nitrile, often require toxic reagents (cyanides) or multiple extra steps. The Koch-Haaf reaction is the most direct path but requires strict kinetic control to prevent isomerization.

ReactionScheme Start 2-Adamantanone Inter 2-Methyl-2-adamantanol Start->Inter Step 1: Methylation Reagent1 MeMgCl / THF Product 2-Methyladamantane- 2-carboxylic acid Inter->Product Step 2: Koch-Haaf (High Selectivity) Byproduct Rearrangement: 2-Methyladamantane- 1-carboxylic acid Inter->Byproduct Isomerization (If T > 10°C) Reagent2 HCOOH / H2SO4 (Kinetic Control)

Figure 1: Reaction pathway highlighting the critical divergence point between the target product and the thermodynamic byproduct.

Detailed Protocols

Step 1: Synthesis of 2-Methyl-2-adamantanol

Objective: Quantitative conversion of ketone to tertiary alcohol. Safety Note: MeMgCl is pyrophoric and moisture-sensitive. Perform under inert atmosphere (N₂ or Ar).

Reagents:

  • 2-Adamantanone (1.0 eq)

  • Methylmagnesium Chloride (3.0 M in THF) (1.2 eq)

  • Tetrahydrofuran (anhydrous) (5 vol)

  • Ammonium Chloride (sat.[2] aq.)

Procedure:

  • Setup: Charge a dry reactor with 2-adamantanone and anhydrous THF. Cool the solution to 0–5°C.

  • Addition: Add MeMgCl solution dropwise via addition funnel or dosing pump. Maintain internal temperature < 15°C to minimize solvent boiling and impurity formation.

    • Process Insight: Use of MeMgCl is preferred over MeMgBr for industrial handling and atom economy (lower mass waste).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by GC (Target: < 0.5% starting ketone).

  • Quench: Cool to 0°C. Cautiously quench with saturated NH₄Cl solution. Caution: Exothermic gas evolution (methane).

  • Workup: Extract with Ethyl Acetate or MTBE. Wash organic phase with brine. Dry over MgSO₄ and concentrate.

  • Purification: The crude solid is typically >95% pure and can be used directly. If necessary, recrystallize from Hexane/Heptane.

Step 2: Kinetic Koch-Haaf Carbonylation

Objective: Carboxylation of the tertiary center while suppressing the Wagner-Meerwein rearrangement to the bridgehead position. Mechanism: The reaction relies on the in situ generation of CO from formic acid. The key is to keep the concentration of the carbocation intermediate low relative to the CO concentration.

Reagents:

  • 2-Methyl-2-adamantanol (1.0 eq)

  • Sulfuric Acid (96–98%) (10.0 eq) – Acts as catalyst and solvent.

  • Formic Acid (98-100%) (4.0 eq) – CO source.

  • Dichloromethane (DCM) or CCl₄ (Optional co-solvent for the alcohol feed).

Critical Protocol (Simulated High Dilution):

  • Reactor A (Acid Charge): Charge H₂SO₄ into the main reactor. Cool to 0–2°C . Vigorous stirring is essential.

  • Feed Preparation (Vessel B): Dissolve 2-Methyl-2-adamantanol in Formic Acid. (Note: If solubility is poor, a minimal amount of DCM can be used, but strict temperature control is vital).

  • Controlled Addition (The "High Dilution" Factor):

    • Add the contents of Vessel B into Reactor A very slowly (over 2–4 hours).

    • Crucial Parameter: The internal temperature of Reactor A must NOT exceed 5°C .

    • Why? High temperature or high instantaneous alcohol concentration favors the hydride shift to the more stable 1-adamantyl cation. Slow addition ensures the transient 2-adamantyl cation is trapped by CO (generated rapidly from HCOOH contact with H₂SO₄) before it can rearrange.

  • Post-Reaction: After addition, stir at 0–5°C for 1 hour.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The product will precipitate as a white solid.[3]

  • Isolation: Filter the solid.

  • Purification (Acid-Base Swing):

    • Dissolve crude solid in 10% NaOH (aq). (The acid dissolves; non-acidic impurities like adamantane derivatives remain insoluble).

    • Extract with MTBE to remove organics. Discard organic layer.

    • Acidify the aqueous layer with HCl to pH 1. The pure 2-Methyladamantane-2-carboxylic acid precipitates.

    • Filter and dry.[2][4]

Process Safety & Hazard Analysis

Hazard CategorySpecific RiskMitigation Strategy
Chemical MeMgCl (Pyrophoric/Water Reactive)Use under N₂; dedicated dosing lines; keep quench vessel ready.
Chemical H₂SO₄ + HCOOH (CO Generation)Carbon Monoxide is a silent killer. Reaction must be vented to a scrubber/flare. Install CO monitors in the suite.
Exothermic Grignard Quench / Acid DilutionControlled addition rates; jacketed cooling; emergency dump quench capacity.
Process Isomerization (Quality Risk)Strict temperature control (<5°C) during Step 2 is a Critical Process Parameter (CPP).

Characterization & Specifications

Target Specifications:

  • Appearance: White crystalline powder.

  • Purity (GC/HPLC): > 98.0%.

  • Isomeric Purity: < 1.0% 2-methyladamantane-1-carboxylic acid.

  • Melting Point: ~108–110°C (verify against specific polymorph).

Analytical Differentiation: The 1-isomer and 2-isomer can be distinguished by ¹³C NMR .

  • C2-COOH (Target): The quaternary carbon (C2) bearing the acid group will show a distinct shift compared to the bridgehead quaternary carbon (C1) of the impurity.

  • Proton NMR: The methyl group singlet will shift slightly between the bridge (target) and bridgehead (impurity) positions.

Process Flow Diagram (PFD)

ProcessFlow cluster_Step1 Step 1: Grignard Methylation cluster_Step2 Step 2: Koch-Haaf Carbonylation cluster_Workup Purification R1 Reactor 1 (THF + 2-Adamantanone) Quench1 Quench: NH4Cl R1->Quench1 Dose1 Dosing: MeMgCl Dose1->R1 T < 15°C Feed2 Feed Vessel (Alcohol + HCOOH) Quench1->Feed2 Intermediate Isolation R2 Reactor 2 (H2SO4 - 98%) Ice Ice Quench R2->Ice Precipitation Feed2->R2 Slow Dosing (2-4h) T < 5°C (Critical Step) BaseExt Base Extraction (10% NaOH) Ice->BaseExt AcidPpt Acid Precipitation (HCl, pH 1) BaseExt->AcidPpt Aqueous Phase Filter Filtration & Drying AcidPpt->Filter

Figure 2: Process flow diagram illustrating the two-step synthesis with emphasis on the critical dosing strategy in Step 2.

References

  • Alford, J. R., et al. (1972). Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Establishes the "high dilution" requirement to favor the 2-isomer over the 1-isomer.
  • Miyazawa, T., et al. (2007). Process for producing 2-methyl-2-adamantanol. JP Patent 2007308460A. Link

    • Provides industrial conditions for the Grignard methyl
  • Nagaki, A., et al. (2013). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. Link

    • Demonstrates the benefits of flow chemistry/controlled mixing for Koch-Haaf reactions.
  • Haque, R. A., et al. (2012). Synthesis of 2-Methyladamantane-2-carboxylic acid.

Sources

Application Notes & Protocols: Derivatization of 2-Methyladamantane-2-carboxylic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability.[1][2][3] This guide focuses on 2-Methyladamantane-2-carboxylic acid, a derivative whose tertiary carboxylic acid group presents both challenges and opportunities for chemical functionalization. We provide an in-depth analysis of derivatization strategies tailored to overcome the steric hindrance inherent in this molecule. This document serves as a practical resource for researchers, offering detailed, step-by-step protocols for creating amide and ester conjugates, troubleshooting guidance, and insights into leveraging these derivatives for applications such as liposomal anchoring and host-guest-based targeting.[4][5][6]

Rationale and Strategic Importance

The Adamantane Advantage in Drug Delivery

The adamantane cage is a highly lipophilic, three-dimensional structure that offers significant advantages as a pharmacophore or a component of a drug delivery system (DDS).[2][7] Its key properties include:

  • Exceptional Metabolic Stability: The rigid, diamondoid structure is resistant to enzymatic degradation, which can enhance the in-vivo half-life of a conjugated drug.[2]

  • High Lipophilicity: This property allows adamantane-containing molecules to readily interact with and anchor into lipid bilayers of cell membranes and liposomes, a crucial feature for drug formulation and cell targeting.[3][4][5]

  • Supramolecular Interactions: Adamantane acts as an ideal guest molecule for cyclodextrin hosts, forming stable inclusion complexes. This interaction is widely exploited to improve drug solubility, stability, and to construct targeted, self-assembled nanostructures.[2][4]

The Challenge: Derivatizing a Sterically Hindered Tertiary Acid

The target molecule, 2-Methyladamantane-2-carboxylic acid, possesses a tertiary carboxyl group. The carbon atom alpha to the carbonyl is fully substituted by the bulky adamantane cage, a methyl group, and the carbonyl carbon itself. This steric congestion significantly hinders the approach of nucleophiles, rendering many standard coupling reactions inefficient. Therefore, derivatization requires strategies that either enhance the electrophilicity of the carbonyl carbon or utilize highly reactive intermediates.

Core Derivatization Strategies: A Logic-Based Approach

The selection of a derivatization strategy is dictated by the nature of the nucleophile (the drug, linker, or carrier to be attached) and the desired stability of the resulting linkage (e.g., a stable amide vs. a potentially labile ester).

StrategySelection start Start: Derivatize 2-Methyladamantane-2-carboxylic acid decision1 Is the nucleophile (e.g., R-NH2, R-OH) sterically unhindered & highly reactive? start->decision1 strategy1 Strategy 1: Direct Coupling (Carbodiimide + Activator) decision1->strategy1 Yes decision2 Is the payload sensitive to harsh reagents (e.g., SOCl2, (COCl)2)? decision1->decision2 No / Low Yield outcome_success Result: Amide or Ester Conjugate strategy1->outcome_success outcome_reconsider Re-evaluate Strategy: Consider milder activators or protective group chemistry strategy1->outcome_reconsider If yield remains low strategy2 Strategy 2: Acid Chloride Formation (Two-Step Protocol) strategy2->outcome_success decision2->strategy1 Yes decision2->strategy2 No

Caption: Decision workflow for selecting a derivatization strategy.

Strategy 1: Direct Coupling via Carbodiimide Activation

This one-pot method is preferable when dealing with sensitive payloads. Standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficient on their own due to steric hindrance. The key to success is the inclusion of an activating agent, such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

  • Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and rearrangement. NHS rapidly reacts with the intermediate to form a more stable, yet still highly reactive, NHS-ester. This semi-stable ester then reacts with the amine or alcohol nucleophile to form the final amide or ester conjugate, respectively. This two-step activation within a single pot increases yields for hindered systems.

Strategy 2: Conversion to a Highly Reactive Acid Chloride

For unreactive nucleophiles or when direct coupling yields are poor, converting the carboxylic acid to its corresponding acyl chloride is the most robust strategy. This method dramatically increases the electrophilicity of the carbonyl carbon.

  • Mechanism: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with the carboxylic acid to form 2-Methyladamantane-2-carbonyl chloride. This intermediate is highly reactive and not typically isolated for long periods. It will readily react with a wide range of nucleophiles, including hindered amines and alcohols, under mild conditions. The primary drawback is the harshness of the chlorinating agents, which may not be compatible with sensitive functional groups on the payload molecule.

Detailed Experimental Protocols

Disclaimer: These protocols are designed as a starting point. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific drug molecules. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Bond Formation via Acid Chloride Intermediate

This two-step protocol is robust and generally high-yielding. It is demonstrated here by coupling to a model primary amine, benzylamine.

ProtocolWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling a1 Dissolve Acid in DCM/Toluene a2 Add Oxalyl Chloride + cat. DMF (0°C) a1->a2 a3 Stir at RT (Monitor by IR/TLC) a2->a3 a4 Evaporate Solvent (In Vacuo) a3->a4 a_out Intermediate: 2-Methyladamantane-2-carbonyl chloride a4->a_out b2 Add Acid Chloride (in DCM) dropwise at 0°C a_out->b2 Use Immediately b1 Dissolve Amine + Base (e.g., TEA) in DCM b1->b2 b3 Warm to RT Stir until completion b2->b3 b4 Aqueous Work-up & Purification b3->b4 b_out Final Product: Amide Conjugate b4->b_out

Caption: Experimental workflow for the two-step acid chloride protocol.

Step A: Synthesis of 2-Methyladamantane-2-carbonyl chloride

  • Materials:

    • 2-Methyladamantane-2-carboxylic acid (1.0 eq)

    • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF, 1-2 drops, catalytic)

    • Round-bottom flask with stir bar, reflux condenser, drying tube (CaCl₂)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-Methyladamantane-2-carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1 drop).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride dropwise via syringe. Gas evolution (CO₂, CO, HCl) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction completion can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the disappearance of the starting acid and the appearance of the methyl ester.

    • Once complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is a solid or oil and should be used immediately in the next step without further purification.

Step B: Coupling with Benzylamine

  • Materials:

    • Crude 2-Methyladamantane-2-carbonyl chloride (from Step A)

    • Benzylamine (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a separate flask, dissolve benzylamine and TEA in anhydrous DCM and cool to 0°C.

    • Dissolve the crude acid chloride from Step A in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the stirring amine solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

    • Work-up & Purification:

      • Dilute the reaction mixture with DCM.

      • Wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

    • Characterization (QC):

      • ¹H & ¹³C NMR: Confirm the structure and purity. Look for characteristic peaks of the adamantyl, methyl, and benzyl groups.

      • FTIR: Observe the disappearance of the broad carboxylic acid O-H stretch and the appearance of a strong amide C=O stretch (~1640 cm⁻¹).

      • LC-MS: Confirm the molecular weight of the final product.

Protocol 2: One-Pot EDC/NHS-Mediated Amide Coupling

This method is suitable for more delicate payloads that cannot tolerate acid chlorides.

  • Materials & Equipment:

    • 2-Methyladamantane-2-carboxylic acid (1.0 eq)

    • Primary amine payload (e.g., a fluorescent dye with an amino linker) (1.1 eq)

    • EDC (1.5 eq)

    • NHS (1.5 eq)

    • Anhydrous DMF or DCM

    • Round-bottom flask, stir bar, inert atmosphere setup

  • Procedure:

    • Dissolve the 2-Methyladamantane-2-carboxylic acid and NHS in anhydrous DMF under an inert atmosphere.

    • Add EDC to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid. The solution may become cloudy.

    • Add the amine payload to the reaction mixture. If the amine is used as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like DIPEA.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up & Purification:

      • Dilute the reaction with ethyl acetate and wash with water several times to remove DMF and water-soluble byproducts (e.g., EDC urea).

      • Perform standard aqueous washes (e.g., dilute acid, base, brine) as needed based on the payload's properties.

      • Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC.

    • Characterization (QC):

      • Confirm product identity and purity using NMR, IR, and LC-MS as described in Protocol 1.

Application Data & Interpretation

Derivatization fundamentally alters the physicochemical properties of the parent molecule or the attached payload.

Table 1: Predicted Physicochemical Property Changes
PropertyBefore Derivatization (Drug)After Conjugation with 2-MethyladamantaneRationale
LogP Low (e.g., < 1)High (e.g., > 3)The adamantane cage is highly lipophilic, significantly increasing the overall hydrophobicity of the conjugate.
Aqueous Solubility HighLowIncreased lipophilicity leads to decreased solubility in aqueous media.
Membrane Permeability LowHighEnhanced lipophilicity facilitates passive diffusion across lipid bilayers.
Metabolic Stability VariableIncreasedThe adamantane scaffold protects the linkage and payload from enzymatic degradation.[2][7]
Application Example: Host-Guest Complexation for Solubility Enhancement

A common challenge with adamantane-drug conjugates is poor aqueous solubility. This can be overcome by forming an inclusion complex with a cyclodextrin (CD), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

HostGuest CD Hydrophilic Exterior (OH groups) Hydrophobic Cavity Adamantane Adamantane Moiety (Guest) (Lipophilic) Payload Drug Payload (Exposed to Solvent) Adamantane->Payload -Linker- Payload->CD Forms Inclusion Complex

Caption: Adamantane derivative forming a host-guest complex with cyclodextrin.

The adamantane moiety fits snugly into the hydrophobic cavity of the CD, while the hydrophilic exterior of the CD interacts with water, effectively solubilizing the entire complex. This principle is fundamental to creating advanced formulations for intravenous delivery.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Yield 1. Insufficient activation of the carboxylic acid due to steric hindrance.2. Nucleophile is too weak or sterically hindered.3. Reagents (solvents, amines) are not anhydrous.1. Switch from direct coupling (Protocol 2) to the acid chloride method (Protocol 1).2. Increase reaction temperature or time. Use a stronger, non-nucleophilic base.3. Ensure all glassware is flame-dried and solvents are from a freshly opened bottle or passed through a purification system.
Multiple Side Products 1. In EDC coupling, the O-acylisourea intermediate is rearranging.2. The payload molecule has multiple reactive sites.3. Acid chloride is too reactive, causing side reactions.1. Ensure NHS or HOBt is added with or before EDC to trap the reactive intermediate.2. Use protecting groups on the payload to ensure site-specific derivatization.3. Perform the reaction at a lower temperature (e.g., -20°C or 0°C) and add the acid chloride very slowly.
Difficulty in Purification 1. Product has similar polarity to starting materials.2. EDC-urea byproduct is difficult to remove.1. If possible, modify the payload or linker to significantly change the polarity.2. For EDC-urea, perform multiple aqueous washes. Alternatively, dilute the reaction with DCM, let it stand at 0°C to precipitate the urea, and filter it off.

References

  • Jain, R., & Roy, I. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Wanka, L., Iqbal, K., & Lindel, T. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Frkanec, R., & Tomić, S. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Semantic Scholar. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Gudovicheva, N. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

  • Wikipedia. (2025). 1-Adamantanecarboxylic acid. Wikipedia. [Link]

  • PubChem. (n.d.). 2-Adamantanecarboxylic acid. PubChem. [Link]

  • ResearchGate. (1974). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. ResearchGate. [Link]

  • Scilit. (1970). Preparation of ring labelled adamantane derivatives II. 2-adamantanone-2. Scilit. [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. [Link]

Sources

Troubleshooting & Optimization

optimizing yield of 2-Methyladamantane-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantane Functionalization. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis of 2-methyladamantane-2-carboxylic acid .

Synthesizing this specific isomer is notoriously challenging due to the inherent instability of the intermediate tertiary carbocation, which is highly prone to skeletal rearrangements. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, regioselective synthesis.

Core Mechanistic Principles: The Causality of Rearrangement

The standard synthetic route involves a two-step process: the nucleophilic addition of a methyl Grignard reagent to 2-adamantanone to yield 2-methyl-2-adamantanol, followed by a Koch-Haaf carboxylation[1].

The critical failure point in this workflow occurs during the Koch-Haaf carboxylation. When 2-methyl-2-adamantanol is treated with sulfuric and formic acids, it rapidly dehydrates to form the 2-methyl-2-adamantyl cation . In standard batch concentrations, this cation undergoes rapid intermolecular hydride shifts, transferring the positive charge to the less sterically encumbered bridgehead (1-position).

To exclusively isolate the 2-carboxylic acid target, the reaction must be forced into a kinetic trapping regime. As demonstrated by[2][3], utilizing high dilution conditions at 0 °C ensures that the pseudo-first-order trapping of the cation by in situ generated carbon monoxide outcompetes the second-order intermolecular hydride transfer.

Reaction Workflows & Troubleshooting Logic

G A 2-Adamantanone B 2-Methyl-2-adamantanol A->B MeMgBr, THF 0 °C to RT C 2-Methyl-2-adamantyl Cation (Transient) B->C H2SO4, HCOOH (Koch-Haaf) D 2-Methyladamantane-2-COOH (Target Product) C->D High Dilution 0 °C (Kinetic CO Trapping) E 2-Methyladamantane-1-COOH (Major Byproduct) C->E Normal Conc. 0 °C (Intermolecular Hydride Shift) F 3-Methyladamantane-1-COOH (Major Byproduct) C->F Normal Conc. 50 °C (Extensive Rearrangement)

Reaction pathway and condition-dependent regioselectivity in Koch-Haaf carboxylation.

Troubleshooting Start Low Yield of 2-Methyl-2-COOH CheckIsomers Are rearranged isomers (1-COOH) present? Start->CheckIsomers YesIsomers Yes CheckIsomers->YesIsomers NoIsomers No (Unreacted Alcohol) CheckIsomers->NoIsomers TempCheck Check Reaction Temp YesIsomers->TempCheck FixGrignard Action: Check Grignard Step Ensure anhydrous THF NoIsomers->FixGrignard HighTemp Temp > 0 °C TempCheck->HighTemp LowTemp Temp = 0 °C TempCheck->LowTemp FixTemp Action: Use Ice Bath Strictly maintain 0 °C HighTemp->FixTemp FixDilution Action: Increase Dilution Slow down addition rate LowTemp->FixDilution

Troubleshooting logic tree for resolving low 2-methyladamantane-2-carboxylic acid yields.

Quantitative Data: Condition-Dependent Regioselectivity

The table below summarizes the causality between reaction conditions and product distribution during the Koch-Haaf step, validating the necessity of high dilution[3].

Reaction ConditionsTemperatureMajor Product(s) IsolatedTarget Yield (2-COOH)Dominant Mechanistic Pathway
Normal Concentration0 °C2-Methyl-1-COOH, 4-Methyl-1-COOHTraceIntermolecular hydride shift
Normal Concentration50 °C3-Methyl-1-COOH0%Extensive skeletal rearrangement
High Dilution 0 °C 2-Methyladamantane-2-COOH >85% Direct kinetic CO trapping

Step-by-Step Experimental Protocols

Workflow A: Synthesis of 2-Methyl-2-adamantanol via Grignard Addition

Self-Validation Check: Before proceeding to Workflow B, verify the absence of the carbonyl stretch (~1710 cm⁻¹) and the presence of a strong hydroxyl stretch (~3300 cm⁻¹) via FT-IR[1][4].

  • Preparation: Flame-dry a 500 mL 3-neck flask equipped with a dropping funnel, reflux condenser, and argon inlet.

  • Dissolution: Dissolve 2-adamantanone (0.2 mol) in 250 mL of anhydrous THF. Cool the mixture strictly to 0 °C using an ice bath.

    • Causality: 2-Adamantanone is sterically hindered. Cooling minimizes base-catalyzed enolization side-reactions, forcing the Grignard reagent toward nucleophilic attack.

  • Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 0.24 mol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure complete conversion.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C.

    • Causality: Using a mild, buffered quench (NH₄Cl) instead of a strong acid prevents the premature acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Isolation: Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude product from n-hexane/dichloromethane to yield pure 2-methyl-2-adamantanol[1].

Workflow B: Koch-Haaf Carboxylation (High Dilution Protocol)

Self-Validation Check: The final product should be soluble in 1.4 N KOH (confirming the presence of the carboxylic acid) and exhibit a singular peak in GC-MS, distinct from 1-carboxylic acid isomers[5].

  • Acid Preparation: In a 1 L three-necked round-bottom flask, add 99% H₂SO₄ (200 mL). Cool strictly to 0 °C using an ice-water bath.

  • Reagent Mixture: In a separate dropping funnel, prepare a highly dilute solution of 2-methyl-2-adamantanol (0.02 mol) dissolved in 96% formic acid (HCOOH, 0.2 mol).

  • High-Dilution Addition (CRITICAL): Add the alcohol/formic acid solution dropwise to the vigorously stirred sulfuric acid over a period of 4 to 6 hours .

    • Causality: Sulfuric acid dehydrates the formic acid to generate CO in situ, while simultaneously forming the adamantyl cation. The extremely slow addition ensures the steady-state concentration of the carbocation remains near zero. This allows the pseudo-first-order trapping by CO to outcompete the second-order intermolecular hydride shift.

  • Maturation: Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Quenching: Pour the reaction mixture over 1 kg of crushed ice to quench the strong acid. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Purification: Wash the organic layer with water. Extract the carboxylic acid into 1.4 N KOH (aq). Acidify the aqueous layer with 1 N HCl, and re-extract with ether to isolate the pure 2-methyladamantane-2-carboxylic acid[5].

Troubleshooting & FAQs

Q1: Why is my Koch-Haaf carboxylation yielding 1-carboxylic acid isomers instead of the 2-carboxylic acid target? A: This is the most common pitfall in adamantane functionalization. The 2-methyl-2-adamantyl cation is highly susceptible to intermolecular hydride shifts, moving the positive charge to the less sterically hindered 1-position (bridgehead). Because this is a concentration-dependent (second-order) process, high concentrations allow adamantane molecules to collide and transfer hydrides. Solution: Implement strict high-dilution conditions by drastically slowing the addition rate of your alcohol/formic acid mixture into the sulfuric acid (extend addition time to >4 hours).

Q2: I am using high dilution, but my yield is still low and I am isolating 3-methyladamantane-1-carboxylic acid. What happened? A: Your temperature control failed. At elevated temperatures (e.g., 50 °C), the thermodynamic sink for this system is the 3-methyl-1-adamantyl cation. Even under high dilution, excess thermal energy overcomes the activation barrier for more extensive skeletal rearrangements. Solution: Ensure the reaction is maintained strictly at 0 °C using a monitored ice-water bath. Do not allow localized heating during the addition of formic acid.

Q3: My Grignard reaction to form 2-methyl-2-adamantanol stalled at 70% conversion. How can I push it to completion? A: 2-Adamantanone is highly sterically hindered, making nucleophilic attack sluggish. Solution: Ensure your THF is strictly anhydrous, use a slight excess of MeMgBr (1.2 - 1.5 equivalents), and allow the reaction to warm to room temperature after the initial 0 °C addition. Avoid excessive heating (refluxing), which can promote enolization of the ketone instead of the desired addition.

Q4: Can I use microflow reactor technology instead of batch high-dilution? A: Yes. Recent advancements have shown that acid-tolerant microflow systems can successfully perform Koch-Haaf reactions of adamantanols by precisely controlling residence times and mixing efficiency, sometimes even allowing the reaction to proceed at room temperature without cooling units[5]. However, for standard laboratory setups, the batch high-dilution method remains the most accessible and reliable approach.

References

  • Alford, J. R., Cuddy, B. D., Grant, D., & McKervey, M. A. (1972). Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations. Journal of the Chemical Society, Perkin Transactions 1, 2707-2711. URL:[Link]

  • Choi, S. J., et al. (2001). 2-alkyl-2-adamantyl 5-norbornene-2-carboxylates and method of producing the same. US Patent 6222061B1.
  • Sugimoto, A., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1150–1155. URL:[Link]

Sources

Technical Support Center: Purification of 2-Methyladamantane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 2-Methyladamantane-2-carboxylic acid (CAS: 38773-02-3).

Executive Summary & Compound Profile

2-Methyladamantane-2-carboxylic acid is a geminally disubstituted adamantane derivative. Unlike the more common 1-adamantanecarboxylic acid (bridgehead), this compound carries the carboxylic acid group on the bridge position (C2), sharing the carbon with a methyl group.

  • Key Challenge: The synthesis (typically Koch-Haaf carboxylation) is kinetically controlled. Under thermodynamic conditions (high temperature or concentration), the carboxyl group migrates to the more stable bridgehead position (C1), forming isomers like 2-methyladamantane-1-carboxylic acid or 3-methyladamantane-1-carboxylic acid .

  • Purification Goal: Isolate the kinetically trapped 2,2-isomer while removing thermodynamically stable rearrangement byproducts and unreacted hydrocarbons.

Physicochemical Data
PropertyValueNotes
CAS Number 38773-02-3Specific to the 2,2-isomer.
Molecular Formula C₁₂H₁₈O₂MW: 194.27 g/mol
Melting Point 146–148 °C Pure 2,2-isomer [1].
Impurity MP ~172–174 °C1-Adamantanecarboxylic acid derivatives often melt higher.
Solubility SolubleEthanol, Methanol, DCM, Ethyl Acetate.
Insolubility InsolubleWater (acid form).

Diagnostic Troubleshooting (Q&A)

Q1: My product melts at 125–135 °C, significantly lower than the expected 146 °C. What is wrong?

Diagnosis: You likely have a eutectic mixture of the desired 2,2-isomer and the rearranged 1-carboxylic acid isomers. Root Cause: The Koch-Haaf reaction was likely run at too high a concentration or temperature. The 2-adamantyl cation is less stable than the 1-adamantyl cation; without high-dilution conditions at 0°C, the carbocation rearranges before trapping CO. Solution:

  • Recrystallize: Use Methanol/Water (7:3) . The 1-isomer is often less soluble and may crystallize out first or require fractional crystallization.

  • Verify: Run a ¹³C-NMR. The C2 (quaternary) signal for the target acid will be distinct from the C1 (quaternary) signal of the rearrangement product.

Q2: The product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: The solution is exceeding the "oiling out" temperature (where liquid-liquid phase separation occurs) before reaching the crystallization temperature. This is common with greasy adamantane derivatives. Solution:

  • Switch Solvent: Move from pure Ethanol to Acetic Acid/Water or Acetone/Water .

  • Seeding: Cool the solution to just above the cloud point, add a seed crystal, and cool very slowly (1°C/min).

  • Trituration: If it oils out, reheat to dissolve, add a small amount of compatible co-solvent (e.g., more ethanol), and cool again. If it solidifies as a wax, triturating (grinding) the wax under cold pentane can induce crystallization.

Q3: I have a persistent hydrocarbon smell/impurity (2-methyladamantane or 2-adamantanone).

Diagnosis: Incomplete carboxylation or unreacted starting material. Solution:

  • Acid-Base Extraction (The "Self-Validating" Step):

    • Dissolve crude solid in 1M NaOH (converts acid to water-soluble carboxylate).

    • Extract with Hexanes or Diethyl Ether (removes non-acidic hydrocarbons/ketones).

    • Acidify the aqueous layer with HCl to precipitate the purified acid.

  • Filtration: Collect the precipitate and then proceed to recrystallization.[1]

Detailed Purification Protocols

Method A: Standard Recrystallization (Aqueous Methanol)

Best for removing trace inorganic salts and polar impurities.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add Methanol (approx. 5 mL per gram of solid). Heat to reflux until dissolved.

  • Filtration (Hot): If insoluble particles (salts) remain, filter the hot solution through a pre-warmed glass funnel.

  • Nucleation: While keeping the solution hot, add hot Water dropwise.

    • Stop when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 drops of Methanol to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (20–30 mins). Then place in an ice bath (0–4 °C) for 1 hour.

  • Collection: Filter via vacuum filtration. Wash crystals with cold 50% MeOH/Water .

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours to remove solvent trapped in the lattice.

Method B: Hydrocarbon Scavenging (Hexane/Ethyl Acetate)

Best for removing unreacted 2-methyladamantane.

  • Dissolve crude solid in minimum boiling Ethyl Acetate .

  • Slowly add warm Hexane until the solution becomes slightly cloudy.

  • Cool slowly. The carboxylic acid (more polar) will crystallize, while the non-polar hydrocarbon impurities remain in the Hexane-rich mother liquor.

Mechanistic Visualization

Pathway of Impurity Formation & Purification Logic

The following diagram illustrates the kinetic vs. thermodynamic control in the synthesis and how the purification logic addresses specific impurities.

G cluster_synthesis Synthesis & Rearrangement Logic cluster_purification Purification Workflow Start 2-Methyladamantan-2-ol Cation2 2-Methyl-2-adamantyl Cation (Unstable) Start->Cation2 H2SO4 Cation1 1-Adamantyl Cation Derivatives (Thermodynamic Sink) Cation2->Cation1 Heat / Conc. 1,2-Hydride Shift Target TARGET: 2-Methyladamantane- 2-carboxylic acid Cation2->Target CO (High Dilution, 0°C) Kinetic Control Impurity IMPURITY: 3-Methyladamantane- 1-carboxylic acid Cation1->Impurity CO Trapping Crude Crude Mixture (Target + Isomers + Hydrocarbons) BaseWash 1. Dissolve in NaOH 2. Wash w/ Hexane Crude->BaseWash Acidify Acidify Aqueous Layer (Precipitate Acids) BaseWash->Acidify Aqueous Phase Hydrocarbons Hydrocarbons (Discard Organic Layer) BaseWash->Hydrocarbons Removes non-acids Recryst Recrystallization (MeOH/H2O) Acidify->Recryst Recryst->Target Pure Crystals (MP: 146°C)

Caption: Figure 1. Kinetic trapping of the 2,2-isomer versus thermodynamic rearrangement to bridgehead impurities, followed by the requisite acid-base purification workflow.

References

  • ResearchGate. (2025). Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions. Retrieved March 7, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Methyladamantane Properties. Retrieved March 7, 2026, from [Link]

  • University of Illinois. (n.d.). Recrystallization and Crystallization Guide. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Isolation of Carboxylic Acids from Unreacted 2-Adamantanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, encountering unreacted 2-adamantanone in your crude product mixtures presents a unique purification challenge. Standard ketone scavenging techniques (such as bisulfite washing) typically fail due to the severe steric hindrance of the adamantyl cage.

This guide provides field-proven, causality-driven troubleshooting protocols to separate this highly lipophilic, bulky ketone from your target carboxylic acid.

Quantitative Data: Physicochemical Rationale for Separation

Successful separation relies on exploiting the stark differences in acidity and volatility between the two compounds.

Property2-AdamantanoneTypical Carboxylic AcidSeparation Rationale
Molecular Weight 150.22 g/mol VariableN/A
pKa Neutral (N/A)~4.0 - 5.0Exploited in acid-base extraction
Melting Point 256-258 °C (sublimes)[1]VariableExploited in vacuum sublimation
Water Solubility InsolubleInsoluble (neutral), Soluble (salt)Drives liquid-liquid phase partitioning
Organic Solubility High (EtOAc, DCM, Chloroform)[2]High (neutral), Low (salt)Drives liquid-liquid phase partitioning
Enthalpy of Sublimation 66.38 kJ/mol[3]Typically higherEnables selective vaporization
Separation Workflow Visualization

G Mix Crude Mixture (2-Adamantanone + Carboxylic Acid) Dissolve Dissolve in EtOAc Add 1M NaOH (aq) Mix->Dissolve Biphasic Phase Separation Dissolve->Biphasic OrgPhase Organic Phase (Neutral 2-Adamantanone) Biphasic->OrgPhase Upper Layer AqPhase Aqueous Phase (Carboxylate Sodium Salt) Biphasic->AqPhase Lower Layer Evap Evaporate Solvent OrgPhase->Evap Acidify Acidify with 1M HCl (pH 1-2) AqPhase->Acidify RecoverK Recovered 2-Adamantanone Evap->RecoverK Isolate Extract with EtOAc or Filter Precipitate Acidify->Isolate PureAcid Pure Carboxylic Acid Isolate->PureAcid

Caption: Logical workflow for the acid-base separation of 2-adamantanone and a carboxylic acid.

Module 1: Acid-Base Extraction (The Gold Standard)

Q: What is the mechanistic rationale for using acid-base extraction over chemical derivatization? A: Standard ketones react with nucleophiles like Girard's reagent or sodium bisulfite to form water-soluble adducts. However, the rigid tricyclic adamantyl cage completely shields the carbonyl carbon from nucleophilic attack. Acid-base extraction bypasses the ketone entirely. By treating the mixture with an aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while the neutral, lipophilic 2-adamantanone remains trapped in the organic phase[4],[5].

Protocol: Self-Validating Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in an organic solvent with high solubility for 2-adamantanone, such as ethyl acetate (EtOAc) or dichloromethane (DCM)[2].

  • Deprotonation: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH or saturated NaHCO₃. Shake vigorously and vent. The carboxylic acid converts to a water-soluble carboxylate salt[4].

  • Phase Separation: Allow the layers to separate. The neutral 2-adamantanone remains entirely in the organic layer[6]. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the organic layer once more with distilled water to ensure complete extraction of the carboxylate salt. Combine this aqueous wash with the initial aqueous layer.

  • Acidification: Slowly add 1M HCl to the combined aqueous layers while stirring until the solution reaches a highly acidic state[5].

    • Self-Validation Check: Verify complete protonation by spotting the aqueous phase onto pH indicator paper. A persistent pH of 1-2 ensures no carboxylate salt remains unprotonated, preventing product loss in the aqueous waste.

  • Recovery: If the newly protonated carboxylic acid precipitates as a solid, collect it via vacuum filtration. If it oils out or remains partially dissolved, extract the aqueous layer with fresh EtOAc, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure carboxylic acid.

Q: My carboxylic acid is highly lipophilic and forms a stubborn emulsion during extraction. How can I break it? A: Emulsions in lipophilic acid extractions are often caused by the surfactant-like nature of large carboxylate salts. To break the emulsion, add brine (saturated NaCl) to the aqueous layer to increase the ionic strength, which forces the organic compounds out of the aqueous phase. Alternatively, gently filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion.

Module 2: Vacuum Sublimation (The Solvent-Free Alternative)

Q: Why is sublimation highly effective for removing 2-adamantanone? A: 2-Adamantanone has an unusually high vapor pressure for its molecular weight, characterized by a low enthalpy of sublimation (ΔsubHm° = 66.38 kJ/mol)[3]. It readily sublimes at temperatures as low as 80-100 °C under high vacuum, transitioning directly from a solid to a gas at its melting point range of 256-258 °C[1]. If your carboxylic acid is thermally stable and non-volatile, sublimation offers a rapid, solvent-free purification route.

Protocol: Vacuum Sublimation
  • Preparation: Transfer the completely dry crude mixture to the bottom of a sublimation apparatus (e.g., a cold-finger sublimator).

  • Vacuum Application: Apply a high vacuum (preferably < 1 Torr) to the system before applying any heat. This prevents the mixture from melting and degrading.

  • Heating: Gradually heat the sample using an oil bath or sand bath to 80–100 °C.

    • Self-Validation Check: Monitor the cold finger. The appearance of white, camphor-smelling crystals confirms the selective deposition of 2-adamantanone. If the crude mixture begins to melt or discolor, lower the temperature immediately.

  • Collection: Once crystal formation ceases, remove the heat, break the vacuum carefully, and scrape the purified 2-adamantanone from the cold finger. Your pure carboxylic acid will remain at the bottom of the vessel.

Module 3: Chromatographic Separation

Q: When should I use silica gel chromatography instead of extraction or sublimation? A: Chromatography should only be used as a last resort if your carboxylic acid is highly sensitive to aqueous bases (e.g., contains hydrolyzable esters) or is thermally unstable. 2-Adamantanone elutes readily in standard hexane/EtOAc mixtures.

Protocol: Column Chromatography
  • Column Preparation: Pack a silica gel column using a non-polar solvent system (e.g., 90:10 Hexane:EtOAc).

  • Acidic Modifier: To prevent your carboxylic acid from streaking irreversibly onto the silica, add 1% glacial acetic acid to your mobile phase.

  • Elution: Load the sample and elute. 2-Adamantanone will elute first (Rf ~0.5 in 80:20 Hexane:EtOAc). The carboxylic acid will elute later due to strong hydrogen bonding with the stationary phase.

    • Self-Validation Check: Stain the TLC plates with phosphomolybdic acid (PMA) or potassium permanganate (KMnO₄) and heat. 2-Adamantanone does not absorb UV light strongly, so chemical staining is mandatory to track its elution.

References
  • Title : 2-Adamantanone | CAS:700-58-3 | High Purity | Manufacturer BioCrick Source : biocrick.com URL :[Link]

  • Title : Thermochemical study of 2-adamantanone | Request PDF - ResearchGate Source : researchgate.net URL :[Link]

  • Title : Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com Source : study.com URL :[Link]

  • Title : 7.7: Acid-Base Extraction - Chemistry LibreTexts Source : libretexts.org URL :[Link]

  • Title : How can you perform an acid-base extraction to separate and identify the following... - Homework.Study.com Source : study.com URL :[Link]

Sources

troubleshooting Grignard reactions in adamantane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Grignard Reactions in Adamantane Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Diamondoid Challenge

Welcome to the Adamantane Technical Support Hub. Working with adamantane scaffolds presents a unique paradox: the cage structure is chemically robust, yet its extreme steric bulk and lipophilicity render standard organometallic protocols inefficient.

Whether you are attempting to synthesize 1-adamantylmagnesium bromide (1-AdMgBr) or performing a nucleophilic addition to 2-adamantanone , you are fighting two main adversaries: surface passivation and steric hindrance . This guide synthesizes high-fidelity protocols with mechanistic troubleshooting to overcome these barriers.

Module 1: Synthesizing the "Impossible" Reagent (1-AdMgBr)

The Problem: 1-Bromoadamantane is notoriously inert to direct magnesium insertion. The stability of the 1-adamantyl radical often leads to dimerization (Wurtz coupling) rather than Grignard formation, yielding insoluble 1,1'-biadamantane.

Protocol A: The LiCl-Mediated Insertion (Recommended)

Based on Knochel’s Turbo Grignard principles, this method uses LiCl to solubilize the organomagnesium species, keeping the metal surface clean.

Reagents:

  • 1-Bromoadamantane (1.0 equiv)

  • Mg turnings (1.5 - 2.0 equiv)

  • LiCl (anhydrous, 1.2 equiv)

  • THF (Anhydrous)

  • Activator: DIBAL-H (1 mol%) or 1,2-Dibromoethane (5 mol%)

Workflow:

  • Drying: Flame-dry glassware under Ar/N2. LiCl must be dried under high vacuum at 150°C for 2 hours (critical step).

  • Loading: Add Mg turnings and dry LiCl to the flask. Cover with THF.

  • Activation: Add activator. Wait for ethylene evolution (bubbles) or mild exotherm.

  • Addition: Add 1-bromoadamantane in THF dropwise.

  • Reflux: unlike standard alkyl halides, 1-AdBr often requires gentle reflux (60°C) for 2-4 hours to drive insertion.

Protocol B: Rieke Magnesium (The "Nuclear" Option)

Use this if Method A fails. Rieke Mg (Mg) has a massive surface area and reacts at -78°C to 0°C, suppressing Wurtz coupling.*

Workflow:

  • Generate Mg* in situ by reducing anhydrous

    
     with Lithium naphthalenide or Potassium metal in THF.
    
  • Add 1-bromoadamantane at -40°C.

  • Stir for 30 mins. Reaction is usually quantitative.

Troubleshooting Guide: Reagent Formation
SymptomDiagnosisCorrective Action
Reaction never initiates Mg surface passivation. Adamantyl halides adsorb but don't transfer electrons efficiently.Do not add more halide. Add 1-2 drops of DIBAL-H or use the "Dry Stir" method (stir Mg dry under Ar for 24h to crush oxide layer).
White precipitate forms immediately Wurtz Coupling. The adamantyl radical dimerized to 1,1'-biadamantane.Dilute reaction 2x. Lower temperature. Switch to Rieke Mg to speed up insertion over dimerization.
Low Titer (<0.3 M) Solubility limit reached.1-AdMgBr is poorly soluble in pure ether. Use THF/LiCl to form the soluble magnesiate species.

Module 2: Overcoming the Steric Wall (Reaction with Electrophiles)

The Problem: When adding Grignards to 2-adamantanone , the cage structure blocks the approach. This favors


-hydride reduction  (yielding 2-adamantanol) over the desired nucleophilic addition.
Protocol: Cerium(III) Chloride Mediated Addition (Imamoto Method)

Lanthanides activate the carbonyl oxygen while suppressing the basicity of the Grignard, preventing enolization and reduction.

Reagents:

  • 
     (dried to anhydrous 
    
    
    
    )
  • Grignard Reagent (

    
    )[1]
    
  • 2-Adamantanone[2]

Step-by-Step:

  • Drying

    
    :  Rapidly heat 
    
    
    
    to 140°C under high vacuum for 2 hours. A stir bar should pulverize the resulting powder. Failure here kills the reaction.
  • Slurry Formation: Cool to 0°C. Add THF. Stir for 2 hours to form a milky suspension.

  • Transmetallation: Add

    
     to the slurry at 0°C. Stir 30 mins. (Forms organocerium species).
    
  • Addition: Cool to -78°C. Add 2-adamantanone in THF.

  • Warm up: Allow to warm slowly to rt.

Visualization: The Steric Decision Tree

G Start Grignard Addition to 2-Adamantanone CheckSteric Is the Grignard Bulky? (e.g., t-Butyl, Isopropyl) Start->CheckSteric Standard Standard Addition (THF, 0°C) CheckSteric->Standard No (e.g., Methyl) CeCl3 Imamoto Condition: Add Anhydrous CeCl3 CheckSteric->CeCl3 Yes Reduction SIDE REACTION: Beta-Hydride Transfer (Yields 2-Adamantanol) Standard->Reduction Significant Minor Path Product Desired Tertiary Alcohol Standard->Product Major Path Complex Organocerium Complex (Less Basic, More Nucleophilic) CeCl3->Complex Complex->Reduction Suppressed Complex->Product High Yield

Caption: Decision logic for selecting organocerium additives to prevent reduction side-products in sterically hindered adamantane ketones.

Module 3: FAQ & Advanced Troubleshooting

Q1: I am trying to make 1-adamantylmagnesium bromide, but I only isolate adamantane after quench. Why? A: This indicates the Grignard never formed. You likely generated the 1-adamantyl radical , which abstracted a hydrogen from your solvent (THF) instead of inserting Mg.

  • Fix: Use LiCl additives (Knochel condition) to stabilize the forming Grignard or switch to Diethyl Ether (less prone to H-abstraction, though solubility is worse) if using Rieke Mg.

Q2: Why does my reaction mixture turn black? A: A dark grey/black color is actually good —it indicates active colloidal magnesium. However, if it turns "muddy" brown/black and yield is low, it may be thermal decomposition.

  • Fix: Keep the internal temperature below 65°C.

Q3: Can I use Iodine (


) to activate? 
A:  For adamantane, Iodine is often insufficient. It cleans the surface but doesn't promote the difficult insertion into the C-Br bond of the cage.
  • Recommendation: Use DIBAL-H (1 mol%) as an activator. It acts as a soluble reducing agent to scrub the Mg surface instantly.

Q4: How do I separate the product from the massive amount of magnesium salts? A: Adamantane derivatives are highly lipophilic.

  • Quench with saturated

    
    .
    
  • Add Hexanes (not Ether/EtOAc) for extraction. The adamantane product will partition into hexanes; the Mg salts and polar impurities stay in the aqueous/THF layer.

  • Wash organic layer with water x3 to remove THF coordination.

References

  • Dubois, J. E., et al. (1977). Formation of 1-adamantylmagnesium bromide: Kinetic study and mechanism. [Bulletin de la Société Chimique de France].[3]

  • Rieke, R. D., et al. (1974). Activated metals. IV. Preparation and reactions of highly active magnesium metal.[1][4][5][6].

  • Knochel, P., et al. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[4][7]. (Note: Applied here to alkyl insertion principles).

  • Imamoto, T., et al. (1989). Organocerium reagents. Nucleophilic addition to easily enolizable ketones..

  • Molander, G. A. (1992). Application of lanthanide reagents in organic synthesis.[4].

Sources

improving thermal resistance of 2-methyladamantane photoresists

Author: BenchChem Technical Support Team. Date: March 2026

Litho-Tech Support Hub: Advanced Materials Division Ticket ID: MAdMA-Therm-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The MAdMA Thermal Paradox

You are likely using 2-methyl-2-adamantyl methacrylate (MAdMA) because it is the "workhorse" of 193 nm (ArF) lithography. It offers a high carbon density for etch resistance and a tertiary carbon for high acid sensitivity.

The Problem: While the MAdMA homopolymer has a high glass transition temperature (


), the resist system often fails thermally during the Post-Exposure Bake (PEB).
The Cause:  The "Plasticization Effect." As the photoacid cleaves the bulky adamantyl group, the polymer backbone gains free volume and the 

locally plummets. If your PEB temperature exceeds this transient

, your patterns will reflow or collapse before they are developed.

This guide provides the protocols to stabilize this thermal window.

Module 1: Troubleshooting Thermal Failure

Q1: My Line/Space patterns are "melting" or rounding at the top during PEB. Is my temperature too high?

Diagnosis: You are experiencing Deprotection-Induced Plasticization . When the acid cleaves the 2-methyladamantane group, the polymer momentarily turns into a poly(methacrylic acid) derivative, which has a different


. The cleaved adamantane byproduct acts as a plasticizer (solvent) within the film before it volatilizes.

Corrective Action:

  • Immediate Fix (Process): Implement a Two-Stage PEB .

    • Stage 1: 60 seconds at

      
       (e.g., 100°C) to initiate deprotection without flow.
      
    • Stage 2: 60 seconds at

      
       (e.g., 115°C) to drive the diffusion after the matrix has partially rigidified.
      
  • Long-term Fix (Chemistry): Increase the "Stiffness" of the polymer backbone.

    • Protocol: Switch to a Terpolymer System . You must copolymerize MAdMA with a lactone (for adhesion/rigidity) and a hydroxyl-adamantyl (for polarity).

Q2: I see "popcorn" defects or massive shrinkage after the Hard Bake. Why?

Diagnosis: Rapid Outgassing . The 2-methyl-2-adamantyl group decomposes into methylene adamantane and methacrylic acid. If the ramp rate is too fast, the volatile methylene adamantane creates voids or bubbles (outgassing) because the surface skin hardens before the bulk gas escapes.

Corrective Action:

  • The "Ramp-Bake" Protocol: Do not place wafers directly on a hotplate at 150°C+. Use a proximity bake or a programmed ramp:

    • 
       (30s) 
      
      
      
      
      
      (30s)
      
      
      
      
      (60s).

Module 2: Chemical Optimization (The "Golden Triangle")

To improve thermal resistance, you cannot use MAdMA alone. You must synthesize a terpolymer. The industry standard for high-thermal stability ArF resists is the MAdMA / GBLMA / HAdMA system.

  • MAdMA: Acid Sensitivity (The Switch).

  • GBLMA (Gamma-butyrolactone methacrylate): Increases

    
     via dipole-dipole interactions and improves adhesion.
    
  • HAdMA (3-hydroxy-1-adamantyl methacrylate): Provides etch resistance and prevents phase separation.

Visualizing the Stabilization Logic

ThermalStabilization MAdMA MAdMA Unit (Acid Sensitive) Failure Thermal Failure (Reflow/Collapse) MAdMA->Failure Homopolymer Plasticizes GBLMA Add GBLMA (Lactone) MAdMA->GBLMA Copolymerize HAdMA Add HAdMA (Hydroxyl) GBLMA->HAdMA Terpolymerize Result Stable Terpolymer (Tg > 160°C) HAdMA->Result H-Bonding Network Result->Failure PREVENTS

Figure 1: The "Golden Triangle" synthesis strategy. Incorporating Lactone (GBLMA) and Hydroxyl (HAdMA) monomers creates a hydrogen-bonding network that prevents thermal collapse during the deprotection of MAdMA.

Module 3: Experimental Protocols

Protocol A: Synthesis of High-Thermal Stability Terpolymer

Objective: Synthesize Poly(MAdMA-co-GBLMA-co-HAdMA) with a target


.

Reagents:

  • Monomers: MAdMA (40 mol%), GBLMA (40 mol%), HAdMA (20 mol%).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: THF (Tetrahydrofuran) or PGMEA.

Step-by-Step:

  • Purification: Dissolve monomers in THF and pass through a basic alumina column to remove inhibitors.

  • Degassing: Combine monomers and solvent (20 wt% solids) in a Schlenk flask. Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen kills free radical polymerization).

  • Initiation: Add AIBN (2 mol% relative to monomers) under Argon flow.

  • Polymerization: Heat to 65°C for 18 hours . Note: Do not exceed 70°C, or MAdMA may spontaneously deprotect.

  • Precipitation: Drop the reaction mixture dropwise into a 10x excess of hexane/methanol (8:2 mix). The polymer will precipitate as a white powder.

  • Drying: Vacuum dry at 40°C for 24 hours.

Protocol B: The "Thermal Scratch" Validation

Objective: Determine the exact flow temperature (


) of your resist.
  • Coat: Spin-coat your resist onto a silicon wafer (Target: 200 nm thickness).

  • Soft Bake: 110°C for 60s.

  • Scratch: Use a Teflon tweezer tip to create a gentle scratch across the wafer center.

  • Ramp Bake: Place wafer on a hotplate capable of ramping 5°C/min.

  • Observe: Monitor the scratch under a microscope (or use in-situ ellipsometry if available).

  • Endpoint: The temperature at which the scratch edges "round" or heal is your

    
    .
    
    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       (Indicates insufficient GBLMA content).
      

Module 4: Data & Analysis

The following table summarizes the thermal properties you should expect based on monomer composition. Use this to benchmark your synthesis.

Polymer Composition (MAdMA / GBLMA / HAdMA)

(°C)

(Decomp)
Litho Performance
100 / 0 / 0 (Homopolymer) 210200Poor. Severe peeling and cracking.
50 / 50 / 0 (Copolymer) 185210Fair. Good adhesion, but some swelling.
40 / 40 / 20 (Terpolymer) 175 220 Excellent. High resolution, vertical sidewalls.
30 / 50 / 20 (High Lactone) 165225Stable. Best for high aspect ratio (prevents collapse).

Data synthesized from Nozaki et al. and Padmanaban et al. [1, 2]

Workflow Visualization: From Synthesis to Pattern

Workflow Start Start: MAdMA Monomer Polymerize Step 1: Terpolymerization (w/ GBLMA + HAdMA) Start->Polymerize TGA_DSC Step 2: Thermal Analysis (Verify Tg > 160°C) Polymerize->TGA_DSC TGA_DSC->Polymerize Fail (Adjust Ratio) Litho Step 3: Lithography (Spin/Expose) TGA_DSC->Litho Pass PEB Step 4: Optimized PEB (Two-Stage Bake) Litho->PEB SEM Step 5: SEM Inspection (Check for Reflow) PEB->SEM

Figure 2: The iterative optimization workflow. Thermal analysis (TGA/DSC) is the critical gatekeeper before committing to lithography testing.

References

  • Nozaki, K., et al. (2000).[1] "Evaluation of adamantane derivatives for chemically amplified resist." Journal of Photopolymer Science and Technology.

  • Padmanaban, M., et al. (2000). "Performance of adamantyl methacrylate based photoresists for 193 nm lithography." SPIE Proceedings.[2]

  • Ito, H. (2005). "Chemical amplification resists for microlithography." Advances in Polymer Science.

  • BenchChem. (2025). "2-Methyl-2-adamantyl methacrylate Properties and Applications."

Sources

Technical Support Center: Solvent Selection & Extraction Troubleshooting for 2-Methyladamantane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating diamondoid carboxylic acids.

The Mechanistic Basis of Adamantane Extraction

2-Methyladamantane-2-carboxylic acid is a highly specialized, sterically hindered aliphatic compound often synthesized via Koch-Haaf carboxylation[1]. Its extraction profile is governed by a fundamental structural dichotomy:

  • The Adamantane Core: A bulky, highly lipophilic tricyclic hydrocarbon cage that strongly resists aqueous solvation.

  • The Carboxylic Acid Headgroup: A polar, ionizable moiety with a predicted

    
     of approximately 4.86[2].
    

Because of this structure, pH-dependent Liquid-Liquid Extraction (LLE) is the gold-standard purification method. By manipulating the pH of the aqueous phase, we can toggle the molecule between a highly water-soluble sodium salt (at pH > 10) and a highly organic-soluble neutral acid (at pH < 2)[3].

Troubleshooting Guides & FAQs

Q1: Why is my extraction yield so low when using pure hexane to extract the acid at pH 2? Causality: While the adamantane core is exceptionally lipophilic, the protonated carboxylic acid headgroup retains a strong hydrogen-bonding requirement. Purely non-polar, aliphatic solvents like hexane lack the dipole moment necessary to disrupt the strong intermolecular hydrogen-bonded dimers formed by the carboxylic acid. Solution: You must use a solvent with hydrogen-bond acceptor capabilities. Switch to Ethyl Acetate (EtOAc) or a tunable mixture (e.g., 80:20 Hexane:EtOAc). EtOAc efficiently solvates the protonated acid, driving it into the organic phase[3].

Q2: I am experiencing severe, unbreakable emulsions during the basic wash step. How can I resolve this? Causality: At intermediate pH levels (pH 5–7), the solution contains a mixture of protonated (neutral) and deprotonated (anionic) species. The deprotonated 2-methyladamantane-2-carboxylate acts as a potent surfactant—essentially a rigid, diamondoid soap. It accumulates at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing emulsions. Solution: Ensure the aqueous phase is driven definitively to pH > 10 using 1M NaOH to fully ionize the acid. If an emulsion persists, add saturated brine (NaCl). The increased ionic strength of the aqueous phase will drive the organic solvent out via the "salting-out" effect, forcing phase separation.

Q3: Which solvent is best for minimizing the co-extraction of highly polar impurities? Causality: Highly polar solvents like pure EtOAc or Dichloromethane (DCM) can carry trace water and polar impurities into the organic phase, requiring extensive downstream drying and recrystallization. Solution: Methyl tert-butyl ether (MTBE) is the optimal choice. It offers excellent solubility for the protonated adamantane derivative (due to its ether oxygen acting as an H-bond acceptor) but has significantly lower water miscibility than EtOAc, providing a much cleaner phase boundary.

Q4: Why does the protocol recommend cooling the aqueous phase during the acidification step? Causality: Acid-base neutralization is an exothermic process. Localized heating during the addition of HCl can cause the newly protonated, highly lipophilic adamantane carboxylic acid to "oil out" (form an intractable, sticky oil) rather than forming a clean suspension. Solution: Utilizing an ice bath maintains thermodynamic control, ensuring the compound precipitates cleanly, which maximizes the interfacial surface area for the subsequent organic extraction step.

Quantitative Solvent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical parameters of common extraction solvents and their mechanistic fit for 2-Methyladamantane-2-carboxylic acid.

SolventDielectric Constant (ε)Water Solubility (g/100mL)Extraction Efficiency (pH 2)Mechanistic Fit & Recommendation
Hexane 1.890.001LowPoor H-bond acceptor; fails to solvate the carboxylic acid dimer. Not recommended alone.
Dichloromethane (DCM) 8.931.3HighGood solvation, but high density and polarity often lead to severe emulsion formation.
Ethyl Acetate (EtOAc) 6.028.3Very HighExcellent H-bond acceptor; standard for diamondoid acids[3]. Recommended.
MTBE 4.244.8HighOptimal balance; lower water miscibility than EtOAc yields cleaner phase separation. Highly Recommended.

Validated Step-by-Step Methodology: Acid-Base LLE

This protocol is designed as a self-validating system ; do not proceed to the next step without confirming the validation checkpoints.

Step 1: Initial Solubilization Dissolve the crude reaction mixture in an equal volume mixture of MTBE and deionized water (e.g., 10 mL/g of crude material).

Step 2: Alkaline Wash (Deprotonation) Add 1M NaOH dropwise under vigorous stirring until the aqueous phase is strongly basic.

  • Validation Check: Spot the aqueous phase on pH indicator paper. It must read pH > 10. If not, the target remains partially neutral and will be lost in the organic waste.

  • Causality: This converts the target into a highly polar sodium carboxylate salt, forcing it into the aqueous phase while neutral organic impurities remain in the MTBE.

Step 3: Phase Separation Transfer the mixture to a separatory funnel. Collect the lower aqueous layer (containing the target) and discard the upper MTBE layer. Wash the aqueous layer once more with fresh MTBE to ensure absolute removal of lipophilic impurities.

Step 4: Acidification (Protonation) Place the aqueous phase in an ice bath. Slowly add 1M HCl dropwise with continuous stirring until the solution becomes highly acidic. A milky white suspension will form.

  • Validation Check: The pH must be < 2. At this pH, >99% of the acid (predicted

    
     ~4.86[2]) is protonated.
    

Step 5: Target Extraction Add fresh EtOAc or MTBE to the cold, acidic aqueous suspension. Shake vigorously and vent.

  • Causality: The protonated 2-Methyladamantane-2-carboxylic acid partitions entirely into the organic phase due to its restored lipophilicity[3].

Step 6: Washing & Drying Separate the organic layer. Wash it once with saturated brine (NaCl) to remove residual water and dissolved salts. Dry the organic layer over anhydrous sodium sulfate (


) until the solid is free-flowing.

Step 7: Concentration Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified 2-Methyladamantane-2-carboxylic acid.

Workflow Visualization

LLE_Workflow Start Crude Mixture (Target + Impurities) BaseAdd Add 1M NaOH (pH > 10) Extract with Organic Solvent Start->BaseAdd Org1 Organic Phase 1 (Neutral Impurities) BaseAdd->Org1 Discard Aq1 Aqueous Phase 1 (Deprotonated Target) BaseAdd->Aq1 Retain AcidAdd Add 1M HCl (pH < 2) Extract with EtOAc/MTBE Aq1->AcidAdd Org2 Organic Phase 2 (Purified Target) AcidAdd->Org2 Retain Aq2 Aqueous Phase 2 (Salts & Polar Impurities) AcidAdd->Aq2 Discard Evap Evaporate Solvent (Yield Pure Product) Org2->Evap

pH-dependent liquid-liquid extraction workflow for 2-Methyladamantane-2-carboxylic acid.

References

  • [1] Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations. RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1).

  • [3] Microbial biotransformation of diamondoid carboxylic acids. Ovid / Microbial Biotechnology (John Wiley & Sons Ltd).

  • [2] 1-Adamantanecarboxylic acid | 828-51-3. ChemicalBook.

Sources

Technical Support Center: Precision Carboxylation of 2-Methyladamantane

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ADM-CH-2024-001 Subject: Minimizing Side Reactions & Controlling Selectivity in 2-Methyladamantane Carboxylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your carboxylation of 2-methyladamantane (2-MA) is yielding inseparable mixtures of isomers, oligomeric "tar," or unreacted starting material.

The carboxylation of the adamantyl scaffold—specifically at the sterically crowded and electronically sensitive 2-position—is a battle between kinetic trapping and thermodynamic equilibration . Whether you are utilizing a Koch-Haaf carbonylation (via carbocation intermediates) or Direct Radical C-H functionalization , the rigid adamantane cage facilitates rapid intramolecular 1,2-hydride shifts, leading to the often undesired (but thermodynamically stable) bridgehead (1-position) carboxylates.

This guide provides the technical protocols to arrest these shifts and suppress side reactions.

Module 1: The Mechanistic Battlefield

To troubleshoot, you must visualize the invisible competition occurring in your reactor.

The Core Problem: Cationic Wanderlust

In the standard Koch-Haaf reaction (using H₂SO₄/HCOOH or CO gas), the reaction proceeds via the 2-methyl-2-adamantyl cation . While this is a tertiary carbocation, it is in rapid equilibrium with the 2-methyl-1-adamantyl cation (bridgehead) via a 1,2-hydride shift.

  • Target Product: 2-Methyl-2-adamantanecarboxylic acid (Kinetic product of initial cation trapping).

  • Major Side Product: 3-Methyl-1-adamantanecarboxylic acid (Thermodynamic product via hydride shift).

If the rate of Carbon Monoxide (CO) addition (


) is slower than the rate of hydride shift (

), you will obtain the bridgehead isomer.

Carbocation_Pathways Start 2-Methyl-2-Adamantanol (or Olefin Precursor) Cation2 2-Methyl-2-Adamantyl Cation (Tertiary) Start->Cation2 H+ / -H2O Cation1 2-Methyl-1-Adamantyl Cation (Bridgehead) Cation2->Cation1 1,2-Hydride Shift (Fast Equilibrium) Prod2 TARGET: 2-Methyl-2-COOH Cation2->Prod2 +CO (High Pressure) Kinetic Trap Oligomers Oligomers/Tar Cation2->Oligomers Low [CO] Slow Stirring Prod1 SIDE PRODUCT: 3-Methyl-1-COOH Cation1->Prod1 +CO Thermodynamic Trap

Figure 1: The competition between kinetic trapping (green path) and thermodynamic rearrangement (yellow path) determines product selectivity.

Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I am getting a 50:50 mixture of the 1-COOH and 2-COOH isomers."

Diagnosis: The carbocation lifetime is too long, allowing equilibration before the CO molecule can react. This is a Mass Transfer Limitation .

  • Root Cause: In standard batch reactors, the diffusion of CO gas into the viscous acid phase is slower than the hydride shift (which occurs on the nanosecond scale).

  • Corrective Action:

    • Increase CO Pressure: Move from atmospheric balloons to a high-pressure autoclave (50–70 bar). Higher

      
       increases the rate of trapping (
      
      
      
      ).
    • Agitation: Use a gas-entrainment impeller or vigorous stirring (>1000 RPM) to maximize gas-liquid surface area.

    • Temperature Drop: Lower the temperature to 0°C or -10°C. Hydride shifts have a higher activation energy than the barrierless recombination with CO. Cooling "freezes" the isomerization while still allowing carbonylation.

Issue 2: "The reaction mixture turns into a black tar (Oligomerization)."

Diagnosis: Uncontrolled cationic polymerization.

  • Root Cause: If CO is not immediately available to quench the cation, the electrophilic carbocation attacks other adamantane molecules or olefin precursors.

  • Corrective Action:

    • High-Dilution Technique: Do not dump the substrate in all at once. Add the precursor (alcohol/olefin) slowly (syringe pump) into the acid/CO mixture. This ensures the concentration of carbocation

      
       remains low relative to 
      
      
      
      .
    • Acid Strength: If using pure H₂SO₄, the medium may be too dehydrating. Switch to Koch-Haaf conditions (H₂SO₄/HCOOH mixtures) where formic acid acts as an in situ CO source and solvent, moderating the acidity.

Issue 3: "Yield is low (<30%) despite full consumption of starting material."

Diagnosis: Fragmentation or reversible protonation.

  • Root Cause: In superacidic media, the adamantane cage can undergo fragmentation (ring opening). Alternatively, the reaction might be stalling at the acylium ion stage if water is not available to quench it to the acid.

  • Corrective Action:

    • Quench Protocol: Ensure the final quench is performed by pouring the reaction mixture onto ice (exothermic control), not water into acid.

    • Acylium Trapping: Ensure stoichiometric water or alcohol is available in the second phase to convert the acylium ion (

      
      ) to the carboxylic acid (
      
      
      
      ).[1]
Module 3: Optimized Protocols
Protocol A: High-Fidelity Koch-Haaf (Batch)

Best for: Generating the 2-carboxy target with standard lab equipment.

  • Setup: High-pressure reactor (Hastelloy or glass-lined) equipped with a dropping funnel.

  • Charge: Add 96% H₂SO₄ (solvent/catalyst). Cool to 0–5°C.

  • Pressurize: Charge reactor with CO (40–60 bar). Safety: CO is lethal.[2] Use active monitoring.

  • Addition: Dissolve 2-methyl-2-adamantanol in minimal CCl₄ or formic acid. Add dropwise over 2 hours using a high-pressure pump.

    • Why? Slow addition prevents high local concentrations of cation, stopping oligomerization.

  • Quench: Depressurize and pour mixture onto crushed ice/water. Extract with DCM.

Protocol B: Flow Chemistry (The "Pro" Solution)

Best for: Maximizing Selectivity (2-COOH).

Recent literature (see Fukuyama et al.[3]) demonstrates that microflow reactors significantly suppress rearrangement.

  • Mechanism: The residence time in a microreactor is milliseconds. The cation is generated and trapped by CO before it has time to undergo the hydride shift.

  • Configuration:

    • Stream A: 2-Methyl-2-adamantanol in Formic Acid.

    • Stream B: Conc. H₂SO₄.[1][2][3]

    • Mixer: T-mixer or interdigital micromixer.

    • Temp: 20°C (Flow allows higher temp due to rapid heat dissipation).

    • Result: Drastically improved ratio of 2-COOH vs 1-COOH compared to batch.

Module 4: Data & Decision Support
Selectivity vs. Conditions Table
VariableConditionEffect on 2-COOH SelectivityRisk
CO Source HCOOH (in situ)ModerateWater byproduct can dilute acid; lower effective [CO].
CO Source CO Gas (50 bar)High Requires autoclave; safety hazard.
Temperature 25°C -> 0°CIncreases Reaction rate slows; viscosity increases.
Acid H₂SO₄ModerateSulfonation side products possible.
Acid Triflic Acid (TfOH)HighExpensive; higher risk of cage fragmentation.
Reactor BatchLow/MixedHotspots promote isomerization.
Reactor Microflow Very High Requires specialized pump/tubing setup.
Troubleshooting Logic Flow

Troubleshooting_Logic Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckSelectivity Is 1-COOH forming? Start->CheckSelectivity CheckTar Is Tar forming? Start->CheckTar Check Quench Ensure efficient Acylium hydrolysis CheckYield->Check Quench Yes Check CO Pressure Increase Pressure (Kinetic Control) CheckSelectivity->Check CO Pressure Yes Check Addition Rate Use Syringe Pump (High Dilution) CheckTar->Check Addition Rate Yes Switch to Flow Implement Microflow Reactor Check CO Pressure->Switch to Flow Still failing?

Figure 2: Decision matrix for diagnosing reaction failures.

References
  • Microflow Koch-Haaf Synthesis: Fukuyama, T., Mukai, Y., & Ryu, I. (2011).[3] Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.[3][4] Beilstein Journal of Organic Chemistry, 7, 1288–1293.[3]

  • Mechanistic Insight (Hydride Shifts): Schleyer, P. v. R., et al. (1972). Carboxylation of 2-methyladamantan-2-ol: evidence for the intermolecular nature of hydride transfer reactions. Journal of the American Chemical Society. (Foundational text on the 1,2-hydride shift mechanism in adamantanes).
  • Direct Carboxylation Context: Bondar, D., et al. (2017).[5] Direct Carboxylation of C(sp3)-H Bonds.[5] MDPI.

  • General Koch-Haaf Protocols: Organic Chemistry Tutor / ResearchGate Summaries.

Disclaimer: The protocols described involve high-pressure gases and superacids. All experiments must be conducted in a fume hood with appropriate blast shielding and gas monitoring.

Sources

overcoming steric hindrance in 2-methyladamantane esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Methyladamantane Esterification Content Type: Technical Support Center / Troubleshooting Guide

Ticket Status: OPEN Priority: HIGH (Process Critical) Subject: Overcoming steric bulk and elimination side-reactions in tertiary adamantyl ester synthesis.

Diagnostic Triage: Why is my reaction failing?

Welcome to the Technical Support Center. If you are attempting to esterify 2-methyl-2-adamantanol (or similar 2-alkyl-2-adamantyl derivatives) and experiencing low yields or high byproduct formation, you are likely fighting two fundamental forces: steric congestion and carbocation stability .

Use this diagnostic matrix to identify your specific failure mode:

SymptomDiagnosisRoot Cause
0-5% Yield (No Reaction) Steric Blockade The adamantane cage and the C2-methyl group create a "steric wall." Standard nucleophilic attack by the alcohol on a carboxylic acid (Fischer esterification) is energetically unfavorable due to the inability to form the tetrahedral intermediate.
High Yield of Alkene Elimination (E1) Acidic conditions protonated the hydroxyl group, leading to water loss. The resulting tertiary carbocation is stable but sterically crowded, rapidly eliminating a proton to form 2-methyleneadamantane .
Rearranged Products Wagner-Meerwein Under strong Lewis or Brønsted acid conditions, the carbocation may undergo a skeletal rearrangement (1,2-alkyl shift) to relieve strain, destroying the adamantane cage symmetry.

Strategic Solutions & Protocols

To overcome these barriers, we must abandon thermodynamic control (Fischer esterification) in favor of kinetic control using highly reactive intermediates.

Protocol A: The "In-Situ Alkoxide" Method (Recommended)

Best for: High yield synthesis from 2-adamantanone precursor. Mechanism: Converts the hindered alcohol into a potent nucleophile (lithium or magnesium alkoxide) before it has a chance to eliminate.

The Logic: Instead of trying to push a weak nucleophile (R-OH) into a reaction, we generate a super-nucleophile (R-O⁻) in situ. This species attacks an acid halide or anhydride aggressively, overcoming the steric barrier.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-Adamantanone[1][2][3][4]

    • Alkylation Agent: Methyllithium (MeLi) or Methylmagnesium Chloride (MeMgCl) in THF.

    • Acylation Agent: Acid Chloride (e.g., Acetyl Chloride, Methacryloyl Chloride).

  • Procedure:

    • Step 1 (Alkoxide Formation): In a flame-dried flask under Argon, dissolve 2-adamantanone in anhydrous THF. Cool to 0°C.

    • Step 2: Add MeLi (1.1 equiv) dropwise. Stir for 1-2 hours. Do not quench. You have now generated Lithium 2-methyl-2-adamantoxide.

    • Step 3 (Esterification): Add the Acid Chloride (1.2 equiv) dropwise to the alkoxide solution at 0°C.

    • Step 4: Allow to warm to room temperature and stir for 4-12 hours.

    • Step 5: Quench with saturated NaHCO₃. Extract with diethyl ether.

Why this works: The alkoxide is already deprotonated, removing the need for a base catalyst to access the steric pocket. The reaction with acid chloride is highly exothermic and irreversible.

Protocol B: Modified Steglich Esterification (For Isolated Alcohols)

Best for: When you must start with the isolated 2-methyl-2-adamantanol. Warning: High risk of elimination.

The Logic: Standard DCC/DMAP protocols often fail because the acyl-pyridinium intermediate cannot reach the buried hydroxyl group. We must use a smaller, more reactive acylating agent and a "turbo" catalyst system.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-Methyl-2-adamantanol.[1][2][3][5][6]

    • Reagent: Acid Anhydride (preferred over acid chloride to reduce HCl generation).

    • Catalyst: Sc(OTf)₃ (Scandium Triflate) or high-loading DMAP (0.5 - 1.0 equiv).

  • Procedure:

    • Dissolve alcohol in CH₂Cl₂ (DCM).

    • Add Acid Anhydride (2.0 equiv).

    • Add Sc(OTf)₃ (5 mol%).

    • Critical Step: Run at 0°C . Heat promotes elimination.

    • Monitor by TLC.[7] If no reaction after 6 hours, do not heat. Switch to Protocol A.

Quantitative Performance Comparison

The following data summarizes typical yields observed in esterification of 2-alkyl-2-adamantanols based on patent literature and process chemistry optimization [1][2].

MethodReagentsTypical YieldMajor Byproduct
Fischer Esterification H₂SO₄ / Reflux< 5%2-Methyleneadamantane (>80%)
Standard Steglich DCC / DMAP (cat)10-20%N-Acylurea / Unreacted SM
Acid Chloride / Pyridine RCOCl / Pyridine30-45%Elimination products
In-Situ Li-Alkoxide MeLi then RCOCl85-95% None (Trace ketone)
Mg-Alkoxide (Grignard) MeMgCl then Anhydride70-85% Magnesium salts

Visualizing the Reaction Pathway

The diagram below illustrates the kinetic competition between the desired esterification and the undesired elimination. Note how the Alkoxide Pathway (Blue) bypasses the dangerous Carbocation intermediate.

AdamantaneEsterification Start 2-Adamantanone Alkoxide Lithium 2-methyl-2-adamantoxide (Strong Nucleophile) Start->Alkoxide MeLi / THF (Nucleophilic Addition) Alcohol 2-Methyl-2-adamantanol (Isolated) Start->Alcohol Reduction/Hydrolysis Ester 2-Methyl-2-adamantyl Ester (Target Product) Alkoxide->Ester Acid Chloride (Fast Irreversible) Carbocation Tertiary Carbocation (Unstable/Reactive) Alcohol->Carbocation H+ (Acid Cat.) Protonation Alcohol->Ester Standard Steglich (Slow/Low Yield) Carbocation->Ester RCOOH (Sterically Blocked) Alkene 2-Methyleneadamantane (Elimination Byproduct) Carbocation->Alkene -H+ (Elimination)

Caption: Reaction coordinate showing the superiority of the Metal Alkoxide route (Blue/Green) which avoids the elimination-prone Carbocation trap (Red).

Frequently Asked Questions (FAQ)

Q: Can I use standard acid chlorides (like acetyl chloride) with the isolated alcohol? A: You can, but it is often sluggish. If you must use the isolated alcohol, consider adding AgCN (Silver Cyanide) . AgCN acts as a "halogen scavenger," pulling the chloride away from the acyl chloride to generate an acylium-like intermediate that is reactive enough to attack the hindered alcohol without requiring harsh heat [3].

Q: Why do I see 2-adamantanone in my final product when using Method A? A: This is likely due to incomplete alkylation or moisture intrusion. If the MeLi is quenched by wet THF before reacting with the ketone, you are left with unreacted ketone. Ensure all solvents are distilled or dried over molecular sieves.

Q: Is the 2-methyl group essential for the difficulty? A: Yes. The methyl group at the C2 position converts the bridgehead secondary carbon into a tertiary center. This introduces 1,3-diaxial interactions with the adamantane cage protons, creating a "steric umbrella" that shields the oxygen atom from approaching electrophiles [4].

References
  • Process for producing 2-alkyl-2-adamantyl ester. US Patent 6,770,777 B2. Google Patents. Link

  • Method for producing 2-methyl-2-adamantyl (meth) acrylate. JP Patent 2007314471A. Google Patents. Link

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. PMC - NIH. Link

  • Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions. BenchChem. Link

Sources

Advanced Lithography Support Center: Adamantane-Based Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Controlling Acid Diffusion in Chemically Amplified Resists (CARs) Target Node: 193i (Immersion) & EUV Lithography

Module 1: The Core Directive

Subject: The Diffusion-Resolution-Roughness (RLS) Trade-off

Welcome to the technical support interface for adamantane-based photoresist systems. You are likely facing a variation of the RLS Trade-off : you cannot simultaneously optimize R esolution, L ine Edge Roughness (LER), and S ensitivity without controlling the stochastic behavior of acid diffusion.

Adamantane derivatives (e.g., methyladamantyl methacrylate, MAdMA) are the industry standard for 193nm lithography due to their superior etch resistance and high transparency. However, their bulky, hydrophobic nature complicates acid diffusion.

The Central Conflict:

  • Too Little Diffusion: Leads to standing waves and incomplete deprotection (low sensitivity).

  • Too Much Diffusion: The acid catalyst wanders into unexposed regions, causing image blur and high LER.

Module 2: Troubleshooting Guides (Q&A)

Category A: Material Design & Formulation[1][2]

Q1: I am observing excessive Line Edge Roughness (LER > 3nm). My current formulation uses a blended PAG. What is the structural fix?

Diagnostic: In traditional "blended" systems, the Photoacid Generator (PAG) is a small molecule mixed into the adamantane polymer matrix. During the Post-Exposure Bake (PEB), these small acid molecules diffuse rapidly and isotropically, often exceeding the intended latent image boundary.

Solution: Switch to Polymer-Bound PAGs. You must tether the PAG anion directly to the polymer backbone.

  • Mechanism: By covalently bonding the anion (e.g., sulfonium salts) to the polymer chain, you restrict the acid's mobility. The acid can only diffuse as far as the polymer chain flexibility allows (the "tether length").

  • Outcome: Research confirms that polymer-bound PAGs significantly reduce the acid diffusion length (

    
    ) compared to blended systems, directly lowering LER [1].
    
  • Trade-off Warning: This restricts the "catalytic chain length," meaning one acid molecule deprotects fewer sites. You may need to increase the exposure dose (lower sensitivity) to compensate.

Q2: My resist profiles show severe "T-topping" (insoluble surface layers). Is this an adamantane hydrophobicity issue?

Diagnostic: While adamantane is hydrophobic, T-topping is classically caused by airborne base contamination (e.g., amines in the cleanroom air) neutralizing the acid at the resist surface. However, in adamantane systems, it can also result from acid evaporation if the generated acid is too volatile.

Solution: Optimize the Quencher Strategy.

  • Add Base Quenchers: Introduce a controlled amount of base (e.g., trioctylamine or photodegradable bases) into the formulation. These quenchers trap background acid in unexposed regions, sharpening the contrast gradient [2].

  • Surface Interaction: If using immersion lithography, ensure your adamantane polymer has sufficient hydrophobicity to prevent water leaching, or use a top-coat.

  • Acid Volatility: Ensure your PAG generates a bulky acid (e.g., nonaflate or larger) rather than a small acid (e.g., triflic acid) to prevent evaporation during PEB.

Q3: How does the Glass Transition Temperature (


) of my adamantane backbone affect diffusion? 

Insight: Adamantane groups are bulky and rigid, naturally raising the


 of the resist.[1]
  • Below

    
    :  Acid diffusion is slow and controlled (Arrhenius behavior).
    
  • Above

    
    :  The polymer chains become mobile, and acid diffusion rates skyrocket.
    

Protocol: Ensure your Post-Exposure Bake (PEB) temperature is slightly below the


 of your deprotected polymer. If the PEB is too high, the matrix relaxes, allowing acid to flood unexposed areas, destroying resolution.
Category B: Process & Metrology[2][3]

Q4: How do I measure the Acid Diffusion Length (


) in my specific adamantane formulation? 

Protocol: The Bilayer Sandwich Method Do not rely on simulation alone. You must validate


 experimentally.

Step-by-Step Methodology:

  • Layer 1 (Acid Source): Spin-coat a layer of your resist containing the PAG (but no quencher) onto a silicon wafer. Expose it to flood UV light to generate acid throughout the film.

  • Layer 2 (Detector): Spin-coat a layer of the same polymer (with acid-labile adamantane groups) but without PAG on top of Layer 1.

  • Bake (PEB): Bake at your standard process temperature (e.g., 110°C) for varying times (30s, 60s, 90s). The acid from Layer 1 will diffuse upward into Layer 2.

  • Develop: Wash with 0.26N TMAH. The acid-diffused region of Layer 2 will dissolve.

  • Measure: Use Ellipsometry to measure the remaining thickness of Layer 2. The thickness loss corresponds to the diffusion length (

    
    ).
    
  • Calculation: Plot diffusion length vs. square root of time (

    
    ). The slope provides the diffusion coefficient (
    
    
    
    ).

Module 3: Visualization of Mechanisms

Figure 1: The Chemical Amplification & Diffusion Cycle

This diagram illustrates the critical path where acid diffusion must be controlled to prevent LER.

CAR_Mechanism PAG PAG (Photoacid Generator) Acid H+ (Photoacid) PAG->Acid Activated by Exposure Exposure (193nm/EUV) Exposure->PAG Diffusion Acid Diffusion (The Control Point) Acid->Diffusion Driven by Heat PEB PEB (Thermal Energy) PEB->Diffusion Deprotection Adamantane Cleavage (Solubility Switch) Diffusion->Deprotection Catalytic Cycle Deprotection->Acid Acid Regenerated Quencher Base Quencher (Diffusion Stop) Quencher->Acid Neutralization (Ends Cycle)

Caption: The catalytic cycle of a Chemically Amplified Resist. The "Diffusion" node is the critical variable determining LER and Resolution.

Figure 2: Troubleshooting Logic Flow

Use this flow to diagnose resolution vs. roughness issues.

Troubleshooting_Flow Start Identify Defect Issue_LER High LER / LWR Start->Issue_LER Issue_Res Poor Resolution / Blur Start->Issue_Res Check_PAG Check PAG Type Issue_LER->Check_PAG Likely Diffusion Issue Check_PEB Check PEB Temp Issue_Res->Check_PEB Likely Blur Issue Action_Bound Switch to Polymer-Bound PAG Check_PAG->Action_Bound If Blended PAG Action_Quench Increase Quencher Loading Check_PEB->Action_Quench If Contrast Low Action_Temp Reduce PEB Temp (< Tg) Check_PEB->Action_Temp If Temp > Tg

Caption: Decision matrix for diagnosing acid diffusion artifacts in adamantane resists.

Module 4: Comparative Data

Table 1: Impact of PAG Architecture on Lithographic Performance Data synthesized from comparative studies of methacrylate-based resists [1][3].

FeatureBlended PAG SystemPolymer-Bound PAG SystemTechnical Note
Acid Diffusion Length (

)
High (30–50 nm)Low (5–15 nm) Bound anions restrict movement.
Line Edge Roughness (LER) High (> 4 nm)Low (< 2.5 nm) Tighter acid control smooths edges.
Sensitivity (Dose) High (Fast)Low (Slow) Reduced catalytic chain length requires more photons.
PAG Aggregation Moderate RiskEliminated Covalent bonding prevents phase separation.

References

  • Jung, J. H., et al. (2015). "Enhanced Acid Diffusion Control by Using Photoacid Generator Bound Polymer Resist." Journal of Nanoscience and Nanotechnology. Link

  • Hinsberg, W. D., et al. (2002). "The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists." Chemistry of Materials. Link

  • Fedynyshyn, T. H. (2008). "Base quencher effects in chemically amplified resist at sub-30-nm fabrication." SPIE Advanced Lithography.[2] Link

  • Vogt, B. D., et al. (2009). "Characterization of the Photoacid Diffusion Length." NIST / SPIE. Link

Sources

Technical Support Center: Stability of 2-Methyladamantane-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyladamantane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Drawing upon established principles of adamantane chemistry and the reactivity of tertiary carboxylic acids, this document provides in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to ensure the integrity of your experiments.

Introduction: The Unique Stability Profile of 2-Methyladamantane-2-carboxylic Acid

2-Methyladamantane-2-carboxylic acid is a unique molecule that combines the rigid, highly stable adamantane cage with a carboxylic acid functional group attached to a tertiary carbon. The adamantane moiety itself is known for its exceptional thermal and chemical stability, a property that makes it a desirable scaffold in drug discovery.[1][2] However, the placement of the carboxylic acid on a tertiary carbon introduces specific potential stability concerns that researchers must be aware of to ensure the reliability and reproducibility of their results.

This guide will delve into the factors that can influence the stability of 2-Methyladamantane-2-carboxylic acid in solution and provide practical steps to mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Methyladamantane-2-carboxylic acid in solution?

A1: The main stability concern for 2-Methyladamantane-2-carboxylic acid in solution is its potential for decarboxylation, particularly under certain conditions such as elevated temperatures or in the presence of specific catalysts.[3][4] While the adamantane core is very stable, the tertiary nature of the carboxylic acid group can make it susceptible to the loss of carbon dioxide (CO₂). Additionally, like all organic molecules, it can be susceptible to oxidation and photodegradation under forcing conditions.[5]

Q2: How does pH affect the stability of 2-Methyladamantane-2-carboxylic acid solutions?

Q3: What is the recommended way to store stock solutions of 2-Methyladamantane-2-carboxylic acid?

A3: For optimal stability, stock solutions should be stored in tightly sealed vials in a cool, dark place.[8] Refrigeration at 2-8°C is recommended for short-to-medium-term storage. For long-term storage, freezing at -20°C or below is advisable. It is also good practice to prepare fresh working solutions from the stock solution for each experiment to minimize the impact of multiple freeze-thaw cycles or prolonged exposure to ambient conditions.

Q4: Can I heat solutions of 2-Methyladamantane-2-carboxylic acid to aid dissolution?

A4: Gentle warming can be used to aid in the dissolution of 2-Methyladamantane-2-carboxylic acid.[8] However, prolonged exposure to high temperatures should be avoided to minimize the risk of thermal degradation, primarily decarboxylation. It is recommended to warm the solution just enough to achieve dissolution and then allow it to cool to room temperature before use.

Q5: Are there any solvents I should avoid when working with 2-Methyladamantane-2-carboxylic acid?

A5: While 2-Methyladamantane-2-carboxylic acid is soluble in many common organic solvents, it is important to use high-purity, anhydrous solvents whenever possible, especially for long-term storage of solutions. The presence of water can facilitate hydrolytic degradation pathways under certain pH conditions.[9] Additionally, avoid solvents that may contain reactive impurities or are prone to peroxide formation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound potency or inconsistent results in biological assays over time. Compound Degradation in Solution: The most likely culprit is slow degradation of the compound in your working solution, potentially due to decarboxylation or oxidation.1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment.[10] 2. pH Control: Ensure your assay buffer is at a stable, appropriate pH. Avoid highly acidic conditions if possible. 3. Analyze for Degradants: Use a stability-indicating HPLC method (see protocol below) to check for the presence of degradation products in your aged solutions.
Appearance of a new, earlier-eluting peak in your HPLC chromatogram. Decarboxylation: The loss of the carboxylic acid group would result in the formation of 2-methyladamantane, a more nonpolar and hence earlier-eluting compound in a reversed-phase HPLC system.1. Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak corresponds to 2-methyladamantane. 2. Review Experimental Conditions: Assess if the solution was exposed to heat, strong acids, or prolonged light, which could have induced decarboxylation.[3][11]
Precipitation of the compound from an aqueous solution. Poor Solubility or pH Shift: 2-Methyladamantane-2-carboxylic acid has limited aqueous solubility. A change in pH towards the pKa of the carboxylic acid can decrease its solubility as the less soluble free acid form predominates.1. pH Adjustment: For aqueous solutions, adjusting the pH to be at least 1-2 units above the pKa of the carboxylic acid will convert it to the more soluble carboxylate salt.[8] 2. Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent like DMSO or ethanol can improve solubility.[10]
Discoloration of the solution (e.g., turning yellow). Oxidative Degradation: The adamantane cage can be susceptible to oxidation at the tertiary carbons under certain conditions, potentially leading to colored byproducts.1. Use High-Purity Solvents: Ensure solvents are free of oxidizing impurities. 2. Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid Exposure to Light: Light can catalyze oxidative processes. Store solutions in amber vials or protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally stress 2-Methyladamantane-2-carboxylic acid and identify its potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[5]

Materials:

  • 2-Methyladamantane-2-carboxylic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methyladamantane-2-carboxylic acid in methanol.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel solution with 1 mL of stock and 1 mL of water as a control. Incubate both at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel solution with 1 mL of stock and 1 mL of water as a control. Incubate both at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep a parallel solution with 1 mL of stock and 1 mL of water as a control. Store both at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. Keep a control sample at room temperature.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At the end of the exposure period, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples and their corresponding controls by a suitable HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control samples.

    • Identify any new peaks that appear in the stressed samples. These are potential degradation products.

    • Calculate the percentage of degradation for each stress condition. A degradation of 5-20% is generally considered suitable for method validation.[12]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating 2-Methyladamantane-2-carboxylic acid from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a DAD or UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a gradient of 50-95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or a more specific wavelength if the compound has a stronger chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • Inject the samples from the forced degradation study (Protocol 1).

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak (resolution > 1.5).

  • Further validation should be performed according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Visualizing Stability and Degradation

Potential Degradation Pathway

The primary anticipated degradation pathway for 2-Methyladamantane-2-carboxylic acid is decarboxylation, which can be triggered by heat or light.

G parent 2-Methyladamantane- 2-carboxylic acid decarboxylated 2-Methyladamantane parent->decarboxylated Decarboxylation (Heat, Light) co2 CO₂

Caption: Potential decarboxylation of 2-Methyladamantane-2-carboxylic acid.

Forced Degradation Workflow

The following diagram illustrates the workflow for a forced degradation study.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photochemical Photo->Analysis Start Prepare Stock Solution of 2-Methyladamantane-2-carboxylic acid Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Establish Degradation Profile Analysis->Report

Caption: Workflow for a forced degradation study.

Conclusion

While 2-Methyladamantane-2-carboxylic acid benefits from the inherent stability of the adamantane core, its tertiary carboxylic acid functionality necessitates careful handling and storage in solution to prevent degradation, primarily through decarboxylation. By understanding the potential stability issues and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their experimental data. When in doubt, performing a forced degradation study is a robust way to understand the specific stability profile of this compound under your experimental conditions.

References

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A Fukuzumi Acridinium Photooxidant with Phenyldisulfide as a Redox-Active Cocatalyst Enable a Direct, Catalytic Hydrodecarboxylation of Primary, Secondary, and Tertiary Carboxylic Acids. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]

  • Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). A new and improved method for the radical decarboxylation of carboxylic acids.
  • Mayer, T. S., Taeufer, T., Brandt, S., Rabeah, J., & Pospech, J. (2023). An organic pyrimidopteridine photoredox catalyst mediates hydro- and deuterodecarboxylation of carboxylic acids. The Journal of Organic Chemistry, 88(10), 6347–6353. [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. Department of Chemistry. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 27). Carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2018). Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids. [Link]

  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. [Link]

  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Journal of Chemical Technology and Metallurgy. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

  • Study Mind. (2022, April 18). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • ResearchGate. (2017). Synthesis of adamantane‐2‐carboxylic acid and of (2‐adamantyl)acetic acid from adamantanone. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-adamantanol. [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?[Link]

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. [Link]

  • ResearchGate. (2022). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. [Link]

  • ResearchGate. (2012, August 6). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

  • Baxendale Group. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Chemistry. [Link]

  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. [Link]

  • Journal of Food and Drug Analysis. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. [Link]

  • HAL open science. (n.d.). Recovery of carboxylic acids from dilute aqueous solutions using a supercritical CO2 packed column. [Link]

  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Re. [Link]

  • MDPI. (n.d.). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. [Link]

  • Google Patents. (n.d.).

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Validation & Comparative

Advanced Characterization Guide: 2-Methyladamantane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of the NMR interpretation for 2-Methyladamantane-2-carboxylic acid . It moves beyond standard spectral listing to compare analytical methodologies, addressing the specific challenges posed by the rigid, symmetrical adamantane cage.

Executive Summary: The "Adamantane Hump" Challenge

For drug development professionals working with lipophilic scaffolds, 2,2-disubstituted adamantanes present a notorious analytical challenge. Unlike flat aromatic systems, the adamantane cage creates a dense cluster of overlapping methylene and methine signals in the 1.4 – 2.3 ppm region.

This guide compares three analytical approaches to resolving 2-Methyladamantane-2-carboxylic acid :

  • Standard 1D 1H NMR (

    
    ):  Often insufficient due to signal coalescence.
    
  • Solvent-Shift Methodology (

    
     / Pyridine-
    
    
    
    ):
    A cost-effective alternative to high-field NMR.
  • 2D HSQC/NOESY: The gold standard for stereochemical assignment.

Key Finding: While 2D NMR is definitive, the strategic use of Benzene-


  provides a 40-60% improvement in signal dispersion compared to Chloroform-

, often negating the need for overnight 2D acquisitions.

Structural Analysis & Symmetry Logic

To interpret the spectrum, one must first deconstruct the molecule's symmetry. The 2-methyl and 2-carboxyl groups break the


 symmetry of the parent adamantane but retain a plane of symmetry (

point group).
Symmetry-Derived Signal Count

The plane of symmetry passes through C2 (quaternary), C6 (methylene), the methyl carbon, and the carboxyl group. This creates chemically equivalent proton sets, reducing the complexity of the spectrum:

  • Set A (Plane): C6 protons (Unique environment).

  • Set B (Bridgeheads): C1 and C3 are equivalent.

  • Set C (Bridgeheads): C5 and C7 are equivalent.

  • Set D (Methylenes): C4 and C10 are equivalent.

  • Set E (Methylenes): C8 and C9 are equivalent.

Visualization: Structural Connectivity & Symmetry

The following diagram illustrates the connectivity and the symmetry plane that dictates the NMR signal sets.

AdamantaneSymmetry Figure 1: Symmetry-based connectivity. C1/C3 and C5/C7 form equivalent bridgehead pairs. C4/C10 and C8/C9 form equivalent methylene pairs. C2 C2 (Quaternary) Substituted C1_3 C1 / C3 (Bridgehead eq.) C2->C1_3 C4_10 C4 / C10 (Methylene eq.) C1_3->C4_10 C8_9 C8 / C9 (Methylene eq.) C1_3->C8_9 Long range C5_7 C5 / C7 (Bridgehead eq.) C4_10->C5_7 C8_9->C5_7 C6 C6 (Unique Methylene) C5_7->C6 Substituents 2-Me / 2-COOH Substituents->C2 Attached

Comparative Analysis: Methodological Efficacy

This section compares the performance of three interpretation workflows.

Method A: Standard 1D 1H NMR (CDCl3)
  • Status: Baseline (Often Inadequate).[1]

  • Observation: The methyl group appears as a sharp singlet at ~1.2 ppm. The carboxyl proton is broad at >10 ppm. However, the cage protons (14H) collapse into a broad, unresolved envelope between 1.5 and 2.2 ppm.

  • Deficiency: Impossible to measure

    
    -couplings or distinguish "syn" vs "anti" protons relative to the carboxyl group.
    
Method B: Solvent-Induced Shift (ASIS)
  • Status: Recommended Alternative.

  • Mechanism: Benzene-

    
     or Pyridine-
    
    
    
    forms transient solvation complexes. The magnetic anisotropy of the solvent ring differentially shields protons based on their proximity to the polar carboxyl group.
  • Performance:

    • C1/C3 Bridgeheads: Shift downfield significantly due to deshielding by the adjacent carboxyl carbonyl.

    • Methyl Group: Often shifts upfield in benzene (shielding region).

    • Resolution: The "hump" typically separates into three distinct multiplets, allowing for integration verification.

Method C: 2D HSQC & NOESY
  • Status: Definitive (Gold Standard).

  • Performance:

    • HSQC: Correlates the congested proton region to the widely dispersed

      
       signals (C2 is quaternary ~45-50 ppm; Carboxyl ~180 ppm).
      
    • NOESY: Crucial for stereochemistry. The 2-Me group will show strong NOE correlations to the syn bridgehead/methylene protons, distinguishing them from those on the carboxyl face.

Experimental Data: Representative Spectral Profile

The following table synthesizes representative data for 2,2-disubstituted adamantanes, comparing the resolution power of solvents.

AssignmentProton CountChemical Shift (CDCl3)

Chemical Shift (C6D6)

MultiplicityStructural Insight
-COOH 1H10.5 - 12.011.0 - 12.5Broad SingletAcidic proton (exchangeable).
C1, C3 2H2.05 - 2.152.30 - 2.45 Broad DoubletBridgeheads

to quaternary C2. Deshielded.
C4, C10 4H1.80 - 1.951.70 - 1.85MultipletMethylenes

to C2.
C5, C7 2H1.65 - 1.751.60 - 1.70Broad SingletDistal bridgeheads.
C8, C9 4H1.60 - 1.701.50 - 1.60MultipletDistal methylenes.
C6 2H1.55 - 1.651.45 - 1.55MultipletUnique methylene on symmetry plane.
-CH3 3H1.20 - 1.250.95 - 1.05 SingletSharp singlet. Upfield shift in Benzene.

Note: Values are representative ranges derived from general 2-substituted adamantane literature and solvent shift principles.

Detailed Experimental Protocol

To achieve the resolution described in Method B (Solvent Shift), follow this strict protocol.

Reagents
  • Analyte: 5–10 mg 2-Methyladamantane-2-carboxylic acid.

  • Solvent A: Chloroform-

    
     (99.8% D) + 0.03% TMS.
    
  • Solvent B: Benzene-

    
     (99.5% D) or Pyridine-
    
    
    
    .
Workflow
  • Preparation: Dissolve 10 mg of sample in 0.6 mL of Solvent B (Benzene-

    
    ). Ensure complete dissolution; adamantane derivatives can be waxy.
    
  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Pulse sequence: zg30 (30° pulse angle) to ensure accurate integration of the methyl singlet vs. the cage.

    • Relaxation Delay (

      
      ): Set to 5.0 seconds . The quaternary C2 and carboxyl environments lengthen 
      
      
      
      relaxation times. Short delays will under-integrate the bridgehead protons.
    • Scans: 16 (Standard) or 64 (High S/N).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to sharpen the multiplets within the cage region.

  • Validation: Integrate the Methyl singlet (set to 3.00). Verify that the cage region integrates to exactly 14.00. If <14, increase

    
    .
    
Analytical Decision Workflow

Use this logic flow to determine when to escalate from 1D to 2D methods.

NMRWorkflow Figure 2: Decision matrix for escalating analytical complexity based on spectral resolution. Start Sample: 2-Me-Ad-2-COOH Run1D Run 1D 1H (CDCl3) Start->Run1D CheckRes Cage Region Resolved? Run1D->CheckRes Success Assign & Publish CheckRes->Success Yes SolventSwitch Switch to C6D6 or Pyridine-d5 CheckRes->SolventSwitch No (Overlap) Run1D_Solv Run 1D 1H (Solvent B) SolventSwitch->Run1D_Solv CheckRes2 Resolved? Run1D_Solv->CheckRes2 CheckRes2->Success Yes RunHSQC Run HSQC + NOESY CheckRes2->RunHSQC No RunHSQC->Success

References

  • Duddeck, H. (1990). Substituent Effects in the 13C NMR Spectra of Adamantane Derivatives. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Bagno, A., et al. (2004). Solvent Effects on the NMR Shielding of Adamantane. Journal of Physical Chemistry A. Link

  • Reich, H. J. (2023). WinPLT NMR Data: Adamantane Derivatives. University of Wisconsin-Madison. Link

  • BenchChem Technical Support. (2025). NMR Interpretation Guide for Adamantane Scaffolds. Link

Sources

High-Performance Liquid Chromatography (HPLC) Strategies for the Purity Analysis of 2-Methyladamantane-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck of Adamantane Derivatives

2-Methyladamantane-2-carboxylic acid is a highly lipophilic, sterically hindered tricyclic compound utilized as a critical intermediate in pharmaceutical synthesis and advanced materials. The core analytical challenge in determining the purity of this compound lies in its structure: adamantane derivatives lack a significant chromophore or fluorophore, rendering standard UV-Vis detection virtually blind to trace impurities (1[1]).

While low-wavelength UV (e.g., 200–210 nm) can theoretically detect the carboxyl group, it is plagued by severe baseline drift during gradient elution and massive interference from mobile phase solvents. To achieve rigorous purity analysis and accurate mass balance calculations, analytical chemists must pivot to universal, non-optical detection strategies. This guide objectively compares Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD) to establish the optimal workflow for this challenging molecule.

Mechanistic Comparison of Detection Modalities

Refractive Index Detection (RID): The Gradient Limitation

RID measures the difference in refractive index between the column effluent and a reference mobile phase.

  • The Causality of Failure: While RID is a true universal detector capable of sensing non-chromophoric compounds, it is fundamentally incompatible with gradient elution. Because changing solvent compositions cause massive baseline shifts, RID is restricted to isocratic methods. For complex impurity profiling of 2-Methyladamantane-2-carboxylic acid—where gradient elution is mandatory to separate structurally similar synthesis byproducts—RID is analytically insufficient.

Evaporative Light Scattering Detection (ELSD): The Particle Size Penalty

ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining dried analyte particles.

  • The Causality of Limitation: ELSD is gradient-compatible, but its response is inherently non-linear (often sigmoidal). The magnitude of scattered light drops exponentially as particle size decreases. Particles smaller than 50 nm scatter light poorly, leading to a sharp drop-off in sensitivity. Consequently, ELSD risks underestimating low-level, volatile, or semi-volatile impurities in the sample (2[2]).

Charged Aerosol Detection (CAD): The Mass-Balance Gold Standard

CAD represents the optimal detection modality for adamantane carboxylic acids. Like ELSD, it is a nebulizer-based evaporative detector. However, instead of relying on light scattering, CAD transfers a positive charge from ionized nitrogen gas to the dried analyte particles via a corona discharge.

  • The Causality of Superiority: Charge acquisition in CAD is directly proportional to particle size (mass) and is largely independent of the analyte's chemical structure. Because it does not rely on optical scattering, CAD maintains high sensitivity for particles as small as 10 nm, providing up to a 10-fold improvement in the Limit of Detection (LOD) compared to ELSD (3[3]). This uniform response powers standard-free quantitation of unknown impurities.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the evaluated detection methods for non-chromophoric adamantane derivatives.

ParameterHPLC-CADHPLC-ELSDHPLC-RIDHPLC-UV (210 nm)
Detection Mechanism Charge transfer to aerosolLight scattering by aerosolRefractive index differentialUV light absorption
Gradient Compatibility Excellent (with inverse gradient)GoodPoor (Isocratic only)Poor (Solvent interference)
Limit of Detection (LOD) ~1–5 ng on-column~10–50 ng on-column>1 µg on-column>500 ng (High noise)
Response Linearity Linear over ~2 orders of magnitudeNon-linear (Sigmoidal)LinearLinear (if absorbing)
Structural Dependency Low (Uniform mass response)High (Depends on particle optics)HighExtreme (Requires chromophore)

Self-Validating Experimental Protocol: HPLC-CAD with Inverse Gradient

To establish a self-validating system, the analytical method must account for the primary artifact of nebulizer-based detectors: nebulization efficiency changes with mobile phase composition. As the organic modifier concentration increases during a gradient, droplet surface tension decreases, artificially inflating the detector signal.

To guarantee that the signal area is strictly a function of analyte mass—validating the mass balance calculation internally without needing a standard for every unknown impurity—an inverse gradient is applied post-column (4[4]).

Step-by-Step Methodology

1. Reagent & Sample Preparation

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. (Causality: Formic acid ensures protonation of the carboxylic acid for better peak shape and is highly volatile, leaving zero background residue in the CAD).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: Dissolve 2-Methyladamantane-2-carboxylic acid to 1.0 mg/mL.

2. Chromatographic Separation (Analytical Pump)

  • Column: C18 Reversed-Phase (150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Analytical Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

3. Post-Column Compensation (Secondary Pump)

  • Connect a secondary pump to the column effluent line using a zero-dead-volume T-piece just before the CAD inlet.

  • Inverse Gradient Flow Rate: 1.0 mL/min.

  • Inverse Gradient Program:

    • 0.0 min: 90% B

    • 15.0 min: 10% B

    • 20.0 min: 10% B

  • Result: The CAD continuously receives a constant 50% B composition at 2.0 mL/min, normalizing nebulization efficiency across the entire run.

4. CAD Detector Parameters

  • Evaporation Temperature: 35°C. (Causality: 2-Methyladamantane-2-carboxylic acid is semi-volatile. Higher temperatures will volatilize the analyte along with the mobile phase, destroying the signal).

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds.

Workflow Visualization

G A Analytical Pump (Gradient Elution) B Autosampler (Sample Injection) A->B C C18 Column (Separation) B->C E Mixing T-Piece (Solvent Normalization) C->E Eluent D Secondary Pump (Inverse Gradient) D->E Inverse Eluent F CAD Nebulizer (Aerosol Generation) E->F Constant Composition G Drying Tube (Particle Formation) F->G H Corona Discharge (Particle Charging) G->H I Electrometer (Mass Detection) H->I

Fig 1. HPLC-CAD workflow utilizing post-column inverse gradient for uniform mass-based detection.

References

  • Benchchem. "Technical Support Center: Analysis of Adamantane Compounds.
  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?
  • American Laboratory. "Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis.
  • LCMS.cz. "Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.

Sources

GC-MS Characterization of Methyladamantane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Methyladamantanes (C₁₁H₁₈) are critical structural motifs in drug discovery (e.g., memantine analogs, antivirals) and geochemical biomarkers (diamondoids).[1] Their rigid, lipophilic cage structure imparts unique pharmacokinetic properties but presents significant analytical challenges.[1]

The primary difficulty in characterizing methyladamantane derivatives lies in isomeric differentiation .[1] The two primary isomers, 1-methyladamantane (1-MA) and 2-methyladamantane (2-MA) , exhibit nearly identical mass spectral fragmentation patterns under standard Electron Ionization (EI).

This guide objectively compares GC-MS methodologies against alternative techniques (NMR, HPLC), establishing a validated protocol that relies on Retention Index (RI) mapping combined with diagnostic ion ratios to achieve definitive identification.

Part 2: Methodological Comparison

GC-MS vs. Alternative Techniques[2]

For methyladamantane analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry gold standard, but it is not without competition.[1] The table below compares its efficacy against NMR and LC-MS.

FeatureGC-MS (EI) 1H / 13C NMR LC-MS (APCI/APPI)
Primary Utility Mixture analysis, trace detection, quantitation.[1]Structural elucidation of pure isolates.Analysis of polar derivatives (e.g., amino-adamantanes).[1]
Isomer Resolution High (via Capillary GC separation).[1][2]Definitive (via symmetry/coupling constants).[1]Low (Poor separation of non-polar isomers).[1]
Sensitivity High (pg to ng range).[1]Low (mg range required).[1]Moderate to High.[1]
Limitation Mass spectra of isomers are nearly identical.[1]Requires high purity; low throughput.[1]Poor ionization of neutral hydrocarbons.[1]

Verdict: While NMR is superior for ab initio structure determination of a new derivative, GC-MS is the only viable choice for high-throughput screening, impurity profiling, and biological matrix analysis , provided the chromatographic conditions are optimized to separate isomers.[1]

Ionization Mode Comparison: EI vs. CI
  • Electron Ionization (EI, 70 eV): Produces a strong molecular ion (

    
    , m/z 150) for methyladamantanes, but fragmentation is dominated by the stable adamantyl cation (
    
    
    
    135).[1]
  • Chemical Ionization (CI, Methane/Ammonia): Produces

    
     or 
    
    
    
    .[1] Useful if the molecular ion is weak, but for adamantanes, EI usually provides sufficient
    
    
    abundance.[1] Recommendation: Stick to EI for library matching but use CI if matrix interference obscures the molecular ion.[1]

Part 3: Deep Dive – GC-MS Characterization

Fragmentation Mechanics

The fragmentation of methyladamantanes is driven by the stability of the adamantyl cage.

  • Molecular Ion (

    
    ):  m/z 150.[1]
    
  • Base Peak: Typically m/z 135 (

    
    ) or m/z 93 (
    
    
    
    ).[1]
  • Mechanism: The loss of the methyl group (

    
    ) is the primary pathway.
    
    • 1-MA: Loss of methyl yields the 1-adamantyl cation (tertiary, highly stable).

    • 2-MA: Loss of methyl yields the 2-adamantyl cation (secondary), which rapidly isomerizes or fragments further.

Diagnostic Insight: While both isomers show m/z 135, the ratio of m/z 135 to m/z 150 is often higher in 1-MA due to the formation of the more stable tertiary cation.

Retention Index (RI) Logic

Since mass spectra are similar, Kovats Retention Indices (RI) are the primary tool for differentiation.[1]

  • Column Choice: A non-polar (5% phenyl) column (e.g., DB-5, HP-5) is recommended.[1]

  • Elution Order: On non-polar phases, the more spherical/compact isomer often elutes first, but thermodynamic stability and boiling point also play roles.[1]

    • 2-Methyladamantane: RI

      
       1175–1190 (on DB-5).[1]
      
    • 1-Methyladamantane: RI is typically distinct (often eluting slightly later or earlier depending on specific phase interactions, but separable by ~10-20 index units).[1]

Part 4: Experimental Protocol

Protocol 1: High-Resolution GC-MS Separation

This protocol is self-validating using an n-alkane ladder to calculate RIs.[1]

A. Sample Preparation

  • Extraction: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane.[1]

  • Internal Standard: Add Deuterated Adamantane (

    
    -Adamantane)  at 10 µg/mL to monitor injection variability.
    
  • RI Calibration: Spike a separate aliquot with

    
    
    
    
    n-alkanes.

B. GC Parameters (Agilent 7890/8890 or equivalent) [1]

  • Column: DB-5MS or HP-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).[1]
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 280°C. Split ratio 20:1.[1]

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 140°C (Critical separation window).

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

C. MS Parameters (Single Quadrupole)

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–350.[1]

  • Solvent Delay: 3.0 min.

Protocol 2: Data Analysis & Identification
  • Calculate RI: Use the retention times of the n-alkanes to calculate the Kovats Index (

    
    ) for the analyte.[3]
    
    
    
    
  • Compare RI: Match calculated

    
     against literature values (NIST/Wiley).
    
    • Acceptance Criteria:

      
       units.[1]
      
  • Spectral Match: Verify

    
     (150) and Base Peak (135).[1]
    
  • Isomer Check: If multiple peaks appear with m/z 135/150, the peak with RI

    
     1175 is likely 2-MA (verify with standard if available).[1]
    

Part 5: Visualization

Workflow Diagram: Characterization Logic

Methyladamantane_Workflow Start Crude Sample (Methyladamantane Mixture) Prep Sample Prep (DCM + C10-C15 Alkanes) Start->Prep GC GC Separation (DB-5MS Column) Prep->GC Inject MS MS Detection (EI 70eV) GC->MS Elution Data Data Analysis MS->Data Check1 Check m/z 150 & 135 Data->Check1 Check2 Calculate Kovats RI Check1->Check2 Pattern Confirmed Result1 ID: 2-Methyladamantane (RI ~1175) Check2->Result1 Match RI Result2 ID: 1-Methyladamantane (Distinct RI) Check2->Result2 Match RI

Caption: Decision tree for differentiating methyladamantane isomers using GC-MS and Retention Indices.

Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion [C11H18]+ m/z 150 Frag1 [M - CH3]+ Adamantyl Cation m/z 135 M->Frag1 -CH3 (15 Da) Frag2 C7H9+ Ring Opening m/z 93 Frag1->Frag2 Cage Disintegration Frag3 C6H7+ m/z 79 Frag2->Frag3 -CH2

Caption: Primary EI fragmentation pathway for methyladamantanes showing the diagnostic transition from m/z 150 to 135.

Part 6: References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Methyladamantane Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • W. Engler, et al. (1972).[1] Thermodynamic properties of adamantane and its derivatives. Journal of Chemical & Engineering Data. [Link]

  • V.G. Zaikin. (2000).[1] Mass spectrometry of diamondoids. Russian Chemical Reviews. (General reference for diamondoid fragmentation patterns).

  • Stout, S. A., & Wang, Z. (2016).[1] Diagnostic Biomarkers for Source Identification of Spilled Oil. In Standard Handbook Oil Spill Environmental Forensics.[1] (Discusses Methyladamantane Indices). [Link]

Sources

comparing reactivity of 1-adamantanecarboxylic acid vs 2-methyl derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 1-Adamantanecarboxylic Acid and its 2-Methyl Derivative

In the landscape of drug discovery and materials science, the adamantane scaffold stands out for its unique combination of rigidity, lipophilicity, and thermal stability. Its three-dimensional, cage-like structure provides a robust framework for constructing molecules with precisely defined spatial arrangements. 1-Adamantanecarboxylic acid is a cornerstone building block, offering a synthetically accessible handle on this desirable scaffold.[1][2] However, functionalization of the adamantane cage itself can dramatically alter the properties and reactivity of its appended groups.

This guide provides a detailed comparison of the chemical reactivity of 1-adamantanecarboxylic acid and its derivative, 2-methyl-1-adamantanecarboxylic acid. We will dissect how a seemingly minor structural modification—the addition of a single methyl group—imparts profound changes in chemical behavior, primarily through the lens of steric and electronic effects. This analysis is critical for researchers designing synthetic routes or developing structure-activity relationships (SAR) for adamantane-based compounds.

Structural and Electronic Foundations of Reactivity

The reactivity of a carboxylic acid is fundamentally governed by the electrophilicity of its carbonyl carbon and the stability of the resulting carboxylate anion. In the adamantane series, the bulky, cage-like structure is the dominant modulator of these properties.

1-Adamantanecarboxylic Acid: The parent compound features a carboxylic acid group attached to a bridgehead (tertiary) carbon of the adamantane cage.[2] This position is relatively exposed, and the carbon framework acts as a weak electron-donating group through induction.

2-Methyl-1-Adamantanecarboxylic Acid: The introduction of a methyl group at the C-2 position, adjacent to the C-1 bridgehead, creates a significantly different steric environment. While the electronic influence of this additional methyl group is minimal—a slightly increased electron-donating effect—its spatial footprint is the paramount factor governing reactivity. The C-2 position on an adamantane cage is inherently more sterically crowded than the bridgehead C-1 position, and placing a substituent there erects a considerable barrier around the neighboring functional group.[3]

Visualizing the Steric Clash

The diagram below illustrates the structural difference and the resulting steric hindrance imposed by the C-2 methyl group, which effectively "shields" the carboxylic acid from one side.

G cluster_0 1-Adamantanecarboxylic Acid cluster_1 2-Methyl-1-Adamantanecarboxylic Acid 1-COOH C(O)OH 1-C1 C1 1-C1->1-COOH 1-C2 C2 1-C1->1-C2 1-C1->1-C_other2 1-C2->1-C_other3 1-Approach Accessible Approach for Reagents 1-Approach->1-COOH 2-COOH C(O)OH 2-C1 C1 2-C1->2-COOH 2-C2 C2 2-C1->2-C2 2-C1->2-C_other2 2-CH3 CH3 2-C2->2-CH3 2-C2->2-C_other3 2-Hindrance Steric Hindrance 2-Hindrance->2-COOH

Caption: Steric shielding of the carboxyl group by the C-2 methyl substituent.

Quantitative Comparison: Acidity and Reaction Rates

The structural differences translate directly into measurable chemical properties. While experimental data for the 2-methyl derivative is scarce, we can make robust predictions based on established chemical principles.

Property1-Adamantanecarboxylic Acid2-Methyl-1-Adamantanecarboxylic AcidCausality
pKa ~4.86 (Predicted)[4][5]> 4.86 (Predicted)The additional methyl group is weakly electron-donating, slightly destabilizing the carboxylate anion and thus decreasing acidity (higher pKa).[6]
Relative Rate of Esterification FastVery SlowThe C-2 methyl group provides significant steric hindrance, impeding the nucleophilic attack of an alcohol on the carbonyl carbon.[3]
Relative Rate of Amidation FastVery SlowSimilar to esterification, the approach of an amine nucleophile is sterically blocked, drastically reducing the reaction rate.
Carbonyl Carbon Electrophilicity NormalSlightly ReducedThe inductive electron-donating effect of the C-2 methyl group marginally reduces the partial positive charge on the carbonyl carbon.

Key Insight: The dominant factor differentiating these two molecules is steric hindrance . The electronic effects on pKa and electrophilicity are subtle, whereas the physical obstruction caused by the 2-methyl group presents a major kinetic barrier to reactions at the carbonyl center.

Experimental Validation: A Comparative Esterification Protocol

To illustrate the practical consequences of this reactivity difference, we present a comparative protocol for a standard Fischer esterification. The described protocol for 1-adamantanecarboxylic acid is well-established.[4][7] The proposed conditions for its 2-methyl derivative are adjusted to overcome the anticipated steric hindrance.

Experimental Workflow Diagram

G start Adamantane Carboxylic Acid (1- or 2-Methyl-) reagents Add Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) start->reagents reflux Reflux Reaction Mixture reagents->reflux workup Aqueous Workup (Quench, Extract with Ether) reflux->workup purify Purification (Wash, Dry, Evaporate Solvent) workup->purify product Methyl Adamantanecarboxylate (Ester Product) purify->product

Caption: General workflow for Fischer esterification of adamantane carboxylic acids.

Detailed Step-by-Step Methodology

Objective: To synthesize the methyl ester of both 1-adamantanecarboxylic acid and 2-methyl-1-adamantanecarboxylic acid and compare the required reaction conditions.

Materials:

  • 1-Adamantanecarboxylic Acid (1.80 g, 10 mmol)

  • 2-Methyl-1-adamantanecarboxylic Acid (1.94 g, 10 mmol)

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol for 1-Adamantanecarboxylic Acid (Reference Compound):

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantanecarboxylic acid (1.80 g, 10 mmol).

  • Reagent Addition: Add 30 mL of methanol. While stirring, carefully add 0.5 mL of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 1-adamantanecarboxylate.

  • Purification: The product can be further purified by distillation or recrystallization. Expected yield: >90%.[8]

Modified Protocol for 2-Methyl-1-Adamantanecarboxylic Acid (Hindered Compound):

  • Setup: Follow Step 1 as above, using 2-methyl-1-adamantanecarboxylic acid (1.94 g, 10 mmol).

  • Reagent Addition: Follow Step 2 as above.

  • Reaction (Modified Conditions): Heat the mixture to reflux. Crucially, the reaction time must be significantly extended. It is anticipated that 24-48 hours or even longer may be required to achieve a reasonable conversion.

    • Expert Insight: The steric shield from the 2-methyl group drastically increases the activation energy for the tetrahedral intermediate formation. Extended heating is necessary to provide sufficient thermal energy for the reactants to overcome this barrier. For particularly stubborn reactions, a stronger acid catalyst or conversion to the more reactive acyl chloride intermediate might be necessary.

  • Workup, Extraction, Washing, and Drying: Follow Steps 4-8 as above. The expected yield under these modified conditions will likely be lower than for the unhindered parent compound, and a significant amount of unreacted starting material may be recovered.

Conclusion

The comparison between 1-adamantanecarboxylic acid and its 2-methyl derivative serves as a powerful case study in the principles of physical organic chemistry. While both molecules share the same rigid, lipophilic core, the placement of a methyl group adjacent to the carboxylic acid introduces overwhelming steric hindrance. This single structural change transforms a reactive building block into a significantly more challenging synthetic substrate. For researchers in drug development and materials science, this underscores a critical lesson: in the world of adamantane chemistry, the local steric environment around a functional group is a primary determinant of its chemical reactivity, often outweighing more subtle electronic influences. Understanding and anticipating these steric effects is paramount for the successful design and execution of synthetic strategies involving substituted adamantane scaffolds.

References

  • PubChem. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235. [Online] Available at: [Link]

  • Organic Syntheses. 1-adamantanecarboxylic acid. [Online] Available at: [Link]

  • Wikipedia. 1-Adamantanecarboxylic acid. [Online] Available at: [Link]

  • ResearchGate. Does anyone have information on pKa of some carboxylic acids?. [Online] Available at: [Link]

Sources

Comparative IR Spectroscopy Guide: 2-Methyladamantane-2-carboxylic Acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Adamantane derivatives are foundational to modern neuropharmacology and antiviral drug development. The bulky, highly lipophilic tricyclic cage enhances blood-brain barrier penetration and metabolic stability. During the synthesis of these pharmacophores—often via Koch-Haaf carboxylation or similar rearrangements—distinguishing between positional isomers is a critical analytical bottleneck[1].

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopic profile of 2-Methyladamantane-2-carboxylic acid against its primary structural alternatives: Adamantane-1-carboxylic acid and Adamantane-2-carboxylic acid .

Quantitative Spectral Comparison

The table below summarizes the diagnostic IR absorption bands for the three structural analogues. While the adamantane core provides a consistent hydrocarbon baseline, the position of the carboxyl group and the presence of the methyl substitution dictate the unique spectral fingerprints[2].

Spectral Region2-Methyladamantane-2-carboxylic acidAdamantane-1-carboxylic acidAdamantane-2-carboxylic acid
O-H Stretch (Hydrogen Bonded) ~3300 – 2500 cm⁻¹ (Broad)~3431 – 2500 cm⁻¹ (Broad)~3300 – 2500 cm⁻¹ (Broad)
C-H Stretch (Aliphatic Core) 2935, 2910, 2860 cm⁻¹2906, 2854 cm⁻¹2916, 2873, 2854 cm⁻¹
C=O Stretch (Carbonyl) ~1695 cm⁻¹ (Strong, Sharp)1697 cm⁻¹ (Strong)1720, 1683 cm⁻¹ (Split Peak)
C-H Bend (Methyl Group) 1450, 1375 cm⁻¹ AbsentAbsent
C-O Stretch ~1240 cm⁻¹1238 cm⁻¹~1250 cm⁻¹

Mechanistic Spectral Analysis (Causality & Interpretation)

To utilize IR spectroscopy as a self-validating analytical tool, researchers must understand the physical causality behind the spectral shifts rather than merely memorizing peak values.

The Carbonyl (C=O) Dimerization Dynamics

In the solid state, carboxylic acids typically form hydrogen-bonded dimers. This intermolecular interaction weakens the C=O double bond character, shifting the absorption from a "free" monomeric state (~1730 cm⁻¹) down to the ~1680–1700 cm⁻¹ range.

  • Adamantane-2-carboxylic acid: The secondary carbon attachment allows for complex polymorphic packing, frequently resulting in a split carbonyl peak (e.g., 1720 cm⁻¹ and 1683 cm⁻¹) due to varying degrees of hydrogen bonding in the crystal lattice[2].

  • 2-Methyladamantane-2-carboxylic acid: The introduction of the methyl group at the 2-position creates significant localized steric hindrance. This bulk restricts the conformational freedom of the carboxyl group, forcing a highly uniform, sterically locked dimer geometry. Consequently, the C=O stretch presents as a single, strong absorption band around 1695 cm⁻¹, eliminating the peak splitting seen in the non-methylated analogue.

The Aliphatic (C-H) Fingerprint

The adamantane cage is a rigid, highly symmetrical hydrocarbon framework, yielding sharp asymmetric and symmetric CH₂ stretching vibrations between 2916 and 2854 cm⁻¹[2][3]. The defining spectroscopic marker for 2-Methyladamantane-2-carboxylic acid is the methyl group. This substitution introduces a diagnostic symmetric bending vibration—known as the "umbrella mode"—at exactly 1375 cm⁻¹ , accompanied by an asymmetric bend at 1450 cm⁻¹ . Because neither Adamantane-1-carboxylic acid nor Adamantane-2-carboxylic acid possesses a methyl group, the presence of the 1375 cm⁻¹ peak is the definitive binary indicator of the 2-methylated product.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity differentiation of these isomers, follow this standardized Attenuated Total Reflectance (ATR) FTIR methodology. This protocol is designed to eliminate moisture artifacts that commonly obscure the broad O-H stretching region.

Step 1: Instrument Calibration & Background

  • Ensure the diamond ATR crystal is meticulously cleaned with HPLC-grade isopropanol and allowed to dry completely.

  • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to account for ambient CO₂ and atmospheric water vapor.

Step 2: Sample Preparation & Loading

  • Desiccate the synthesized adamantane carboxylic acid sample under vacuum for 2 hours prior to analysis to remove trace solvent and moisture.

  • Place 1–2 mg of the neat, dry solid directly onto the center of the ATR crystal.

  • Causality of Pressure: Apply consistent, firm pressure using the ATR anvil. Adamantane derivatives are highly crystalline and rigid; insufficient pressure will result in poor optical contact with the crystal, leading to a low signal-to-noise ratio, particularly in the diagnostic fingerprint region (<1500 cm⁻¹).

Step 3: Spectral Acquisition & Validation

  • Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Assess the baseline at 3800 cm⁻¹. If the baseline is sloping or exhibits artifact noise, the sample contact is poor, or the crystal is contaminated. Re-clean and re-acquire to ensure the system is self-validated.

  • Evaluate the 1375 cm⁻¹ region first to confirm the presence/absence of the methyl group, followed by the 1750–1650 cm⁻¹ region to assess carbonyl dimerization.

Spectroscopic Decision Workflow

The following logic diagram illustrates the rapid identification pathway for differentiating these three adamantane derivatives based on their IR spectra.

IR_Workflow Start Unknown Adamantane Carboxylic Acid Isomer Step1 Analyze Carbonyl (C=O) Stretch (1650 - 1750 cm⁻¹) Start->Step1 Step2 Analyze Aliphatic Bending Region (1350 - 1450 cm⁻¹) Step1->Step2 C=O peak confirmed Ad1 Adamantane-1-carboxylic acid (Single C=O ~1697 cm⁻¹) Step2->Ad1 No CH3 peak at 1375 cm⁻¹ Single C=O Ad2 Adamantane-2-carboxylic acid (Split C=O ~1720 & 1683 cm⁻¹) Step2->Ad2 No CH3 peak at 1375 cm⁻¹ Split C=O MeAd2 2-Methyladamantane-2-carboxylic acid (Strong CH3 Umbrella Mode) Step2->MeAd2 Sharp CH3 peak at 1375 cm⁻¹

IR Spectroscopy Decision Tree for Adamantane Carboxylic Acid Isomers.

References

  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series.
  • Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity.Semantic Scholar.
  • Adamantane-1-carboxylic acid - the NIST WebBook.National Institute of Standards and Technology (NIST).
  • Differentiation of two industrial oil sands process-affected waters by two-dimensional gas chromatography/mass spectrometry of diamondoid acid profiles.

Sources

Validation of 2-Methyladamantane Synthesis via Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the synthesis and thermal validation of 2-methyladamantane, designed for researchers and drug development professionals.

Introduction: The Physicochemical Challenge of Diamondoids

2-Methyladamantane (CAS: 700-56-1) is a highly symmetrical, polycyclic hydrocarbon derived from the adamantane framework. Due to its rigid, three-dimensional structure and lipophilicity, it is a highly sought-after intermediate in the synthesis of advanced photoresists (e.g., 2-methyl-2-adamantyl methacrylate) and neuroactive pharmaceuticals.

However, validating the purity of synthesized 2-methyladamantane presents a unique thermodynamic challenge. While pure adamantane melts at 269 °C, introducing an alkyl group breaks the molecular symmetry, causing a sharp drop in the melting point[1]. Furthermore, 2-methyladamantane exhibits exceptional volatility, with an enthalpy of sublimation (


) of approximately 67.53 kJ/mol[2]. This high vapor pressure means that under standard atmospheric conditions, the compound will sublime completely before reaching its fusion point (

), rendering standard open-capillary melting point validation useless.

Synthesis Workflow: Lewis Acid-Catalyzed Isomerization

Step-by-Step Synthesis Methodology
  • Precursor Preparation: Dissolve homoadamantene in anhydrous n-pentane under a strict dry nitrogen atmosphere. Causality: Moisture will rapidly quench the Lewis acid catalyst, halting the isomerization cascade.

  • Catalytic Initiation: Introduce Aluminum Chloride (

    
    ) to the mixture at 0 °C. Causality: The rearrangement of the homoadamantyl cation is highly exothermic. Maintaining a low temperature kinetically traps the intermediate, favoring the formation of 2-methyladamantane over further rearrangement to 1-methyladamantane.
    
  • Isomerization: Stir the reaction vigorously for 2 to 4 hours, monitoring the conversion via Gas Chromatography (GC).

  • Quenching & Extraction: Quench the reaction by slowly adding the mixture to ice-cold water. Extract the aqueous phase with diethyl ether, wash the organic layers with brine, and dry over anhydrous

    
    .
    
  • Purification: Remove the solvent under reduced pressure. Purify the crude 2-methyladamantane via vacuum sublimation or column chromatography (using hexane) to obtain a high-purity crystalline solid.

Comparison of Melting Point Validation Methods

Because 2-methyladamantane is "too volatile to perform a calorimetric run on fusion" in open systems[2], selecting the correct thermal analysis method is critical for objective purity validation.

Comparative Performance Data
Validation MethodOperating PrinciplePerformance for 2-MethyladamantaneScientific Causality
Standard Open Capillary Thermal ramping at 1 atm in an open glass tube.Inadequate High vapor pressure drives complete sublimation before

is reached, yielding false negatives.
Sealed Tube Capillary Thermal ramping under an isochoric (constant volume) vacuum.Optimal Vapor-solid equilibrium suppresses sublimation, forcing the observable solid-to-liquid fusion transition.
Differential Scanning Calorimetry (DSC) Heat flow measurement in hermetically crimped aluminum pans.Superior Detects both solid-solid order-disorder (plastic crystal) transitions and precise fusion enthalpy without mass loss.

Experimental Protocols for Thermal Validation

To establish a self-validating system, researchers must utilize either the Sealed Tube or DSC methodologies.

Protocol A: Sealed Tube Capillary Method
  • Capillary Loading: Introduce 1–2 mg of purified 2-methyladamantane into a heavy-walled borosilicate glass capillary tube.

  • Evacuation: Connect the open end of the capillary to a high-vacuum Schlenk line (

    
     Torr) for 5 minutes. Causality: Removing residual air and moisture prevents oxidative degradation and melting point depression during heating.
    
  • Hermetic Sealing: While under active vacuum, use a micro-torch to melt the glass approximately 1.5 cm above the sample bed, hermetically sealing the tube.

  • Thermal Ramp: Place the sealed tube into a calibrated melting point apparatus. Initiate a rapid heating ramp (5 °C/min) until 15 °C below the expected melting point, then reduce the rate to 1 °C/min to ensure thermal equilibrium.

  • Observation: Record the onset temperature (first drop of liquid) and the clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Weigh 3–5 mg of 2-methyladamantane into a specialized aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid using a sample press. Causality: A standard vented pan will result in an endothermic sublimation artifact rather than a true fusion peak.

  • Purge Gas: Purge the DSC cell with dry Nitrogen at 50 mL/min to ensure uniform heat transfer.

  • Thermal Program: Equilibrate the sample at 20 °C, then execute a thermal ramp at 10 °C/min up to 200 °C. Analyze the thermogram for the final endothermic fusion peak.

Workflow Visualization

Workflow A Homoadamantene Precursor B Lewis Acid Isomerization (AlCl3, Pentane, 0°C) A->B Synthesis C Purified 2-Methyladamantane B->C Purification D High Sublimation Risk (ΔsubH° = 67.5 kJ/mol) C->D Thermal Analysis E Open Capillary Method Result: Sublimation (Fails) D->E F Sealed Tube Capillary Result: Accurate T_fus D->F G DSC Analysis (Hermetic Pan) Result: Phase Transitions D->G

Caption: Workflow of 2-methyladamantane synthesis and thermal validation.

References

  • National Institute of Standards and Technology (NIST) . 2-Methyladamantane Phase Change Data. NIST Chemistry WebBook, SRD 69. Available at:[Link][2]

  • MDPI . Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. Available at:[Link][3]

Sources

A Comparative Guide to the Quality Control of 2-Methyladamantane-2-carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and well-defined characterization of starting materials are paramount to the success and reproducibility of their work. In the realm of medicinal chemistry, the rigid, lipophilic adamantane scaffold is a privileged structure, and its derivatives, such as 2-Methyladamantane-2-carboxylic acid, are of significant interest.[1][2] This guide provides an in-depth technical comparison of the quality control standards for 2-Methyladamantane-2-carboxylic acid, offering insights into its analytical characterization and a comparative analysis with relevant alternatives.

The Significance of Adamantane Derivatives in Research

The unique three-dimensional structure of adamantane imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and bioavailability.[2] Consequently, adamantane derivatives are integral components in a range of therapeutics, from antiviral to neuroprotective agents.[1] The precise substitution pattern on the adamantane cage, as in 2-Methyladamantane-2-carboxylic acid, can significantly influence its biological activity and physical properties. Therefore, stringent quality control is not merely a procedural formality but a critical determinant of experimental outcomes.

Establishing Robust Quality Control Standards for 2-Methyladamantane-2-carboxylic Acid

While a specific pharmacopeial monograph for 2-Methyladamantane-2-carboxylic acid is not yet established, a comprehensive set of quality control specifications can be derived from established standards for related adamantane derivatives, such as Amantadine and 1-Adamantanecarboxylic acid, and general principles of analytical chemistry.[3][4][5]

A typical Certificate of Analysis (CoA) for a high-purity batch of 2-Methyladamantane-2-carboxylic acid should encompass the following tests and specifications:

Parameter Method Specification Justification
Appearance Visual InspectionWhite to off-white crystalline powderEnsures basic product identity and absence of gross contamination.
Identification FTIR SpectroscopyConforms to the reference spectrumProvides a unique molecular fingerprint for rapid and reliable identification.[6]
¹H and ¹³C NMR SpectroscopyConforms to the expected structureConfirms the precise molecular structure, including the position of the methyl and carboxylic acid groups.[7][8]
Assay (Purity) HPLC-UV or GC-FID (derivatized)≥ 98.5%Quantifies the amount of the active substance, ensuring its potency and concentration for experimental use.[5]
Related Substances HPLC-UV or GC-MSIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0%Controls the levels of process-related impurities and degradation products that could affect biological activity or safety.
Residual Solvents Headspace GC-MSAs per ICH Q3C guidelinesEnsures that solvents used during synthesis are removed to acceptable levels to prevent toxicity.
Water Content Karl Fischer Titration≤ 0.5%Water can affect the stability and reactivity of the compound.[5]
Residue on Ignition Gravimetric≤ 0.1%Measures the amount of inorganic impurities.

Comparative Analysis: 2-Methyladamantane-2-carboxylic Acid vs. Alternatives

The choice of a specific adamantane derivative or a bioisosteric replacement depends on the intended application and desired structure-activity relationship (SAR). Here, we compare 2-Methyladamantane-2-carboxylic acid with two relevant alternatives: its structural isomer, 1-Adamantanecarboxylic acid, and a class of non-classical bioisosteres, tetrazoles.

Compound/Class Key Structural Feature Potential Advantages Quality Control Considerations
2-Methyladamantane-2-carboxylic acid Methyl and carboxyl groups on the same bridgehead carbonUnique spatial arrangement may offer specific binding interactions.Purity, isomeric purity, and control of synthesis byproducts are critical.
1-Adamantanecarboxylic acid Carboxyl group on a bridgehead carbonMore readily available and extensively studied.[9][10]Well-defined quality standards are available. Purity is typically high (≥99%).[4][5]
Carboxylic Acid Bioisosteres (e.g., Tetrazoles) Replacement of the carboxylic acid group with a surrogateCan improve metabolic stability, membrane permeability, and reduce potential toxicity associated with carboxylic acids.[11][12][13]Purity, residual solvents from synthesis, and confirmation of the correct isomeric form of the heterocycle are key.

Experimental Protocols for Quality Control

To ensure the quality of 2-Methyladamantane-2-carboxylic acid, a suite of validated analytical methods is essential. Below are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method provides a robust approach for quantifying the purity of 2-Methyladamantane-2-carboxylic acid and identifying any related substances.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Methyladamantane-2-carboxylic acid.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful tool for the identification of 2-Methyladamantane-2-carboxylic acid (after derivatization) and for the analysis of volatile organic impurities.

Derivatization (Silylation):

  • To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of 2-Methyladamantane-2-carboxylic acid.[7]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • ¹H NMR:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR:

    • Utilize proton decoupling to obtain a spectrum with single lines for each carbon atom.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

FTIR provides a rapid and non-destructive method for the identification of 2-Methyladamantane-2-carboxylic acid by confirming the presence of key functional groups.[6]

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically perform background subtraction.

Expected Characteristic Absorptions:

  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • C-H stretch (adamantane and methyl): 2850-2950 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

Visualizing the Quality Control Workflow

A systematic approach to quality control is crucial. The following diagram illustrates the logical flow of the analytical testing process for 2-Methyladamantane-2-carboxylic acid.

QC_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation & Purity cluster_2 Specific Impurities & Properties cluster_3 Final Disposition Appearance Appearance (Visual) Identification_FTIR Identification (FTIR) Appearance->Identification_FTIR Identification_NMR Identification (¹H & ¹³C NMR) Identification_FTIR->Identification_NMR Purity_HPLC Purity & Impurities (HPLC) Identification_NMR->Purity_HPLC Purity_GC Purity & Volatiles (GC-MS) Purity_HPLC->Purity_GC Residual_Solvents Residual Solvents (Headspace GC-MS) Purity_GC->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Residue_Ignition Residue on Ignition Water_Content->Residue_Ignition CoA_Generation Certificate of Analysis Generation Residue_Ignition->CoA_Generation Release Material Release CoA_Generation->Release Raw_Material Raw Material (2-Methyladamantane-2-carboxylic acid) Raw_Material->Appearance

Caption: Quality Control Workflow for 2-Methyladamantane-2-carboxylic acid.

Conclusion

The quality of 2-Methyladamantane-2-carboxylic acid is a critical factor in the reliability and success of research and development activities. By establishing and adhering to a comprehensive set of quality control standards, researchers can ensure the integrity of their starting materials. This guide provides a framework for the analytical characterization of this important adamantane derivative, offering a comparative perspective on relevant alternatives and detailed experimental protocols. As the field of medicinal chemistry continues to evolve, a steadfast commitment to scientific integrity, beginning with the quality of foundational chemical entities, will remain the cornerstone of innovation.

References

  • BenchChem. (2025).
  • Pharmaffili
  • BenchChem. (2025). A Researcher's Guide to Reference Standards for Adamantane-Based Drug Analysis.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Adamantanecarboxylic acid 99%.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • BenchChem. (2025).
  • SlideShare. (2012, May 7).
  • PMC. (2012, January 14). Rotationally resolved infrared spectroscopy of adamantane.
  • National Center for Biotechnology Information. (2013, March 15). Carboxylic acid (bio)isosteres in drug design.
  • Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • National Center for Biotechnology Information. (2012, January 14). Rotationally resolved infrared spectroscopy of adamantane.
  • ScienceDirect. (n.d.).
  • PMC. (n.d.).
  • SciELO. (n.d.). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Adamantanecarboxylic Acid.
  • ResearchGate. (n.d.). Low resolution IR spectrum of adamantane composed of two spectra....
  • MDPI. (2015, October 16).
  • CymitQuimica. (n.d.). CAS 828-51-3: 1-Adamantanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Adamantanecarboxylic acid 99%.
  • BOC Sciences. (n.d.). Adamantane Impurities.
  • Sigma-Aldrich. (n.d.). Amantadine British Pharmacopoeia (BP) Reference Standard.
  • Thermo Fisher Scientific. (n.d.). Adamantane-1-carboxylic acid, 99%.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • ChemicalBook. (2026, January 13). 1-Adamantanecarboxylic acid.
  • Wikipedia. (n.d.). 1-Adamantanecarboxylic acid.
  • USP. (n.d.). Amantadine Related Compound A (25 mg) (1-Chloroadamantane).
  • National Center for Biotechnology Information. (n.d.). 1-Adamantanecarboxylic acid.
  • Journal of Food and Drug Analysis. (2010). Development and Validation of an HPLC Method for Determination of Purity of Sn-ADAM, a Novel Precursor of Serotonin Transporter.
  • NIST. (n.d.). Adamantane-1-carboxylic acid.
  • MilliporeSigma. (n.d.). Adamantane = 99%.
  • ResearchGate. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • The Role of Adamantane Deriv
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
  • Wikipedia. (n.d.). Adamantane.
  • MedChemExpress. (n.d.). Adamantane-carboxylic acid.

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Distinguishing Methyladamantane Isomers: A Comprehensive Spectroscopic Guide to 1-Methyladamantane vs. 2-Methyladamantane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In both petroleum geochemistry and pharmaceutical development, the adamantane scaffold is highly valued for its rigidity, lipophilicity, and thermal stability. Monomethylation of adamantane yields two distinct constitutional isomers: 1-Methyladamantane (1-MA) and 2-Methyladamantane (2-MA) . Distinguishing between these isomers is a critical analytical task. For instance, the Methyladamantane Index (MAI) is a foundational biomarker ratio used to assess the thermal maturity and evaporative fractionation of crude oils 1.

Because 1-MA and 2-MA share identical molecular weights and lack distinct chromophores, optical spectroscopy is ineffective. As a Senior Application Scientist, I approach this challenge by leveraging orthogonal techniques: Nuclear Magnetic Resonance (NMR) for absolute structural causality and Gas Chromatography-Mass Spectrometry (GC-MS) for high-throughput fingerprinting 2. This guide details the physical principles, comparative data, and self-validating protocols required to unambiguously differentiate these isomers.

Structural Causality & Symmetry Principles

The foundation of distinguishing these isomers lies in their molecular symmetry, which directly dictates their spectroscopic behavior 3.

  • 1-Methyladamantane (1-MA): Substitution occurs at the tertiary bridgehead carbon (C1). This preserves a high degree of symmetry, specifically the

    
     point group . The molecule features a three-fold rotational axis, which makes multiple carbon and proton environments magnetically equivalent.
    
  • 2-Methyladamantane (2-MA): Substitution occurs at the secondary bridge carbon (C2). This breaks the three-fold symmetry of the adamantane core, leaving only a single bilateral mirror plane passing through C2, C6, and the methyl group. This results in the lower-symmetry

    
     point group .
    

Spectroscopic Differentiation: The Data

Nuclear Magnetic Resonance (NMR)

NMR is the ultimate self-validating system for these isomers. You do not need an external reference standard to know which isomer you have; the spectra inherently prove the structure.

  • 
    C NMR (Carbon Symmetry):  Due to 
    
    
    
    symmetry, the 11 carbons of 1-MA collapse into exactly 5 distinct signals . In contrast, the
    
    
    symmetry of 2-MA results in 7 distinct signals . Counting the carbon peaks provides an absolute, binary confirmation of the isomer.
  • 
    H NMR (Proton Coupling):  In 1-MA, the methyl group is attached to a quaternary carbon with no adjacent protons, resulting in a sharp singlet . In 2-MA, the methyl group is attached to a methine carbon (CH); the vicinal coupling (
    
    
    
    Hz) splits the methyl signal into a distinct doublet .
Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR is definitive for pure compounds, GC-MS is required for complex mixtures like crude oil or reaction aliquots 4.

  • Chromatographic Causality: On a non-polar stationary phase, separation is driven by dispersion forces and molecular shape. 1-MA is more spherical and compact, leading to weaker intermolecular interactions, a lower boiling point, and an earlier retention time . 2-MA is slightly more elongated and elutes later.

  • Mass Spectrometric Causality: Both isomers yield a molecular ion at m/z 150. Under 70 eV electron ionization, both readily lose a methyl radical to form the stable adamantyl cation, resulting in a shared base peak at m/z 135 . Because their fragmentation pathways are nearly identical, chromatographic retention time is the primary differentiator in GC-MS.

Quantitative Comparison Table

Analytical Property1-Methyladamantane2-Methyladamantane
Substitution Site Bridgehead (C1, Quaternary)Bridge (C2, Tertiary)
Symmetry Point Group



H NMR (Methyl Peak)
Singlet (

0.8 ppm)
Doublet (

1.0 ppm,

Hz)

C NMR (Total Signals)
5 distinct carbon environments7 distinct carbon environments
GC Retention Time Elutes earlier (Lower boiling point)Elutes later (Higher boiling point)
MS Base Peak (EI, 70 eV) m/z 135 ([M-CH

]

)
m/z 135 ([M-CH

]

)
Molecular Ion (M

)
m/z 150m/z 150

Verified Experimental Protocols

Protocol A: High-Resolution NMR Structural Elucidation

This protocol is a self-validating system; the multiplicity and signal count independently verify the molecular topology.

  • Sample Preparation: Dissolve

    
    15–20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl
    
    
    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference.
  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe.

  • 
    H NMR Acquisition:  Acquire the proton spectrum using a spectral width of 10 ppm, 16 scans, and a relaxation delay (D1) of 2 seconds.
    
  • 
    C NMR Acquisition:  Acquire the proton-decoupled carbon spectrum (
    
    
    
    C{
    
    
    H}) with a spectral width of 250 ppm. Due to the lack of NOE enhancement on quaternary carbons and general low sensitivity, use a minimum of 512 scans and a relaxation delay of 2–3 seconds.
  • Diagnostic Validation:

    • Examine the 0.8–1.1 ppm region in the

      
      H spectrum. A singlet confirms 1-MA; a doublet confirms 2-MA.
      
    • Count the peaks in the

      
      C spectrum (excluding the CDCl
      
      
      
      triplet at 77.16 ppm). Exactly 5 peaks confirm 1-MA; exactly 7 peaks confirm 2-MA.
Protocol B: GC-MS Isomer Fingerprinting

This protocol is optimized for resolving the isomers in complex hydrocarbon mixtures.

  • Sample Preparation: Dissolve the hydrocarbon mixture in GC-grade dichloromethane (DCM) to a final concentration of 10–50 µg/mL.

  • Instrument Setup: Equip the Gas Chromatograph with a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30 m length × 0.25 mm internal diameter, 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Injection: Inject 1 µL of the sample in splitless mode. Set the inlet temperature to 280°C.

  • Oven Temperature Program: Hold at 40°C for 2 minutes, ramp at 5°C/min to 300°C, and hold for 10 minutes to ensure all heavy hydrocarbons elute.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C.

  • Data Acquisition & Integration: Acquire data in Selected Ion Monitoring (SIM) mode, specifically targeting m/z 135 and m/z 150. Identify 1-MA as the first eluting peak and 2-MA as the second.

Analytical Workflow Diagram

G cluster_GCMS GC-MS Workflow cluster_NMR NMR Workflow Sample Methyladamantane Isomer Sample GC Gas Chromatography Sample->GC H_NMR 1H NMR (Proton) Sample->H_NMR C_NMR 13C NMR (Carbon) Sample->C_NMR MS Mass Spectrometry (EI) GC->MS GC_Elution Retention Time: 1-MA < 2-MA GC->GC_Elution MS_Frag m/z 150 (M+) m/z 135 (Base) MS->MS_Frag Conclusion Isomer Identification & Quantification GC_Elution->Conclusion MS_Frag->Conclusion H_Signals Methyl Peak: Singlet = 1-MA Doublet = 2-MA H_NMR->H_Signals C_Signals Carbon Signals: 5 Peaks = 1-MA 7 Peaks = 2-MA C_NMR->C_Signals H_Signals->Conclusion C_Signals->Conclusion

Figure 1: Analytical workflow for distinguishing 1-MA and 2-MA via orthogonal GC-MS and NMR techniques.

References

  • Evaporative Fractionation as the Important Formation Mechanism of Light Oil Reservoirs in the Dongying Depression, NE China.MDPI.
  • Steric contributions to carbon-13 chemical shifts of 1- and 2-methyl adamantanes by DFT/GIAO.ResearchGate.
  • Diagnostic Compounds for Fingerprinting Petroleum in the Environment.Royal Society of Chemistry (RSC).
  • Diamondoids and thiadiamondoids generated from hydrothermal pyrolysis of crude oil and TSR experiments.PMC/NIH.

Sources

X-ray diffraction (XRD) data for 2-Methyladamantane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the X-ray Diffraction Analysis of 2-Methyladamantane-2-carboxylic Acid and its Analogs

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and materials science. The adamantane scaffold, a rigid and lipophilic diamondoid, is a privileged motif in medicinal chemistry.[1][2] This guide provides a detailed comparative analysis of the expected X-ray diffraction (XRD) characteristics of 2-Methyladamantane-2-carboxylic acid and contrasts them with experimentally determined data from structurally related adamantane derivatives. While specific crystallographic data for 2-Methyladamantane-2-carboxylic acid is not publicly available, this guide will equip researchers with the foundational knowledge and experimental protocols to obtain and interpret such data.

The Adamantane Core: A Structural Cornerstone

Adamantane's unique cage-like structure, composed of three fused cyclohexane rings in a strain-free armchair conformation, imparts desirable physicochemical properties to drug candidates, including metabolic stability and favorable pharmacokinetic profiles.[1][3] The substitution pattern on the adamantane nucleus significantly influences the molecule's overall shape, crystal packing, and intermolecular interactions, all of which are elucidated by X-ray diffraction.

Comparative Crystallographic Data of Adamantane Derivatives

To anticipate the crystallographic parameters of 2-Methyladamantane-2-carboxylic acid, it is instructive to examine the data from analogous structures. The following table summarizes key crystallographic information for several adamantane derivatives, providing a basis for comparison.

Compound NameChemical FormulaCrystal SystemSpace GroupReference
AdamantaneC₁₀H₁₆CubicFm-3m[4]
Adamantane (low temp.)C₁₀H₁₆TetragonalP-42₁c[4]
1-Iodoadamantane (Phase A)C₁₀H₁₅ICubic-[4][5]
2-(Adamantan-1-yl)-2-oxoethyl benzoateC₁₉H₂₂O₃--[1]
2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-olC₂₇H₃₄OTriclinicP-1[6]

Note: The table presents a selection of adamantane derivatives to illustrate the diversity in crystal systems and space groups. The specific parameters (a, b, c, α, β, γ, Z) can be found in the cited literature.

The crystal system and space group of adamantane itself are highly symmetrical (cubic, Fm-3m) due to the molecule's high symmetry.[3][4] However, the introduction of substituents, as in 2-Methyladamantane-2-carboxylic acid, lowers the molecular symmetry. This reduction in symmetry is expected to lead to crystallization in a lower symmetry crystal system, such as monoclinic or triclinic, as observed for 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol.[6] The carboxylic acid and methyl groups at the C2 position will likely induce specific intermolecular interactions, such as hydrogen bonding from the carboxylic acid, which will govern the crystal packing.

Experimental Protocol: From Crystal to Structure

The determination of a crystal structure by single-crystal X-ray diffraction is a precise and powerful technique.[4][7] The following protocol outlines the key steps for the analysis of 2-Methyladamantane-2-carboxylic acid.

Synthesis and Crystallization

The synthesis of 2-Methyladamantane-2-carboxylic acid can be achieved through various established synthetic routes.[8][9][10] Once the pure compound is obtained, growing high-quality single crystals is the most critical and often the most challenging step.

Protocol for Crystal Growth:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine the solubility of the compound.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of 2-Methyladamantane-2-carboxylic acid in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is a common and effective method for growing crystals of organic molecules.[1][4]

  • Vapor Diffusion: Alternatively, place a small vial containing the concentrated solution of the compound inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.

  • Cooling: For compounds with sufficient solubility at elevated temperatures, slow cooling of a saturated solution can yield high-quality crystals.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the diffraction data.[11]

Data Collection Workflow:

XRD Data Collection Workflow crystal Mount Crystal on Goniometer center Center Crystal in X-ray Beam crystal->center Precise positioning screen Screen Crystal for Diffraction Quality center->screen Initial diffraction shots collect Collect Full Diffraction Data Set screen->collect If quality is sufficient process Process Data (Integration & Scaling) collect->process Raw data

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Determination Steps:

  • Space Group Determination: The processed data is analyzed to determine the unit cell dimensions and the space group, which describes the symmetry of the crystal lattice.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction: A Complementary Technique

In cases where obtaining single crystals is difficult, powder X-ray diffraction (PXRD) can be a valuable tool for structural characterization of organic solids.[12][13][14] While generally providing less detailed information than single-crystal XRD, PXRD is excellent for fingerprinting crystalline phases, assessing sample purity, and, in some cases, even solving crystal structures.[15][16]

Powder XRD Analysis Workflow:

Powder XRD Workflow sample Prepare Powder Sample acquire Acquire Diffraction Pattern sample->acquire Mount on sample holder analyze Analyze Data (Phase ID, Purity) acquire->analyze 2θ vs. Intensity rietveld Rietveld Refinement (Optional) analyze->rietveld For quantitative analysis

Caption: General workflow for powder X-ray diffraction analysis.

Interpreting the Data: What to Expect for 2-Methyladamantane-2-carboxylic Acid

Based on the structures of related adamantane carboxylic acids and other derivatives, we can anticipate the following from the XRD data of 2-Methyladamantane-2-carboxylic acid:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature hydrogen-bonded dimers or chains of carboxylic acids, which will be a dominant feature of the crystal packing.

  • Chirality: Although 2-Methyladamantane-2-carboxylic acid is achiral, its crystallization in a chiral space group is possible. Careful analysis of the space group and the Flack parameter during refinement will be necessary to confirm the centrosymmetric or non-centrosymmetric nature of the crystal.[7]

  • Polymorphism: Adamantane derivatives are known to exhibit polymorphism, where the same compound crystallizes in different crystal structures.[5] It would be prudent to investigate different crystallization conditions to explore the potential for multiple polymorphs of 2-Methyladamantane-2-carboxylic acid, as different polymorphs can have significantly different physical properties.

Conclusion

While the definitive crystal structure of 2-Methyladamantane-2-carboxylic acid awaits experimental determination, a wealth of information from related adamantane derivatives provides a strong foundation for predicting its crystallographic properties and for designing a robust experimental plan for its analysis.[1][4][6][17][18] The protocols and comparative data presented in this guide offer a comprehensive resource for researchers embarking on the structural elucidation of this and other novel adamantane-based compounds, ultimately aiding in the development of new therapeutics and materials.

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC. Available from: [Link]

  • Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - CrystEngComm (RSC Publishing). Available from: [Link]

  • Single-crystal X-ray crystallographic data of compounds 7d and 8d. - ResearchGate. Available from: [Link]

  • Powder X-ray diffraction as an emerging method to structurally characterize organic solids. Available from: [Link]

  • Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane, a Material for Which Ostensibly Identical Crystals Undergo Different Transformation Pathways - ACS Publications. Available from: [Link]

  • X-ray powder diffraction patterns of the selected organic acids... - ResearchGate. Available from: [Link]

  • X-ray Single-Crystal Diffraction | Encyclopedia MDPI. Available from: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. Available from: [Link]

  • Adamantane - Wikipedia. Available from: [Link]

  • Structure determination of oxamic acid from laboratory powder X-Ray diffraction data and energy minimization by DFT-D. Available from: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy - ResearchGate. Available from: [Link]

  • SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit - The Royal Society of Chemistry. Available from: [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - MDPI. Available from: [Link]

  • (PDF) Synthesis of Diamondoid Carboxylic Acids - ResearchGate. Available from: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available from: [Link]

  • Preparation of ring labelled adamantane derivatives II. 2‐adamantanone‐2 - Scilit. Available from: [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid - ResearchGate. Available from: [Link]

  • 2-Adamantanecarboxylic acid | C11H16O2 | CID 303802 - PubChem. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 2-Methyladamantane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized diamondoid derivative, 2-Methyladamantane-2-carboxylic acid is frequently utilized in drug discovery (particularly for NMDA receptor antagonists) and advanced polymer synthesis. However, the exact structural features that make adamantane derivatives valuable—namely, their rigid, bulky, and lipophilic tricyclo[3.3.1.1^{3,7}]decane cage—also make them notoriously recalcitrant to environmental degradation[1].

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of 2-methyladamantane-2-carboxylic acid, ensuring absolute compliance and mitigating long-term ecological risks.

Physicochemical & Hazard Profile

Before initiating any operational workflow, it is critical to understand the quantitative and qualitative hazard metrics of the compound. Standard biological wastewater treatment is insufficient for this chemical due to its extreme steric hindrance.

Property / AttributeValue / Description
Chemical Name 2-Methyladamantane-2-carboxylic acid
CAS Number 38773-02-3[2]
Molecular Formula C12H18O2[2]
Molecular Weight 194.27 g/mol [3]
Physical State Solid (Powder/Crystals)
Environmental Hazard Highly persistent; resists microbial β-oxidation. Acts as a naphthenic acid fraction compound (NAFC) in aquatic systems[4],[1].
Health Hazard Skin/eye irritant; lipophilic nature allows membrane penetration, inducing mitochondrial toxicity[5],.

Mechanistic Safety Insights: The "Diamondoid" Challenge

To understand why standard drain disposal is strictly prohibited, we must examine the causality behind the compound's toxicity and environmental persistence.

Environmental Recalcitrance: The 3D cage structure of adamantane provides extreme steric hindrance. In natural aquatic environments and standard wastewater treatment plants, the microbial enzymes responsible for breaking down organic acids (via β-oxidation) cannot access the carbon backbone[1]. Consequently, if released into the water supply, these compounds persist indefinitely, mimicking the toxic naphthenic acids found in oil sands process-affected waters (OSPW)[6],[4].

Mitochondrial Toxicity Pathway: Adamantane carboxylic acids are highly lipophilic, allowing them to easily penetrate cellular and mitochondrial membranes. Once inside the mitochondria, they disrupt the electron transport chain (ETC). Toxicological studies demonstrate that these diamondoid acids specifically inhibit Complex IV (CIV) and Complex I (CI). This inhibition causes a severe reduction in the mitochondrial membrane potential (Δψm) and triggers elevated Reactive Oxygen Species (ROS) emissions, leading to cellular impairment[5],.

ToxicityPathway A Adamantane Carboxylic Acid (e.g., 2-Methyladamantane-2-carboxylic acid) B Mitochondrial Membrane Penetration (Lipophilic Cage) A->B C Disruption of Electron Transport Chain (ETC) B->C D Inhibition of Complex IV (CIV) and Complex I (CI) C->D E Reduction in Mitochondrial Membrane Potential (Δψm) D->E F Elevated Reactive Oxygen Species (ROS) Emission D->F G Mitochondrial Toxicity & Cellular Impairment E->G F->G

Mitochondrial toxicity pathway of diamondoid carboxylic acids.

Step-by-Step Disposal Protocols

Because microbial degradation is ineffective, high-temperature incineration (>1000°C) is the only validated method for the complete thermal destruction of the adamantane cage. The following self-validating protocols ensure safe segregation prior to incineration.

Protocol A: Aqueous Waste Neutralization & Segregation

Causality: Free adamantane carboxylic acids in acidic aqueous solutions can precipitate or volatilize. Neutralizing the solution deprotonates the carboxylic acid, forming a highly water-soluble sodium salt that stabilizes the waste for safe transport.

  • Transfer: Move the aqueous waste containing the adamantane derivative to a dedicated, secondary-contained neutralization vessel inside a certified fume hood.

  • Titration: While stirring continuously at 300 RPM, slowly add 1M Sodium Hydroxide (NaOH) dropwise.

  • Validation: Use a calibrated pH meter to monitor the solution. Continue titration until the solution reaches a stable pH of 7.0 to 8.0. Self-validation: The pH must remain stable for 5 minutes without drifting back to an acidic state.

  • Collection: Transfer the neutralized solution to a high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label marked: "Aqueous Waste - Contains Adamantane Derivatives (pH 7-8). DO NOT DRAIN DISPOSE."

Protocol B: Organic Solvent Waste
  • Segregation: Collect organic solvent mixtures (e.g., methanol, dichloromethane, or DMSO) containing 2-methyladamantane-2-carboxylic acid in a compatible, grounded waste carboy.

  • Compatibility Check: Ensure no strong oxidizing agents (e.g., nitric acid, peroxides) are added to this container, as the adamantane hydrocarbon core is highly combustible.

  • Labeling: Label as "Hazardous Waste - Non-Halogenated Organics" (or Halogenated, depending on the primary solvent). Explicitly list "2-Methyladamantane-2-carboxylic acid" on the EHS manifest.

Protocol C: Solid Waste & Consumables
  • Collection: Place residual powders, contaminated filter papers, weighing boats, and empty reagent vials into a puncture-resistant, sealable solid waste container.

  • Containment: Double-bag heavily contaminated PPE (e.g., nitrile gloves) in transparent chemical waste bags.

  • Disposal Routing: Route exclusively for high-temperature EHS incineration.

WasteWorkflow A 2-Methyladamantane-2-carboxylic Acid Waste B Determine Waste Phase A->B C Solid Waste (Powder, Consumables) B->C Solid D Liquid Waste (Reaction Mixtures) B->D Liquid I High-Temperature Incineration (EPA-Approved Facility) C->I E Aqueous Solutions (pH < 7) D->E Aqueous F Organic Solvents (e.g., DCM, MeOH) D->F Organic G Neutralize (pH 7-8) with 1M NaOH E->G H Non-Halogenated Organic Waste Container F->H G->I H->I

Workflow for the segregation and disposal of 2-methyladamantane-2-carboxylic acid waste.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent aerosolization (for powders) or environmental leaching (for liquids).

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment (Solid Spill): Do not dry sweep. Gently moisten the 2-methyladamantane-2-carboxylic acid powder with a light mist of water or ethanol to prevent dust generation and inhalation exposure.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collection: Use non-sparking tools to scoop the absorbed material or damp powder into a wide-mouth HDPE hazardous waste bucket. Seal tightly.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (to solubilize residual acid traces). Collect all wash water using absorbent pads and dispose of them as solid chemical waste.

References

  • Fedorak, P. M., et al.Differentiation of two industrial oil sands process-affected waters by two-dimensional gas chromatography/mass spectrometry of diamondoid acid profiles.
  • Alharbi, H. A., et al. Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids. Environmental Advances, Vol 5, 100092.[Link]

  • Morandi, G. D., et al.Effect of Carboxylic Acid Content on the Acute Toxicity of Oil Sands Naphthenic Acids.
  • Sokolova, et al. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI Microorganisms.[Link]

  • Alharbi, H. A., et al. Naphthenic Acid-Induced ROS Emissions by Rainbow Trout Mitochondria. MDPI Environments.[Link]

Sources

Personal protective equipment for handling 2-Methyladamantane-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

The "Why" Behind the Protocol

Handling 2-Methyladamantane-2-carboxylic acid (CAS: 15302-86-0 / Generic Adamantane derivatives) requires a nuanced approach that goes beyond standard "lab coat and gloves." As a rigid, lipophilic cage structure, this compound exhibits specific physical behaviors—notably triboelectric charging (static cling) and sublimation potential —that dictate our safety strategy.

While often classified as a standard Irritant (Skin/Eye/Respiratory), the primary risk in a research setting is not acute toxicity, but particulate dispersion . Adamantane derivatives are prone to becoming airborne dusts that are difficult to contain, leading to chronic respiratory irritation and cross-contamination of sensitive assays.

Core Hazard Profile (GHS Classification Basis):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1]

  • Physical Hazard: Combustible dust if finely divided.

The PPE Matrix: A Tiered Approach

Do not default to generic PPE. Select protection based on the state of matter and operational scale.

Protection ZoneTier 1: Routine Handling (<1g, Closed Vials)Tier 2: Active Manipulation (Weighing, Synthesis, Open Systems)Senior Scientist Rationale
Respiratory Fume Hood (Sash at 18"). No respirator required if contained.Fume Hood + N95/P100. If working outside hood (e.g., balance), P100 is mandatory.Adamantane dust is "sticky" and persistent. Engineering controls (Hood) are primary; respirators are the fail-safe against static-induced dust flight.
Dermal (Hand) Nitrile Gloves (0.11 mm / 4 mil). Standard exam grade.Double Gloving or Extended Cuff Nitrile (0.15 mm / 6 mil).The lipophilic nature of the adamantane cage allows it to permeate thin latex. Nitrile provides superior chemical resistance.
Ocular Safety Glasses with side shields.Chemical Splash Goggles (Indirect Vent).Crystalline fines can bypass side shields. Goggles seal the orbital area against floating particulates.
Body Lab Coat (Cotton/Poly blend).Anti-Static Lab Coat or Cotton (Avoid pure synthetic).Critical: Synthetics generate static, attracting the powder to the researcher. Cotton dissipates charge.

Operational Protocol: The "Static-Aware" Workflow

This protocol is designed to neutralize the specific physical challenges of 2-Methyladamantane-2-carboxylic acid.

Phase A: Engineering Setup & Pre-Work
  • Ionization (Crucial Step): Place an ionizing bar or anti-static gun inside the weighing enclosure.

    • Mechanism:[5][6] Adamantane derivatives accumulate static charge during spatula friction, causing crystals to "jump" off the spatula. Neutralizing the atmosphere prevents mass loss and exposure.

  • Humidity Control: Ensure lab humidity is >30%. Dry air exacerbates static dispersion.

Phase B: Weighing & Transfer (The High-Risk Zone)
  • Don PPE: Put on Tier 2 PPE. Ensure glove cuffs go over the lab coat sleeves to seal wrists.

  • Taring: Place the receiving vessel (tare) in the balance. Use the anti-static gun on the vessel before adding the compound.

  • Transfer:

    • Use a PTFE-coated spatula (less friction than stainless steel).

    • Transfer slowly. If powder "flies," stop and re-ionize the area.

  • Solubilization: Add solvent (e.g., DCM, THF) immediately to the solid in the hood. Once in solution, the respiratory risk drops to Tier 1 (solvent vapor risk only).

Phase C: Waste Disposal & Decontamination
  • Solid Waste: Do not throw loose powder in trash. Bag in a secondary Ziploc before placing in the Solid Hazardous Waste drum.

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used.

  • Surface Decontamination:

    • Do not dry sweep.

    • Use a wet wipe with ethanol/acetone . The solvent dissolves the lipophilic adamantane cage, allowing it to be wiped up effectively.

Visualizing the Safety Logic

The following decision tree illustrates the logic flow for selecting PPE and handling procedures based on the state of the chemical.

PPE_Decision_Tree Start Handling 2-Methyladamantane- 2-carboxylic acid State Assess Physical State Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Liquid State->Liquid Action_Solid Risk: Dust & Static Solid->Action_Solid Quantity Quantity > 1 gram? Solid->Quantity Action_Liquid Risk: Splash & Vapor Liquid->Action_Liquid Tier1 Tier 1 PPE (Glasses, Nitrile, Hood) Liquid->Tier1 Standard Handling Quantity->Tier1 No Tier2 Tier 2 PPE (Goggles, Double Glove, P100) Quantity->Tier2 Yes Control REQUIRED: Anti-Static Gun & Wet Wipe Cleanup Tier2->Control

Caption: Decision matrix for PPE selection emphasizing the escalation to Tier 2 protection and static controls when handling bulk solids.

Emergency Response (Self-Validating Protocols)

Scenario 1: Inhalation (Dust Exposure) [2][3]

  • Immediate Action: Move to fresh air.

  • Validation: If coughing persists after 15 minutes, the exposure was significant. Seek medical attention. The lipophilicity of the compound means it can reside in lung surfactant; do not ignore persistent irritation.

Scenario 2: Eye Contact

  • Immediate Action: Flush with water for 15 minutes.

  • Validation: Check pH of the eye (if paper is available) or visual acuity. Adamantane acids are solid irritants; mechanical abrasion is as risky as chemical irritation.

Scenario 3: Spillage (Solid)

  • Protocol: Cover with wet paper towels (solvent-dampened).

  • Why: Dry sweeping generates a dust cloud (H335 risk). Wetting encapsulates the powder.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • PubChem. (2024). 2-Adamantanecarboxylic acid Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.